Magnesium diiodate
Description
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Properties
CAS No. |
7790-32-1 |
|---|---|
Molecular Formula |
HIMgO3 |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
magnesium;diiodate |
InChI |
InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
MSTFFECQBIUMBA-UHFFFAOYSA-N |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |
Canonical SMILES |
OI(=O)=O.[Mg] |
Other CAS No. |
7790-32-1 |
Related CAS |
7782-68-5 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound composed of a magnesium cation (Mg²⁺) and two iodate (B108269) anions (IO₃⁻). It is a stable, white crystalline solid that can exist in both anhydrous and hydrated forms, with the tetrahydrate (Mg(IO₃)₂ · 4H₂O) being a common variant. As a potent oxidizing agent, this compound finds applications in chemical synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety information, tailored for professionals in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Mg(IO₃)₂ | [1] |
| Molecular Weight | 374.11 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| CAS Number | 7790-32-1 | [1] |
| Synonyms | Magnesium iodate, Iodic acid magnesium salt | [1][3] |
Table 2: Physical Properties of this compound and its Tetrahydrate
| Property | Anhydrous (Mg(IO₃)₂) | Tetrahydrate (Mg(IO₃)₂ · 4H₂O) | Reference |
| Molecular Weight | 374.11 g/mol | 446.17 g/mol | [2][4] |
| Melting Point | Decomposes above 520 °C | Loses water of hydration upon heating | [5][6] |
| Solubility in Water | Soluble | Sparingly soluble | [1][6] |
| Crystal System | Hexagonal (α-form) | Monoclinic | [7] |
Crystal Structure
The crystal structure of this compound has been investigated for both its anhydrous and hydrated forms. The tetrahydrate, Mg(IO₃)₂·4H₂O, crystallizes in the monoclinic system.[7] The α-form of anhydrous this compound possesses a hexagonal crystal structure.[7]
Table 3: Crystallographic Data for this compound Forms
| Parameter | α-Mg(IO₃)₂ (Hexagonal) | Mg(IO₃)₂·4H₂O (Monoclinic) | Reference |
| Space Group | P6₃ | P2 or Pm | [7] |
| a | 5.4777 Å | 8.307 Å | [7] |
| b | 5.4777 Å | 6.627 Å | [7] |
| c | 5.1282 Å | 8.541 Å | [7] |
| β | 100°5′ | [7] |
Chemical Reactivity and Stability
Thermal Decomposition
This compound is thermally stable at room temperature but decomposes upon heating. The decomposition process occurs in a stepwise manner. The tetrahydrate first loses its water of crystallization. At higher temperatures (above 520 °C), the anhydrous salt decomposes to form magnesium oxide (MgO), iodine (I₂), and oxygen (O₂).[5][8] This decomposition pathway makes it a potential oxygen-generating compound in certain applications.
The overall decomposition reaction is: 2Mg(IO₃)₂(s) → 2MgO(s) + 2I₂(g) + 5O₂(g)
A study has shown that the thermal decomposition proceeds through an intermediate, Mg₅(IO₆)₂, which is unstable and further decomposes to magnesium oxide.[5]
Oxidizing Properties
This compound is a strong oxidizing agent due to the presence of the iodate ion (IO₃⁻), where iodine is in a +5 oxidation state.[3] It can react vigorously with combustible materials and reducing agents. Therefore, it must be handled with care and stored away from incompatible substances.
Experimental Protocols
Synthesis of this compound Tetrahydrate
This protocol describes the synthesis of this compound tetrahydrate via a precipitation reaction between magnesium carbonate and iodic acid.
Materials:
-
Magnesium Carbonate (MgCO₃)
-
Iodic Acid (HIO₃)
-
Deionized Water
-
Beakers
-
Stirring rod
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
In a 250 mL beaker, prepare a solution of iodic acid by dissolving a stoichiometric amount in 100 mL of deionized water.
-
Slowly add magnesium carbonate powder to the iodic acid solution in small portions while stirring continuously. Effervescence (release of CO₂) will be observed. Reaction: MgCO₃(s) + 2HIO₃(aq) → Mg(IO₃)₂(aq) + H₂O(l) + CO₂(g)
-
Continue adding magnesium carbonate until the effervescence ceases, indicating the complete neutralization of the acid.
-
Gently heat the solution to ensure the reaction is complete and to dissolve the product.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of this compound tetrahydrate.
-
Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the purified crystals in a drying oven at a temperature below 100 °C to avoid dehydration.
Caption: Experimental workflow for the synthesis of this compound tetrahydrate.
Quantitative Analysis by Iodometric Titration
This protocol outlines the determination of the purity of a this compound sample using iodometric titration. The iodate ions are reacted with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.
Materials:
-
This compound (sample)
-
Potassium Iodide (KI)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Sulfuric Acid (H₂SO₄) (e.g., 1 M)
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of potassium iodide to the solution and swirl to dissolve.
-
Carefully add 10 mL of 1 M sulfuric acid to the flask. The solution will turn a dark brown color due to the liberation of iodine. Reaction: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)
-
Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint. Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of the this compound sample based on the stoichiometry of the reactions.
References
- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Magnesium iodate 99.0 7790-32-1 [sigmaaldrich.com]
- 5. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 6. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 7. THE STRUCTURE AND PHASE TRANSITIONS OF MAGNESIUM IODATE CRYSTALS [wulixb.iphy.ac.cn]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis of Anhydrous Magnesium Diiodate
This technical guide provides a comprehensive overview of the synthesis of anhydrous magnesium diiodate, Mg(IO₃)₂, a compound of interest for various research and development applications. The document details the primary synthesis methodology, experimental protocols, and critical thermal data, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Overview of Synthesis Strategy
The most common and effective method for synthesizing anhydrous this compound is a two-step process. The first step involves the precipitation of a hydrated form of magnesium iodate (B108269) from an aqueous solution. The second, and most critical, step is the controlled thermal dehydration of the hydrated salt to yield the anhydrous compound. Careful temperature control during this stage is essential to prevent the thermal decomposition of the final product.
Experimental Protocols
2.1. Part A: Synthesis of Hydrated this compound (Precursor)
The precursor, hydrated magnesium iodate, is typically prepared by the reaction of a magnesium source with iodic acid. Magnesium iodate tetrahydrate, Mg(IO₃)₂·4H₂O, is a common hydrate (B1144303) that can be synthesized as follows.
Protocol:
-
Reaction Setup: Prepare a solution of iodic acid (HIO₃) in deionized water.
-
Reactant Addition: Slowly add magnesium hydroxide (B78521), Mg(OH)₂, to the iodic acid solution with constant stirring. The reaction is as follows: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O[1]
-
Precipitation: Magnesium iodate tetrahydrate, being relatively insoluble, will precipitate out of the solution.[1]
-
Isolation: The resulting precipitate, which consists of well-defined monoclinic crystals, is isolated by filtration.[1]
-
Washing and Drying: The crystals should be washed with cold deionized water to remove any unreacted starting materials and then dried under appropriate conditions to yield the stable tetrahydrate. This tetrahydrate is stable under typical laboratory conditions of humidity and temperature.
2.2. Part B: Synthesis of Anhydrous this compound via Thermal Dehydration
The anhydrous form, Mg(IO₃)₂, is obtained by the controlled heating of its hydrated forms, such as the decahydrate (B1171855) (Mg(IO₃)₂·10H₂O) or the tetrahydrate (Mg(IO₃)₂·4H₂O). Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the precise dehydration temperatures.
Protocol:
-
Precursor: Start with a known quantity of hydrated magnesium iodate (e.g., Mg(IO₃)₂·10H₂O or Mg(IO₃)₂·4H₂O).
-
Heating Program: Place the hydrated salt in a suitable furnace or thermal analysis instrument.
-
Dehydration Steps:
-
Atmosphere: The dehydration should be carried out in a controlled atmosphere, such as under a flow of inert gas (e.g., nitrogen or argon), to facilitate the removal of water vapor and prevent side reactions.
-
Isothermal Hold: Maintain the temperature at 428 K (155 °C) until a constant weight is achieved, indicating the complete removal of water.
-
Cooling and Storage: Cool the anhydrous Mg(IO₃)₂ product to room temperature in a desiccator to prevent rehydration. Store the final product in a tightly sealed container in a dry environment.
Caution: It is critical to avoid temperatures significantly above 428 K (155 °C) during the synthesis, as the anhydrous this compound begins to decompose at approximately 520 °C (793 K).[4]
Data Presentation: Thermal Properties
The thermal behavior of magnesium iodate and its hydrates is summarized below. This data is essential for designing the synthesis protocol and understanding the stability of the compound.
| Compound | Event | Temperature (K) | Temperature (°C) | Notes |
| Mg(IO₃)₂·10H₂O | Dehydration to 4H₂O | 308 K | 35 °C | The decahydrate loses six water molecules to form the tetrahydrate.[2][3] |
| Mg(IO₃)₂·4H₂O | Dehydration to Anhydrous | 428 K | 155 °C | The tetrahydrate loses all four water molecules to form anhydrous Mg(IO₃)₂.[2][3] |
| Anhydrous Mg(IO₃)₂ | Onset of Decomposition | ~793 K | ~520 °C | The anhydrous salt begins to decompose into an intermediate, Mg₅(IO₆)₂.[4] |
| Intermediate Mg₅(IO₆)₂ | Decomposition to Oxide | >773 K | >500 °C | The intermediate is unstable and decomposes to magnesium oxide (MgO).[2][4] |
Mandatory Visualizations
4.1. Experimental Workflow for Synthesis
The following diagram illustrates the workflow for the synthesis of anhydrous this compound starting from magnesium hydroxide and iodic acid.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Magnesium Iodate (Mg(IO3)2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium iodate (B108269), Mg(IO3)2, is an inorganic compound that has garnered interest for its potential applications in various scientific fields. A thorough understanding of its molecular structure and bonding is paramount for harnessing its properties. This technical guide provides a comprehensive overview of the crystallographic data, bonding characteristics, and experimental protocols for the synthesis and characterization of magnesium iodate. The information is presented to aid researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Introduction
Magnesium iodate is an ionic compound formed between the magnesium cation (Mg²⁺) and the iodate anion (IO₃⁻). The structural arrangement of these ions in the solid state gives rise to various crystalline polymorphs, each with distinct physical and chemical properties. The nature of the bonding within this compound is a combination of ionic interactions between the magnesium and iodate ions and covalent bonds within the iodate anion. This guide delves into the known crystal structures of anhydrous Mg(IO3)2, providing detailed data on their crystallographic parameters and bonding environments.
Crystalline Structure of Magnesium Iodate
Anhydrous magnesium iodate is known to exist in several polymorphic forms, with the most commonly cited being the hexagonal, monoclinic, and orthorhombic systems. The specific crystalline phase obtained is dependent on the synthesis conditions.
Crystallographic Data
The crystallographic parameters for the known polymorphs of Mg(IO3)2 are summarized in the table below. This data is essential for phase identification and for understanding the packing of ions in the crystal lattice.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| Hexagonal | P6₃ | 5.4777 | 5.4777 | 5.1282 | 90 | 90 | 120 | 1 | [1] |
| Monoclinic | P2₁ | 10.952 | 5.117 | 10.959 | 90 | 120.01 | 90 | 4 | [1] |
| Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | [2] |
| Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | [3] |
Note: Complete lattice parameters for the orthorhombic and P2₁/c monoclinic phases were not available in the searched literature.
Bonding in Magnesium Iodate
The bonding in Mg(IO3)2 is characterized by both ionic and covalent interactions. The electrostatic attraction between the positively charged magnesium ions (Mg²⁺) and the negatively charged iodate ions (IO₃⁻) constitutes the ionic component of the bonding. Within the iodate ion, the iodine and oxygen atoms are linked by polar covalent bonds.
Coordination Environment and Bond Parameters
The coordination environment of the magnesium and iodine atoms varies between the different polymorphs. The following table summarizes the known bond lengths. Detailed bond angle data is not consistently available across the literature and represents an area for further detailed crystallographic studies.
| Polymorph (Space Group) | Coordination of Mg²⁺ | Mg-O Bond Lengths (Å) | Coordination of I⁵⁺ | I-O Bond Lengths (Å) | Reference |
| Monoclinic (P2₁) | Octahedral (to 6 O atoms) | 2.09 - 2.15 | - | 1.83 - 1.84 | [4] |
| Orthorhombic (P2₁2₁2₁) | Distorted pentagonal bipyramidal (to 7 O atoms) | 2.12 - 2.46 | 6-coordinate | 1.84 - 2.70 | [2] |
| Monoclinic (P2₁/c) | Square pyramidal (to 5 O atoms) | 2.02 - 2.11 | 3-coordinate | 1.80 - 1.87 | [3] |
Experimental Protocols
The synthesis and characterization of magnesium iodate require specific experimental procedures to obtain desired phases and reliable data. The following sections detail the methodologies cited in the literature.
Synthesis of Magnesium Iodate Crystals
4.1.1. Solution Evaporation Method
This method is suitable for growing single crystals of metal iodates.
-
Procedure:
-
Prepare a nitric acid solution of a magnesium salt (e.g., magnesium nitrate).
-
Add an aqueous solution of an iodate source (e.g., lithium iodate or iodic acid).
-
The mixture is then subjected to slow evaporation. The exact concentrations, temperature, and rate of evaporation are critical parameters that influence the crystal size and quality. For isostructural M(IO₃)₂ compounds, this process is typically carried out at elevated temperatures (e.g., 60 °C) to facilitate solvent evaporation and induce crystallization.
-
4.1.2. Mechanochemical Synthesis
This solid-state method offers a solvent-free route to produce fine powders of metal iodates.
-
Procedure:
-
Combine a magnesium precursor (e.g., magnesium nitrate (B79036) tetrahydrate) and an iodate precursor (e.g., potassium iodate) in a milling jar.
-
Mill the mixture using a planetary ball mill. The milling frequency, duration, and the ball-to-powder mass ratio are key experimental variables. For analogous metal iodates, milling is often performed at frequencies around 25 Hz for several minutes.
-
The resulting product is a fine powder of magnesium iodate. A washing step with deionized water may be necessary to remove any soluble byproducts.[5]
-
Characterization Methods
4.2.1. Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the definitive method for determining the crystal structure of Mg(IO3)2 polymorphs.
-
Methodology:
-
A suitable single crystal of Mg(IO3)2 is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).
-
The diffraction pattern is collected by a detector as the crystal is rotated.
-
The collected data is then processed to determine the unit cell parameters, space group, and atomic positions. This information is used to refine the crystal structure and calculate bond lengths and angles.
-
4.2.2. Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of Mg(IO3)2 and its hydrates.
-
Methodology:
-
A small sample of Mg(IO3)2 is placed in a crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
-
TGA measures the change in mass as a function of temperature, which is useful for studying dehydration and decomposition processes.
-
DSC measures the heat flow into or out of the sample as a function of temperature, allowing for the identification of phase transitions, melting, and decomposition events.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of magnesium iodate.
Caption: A logical workflow for the synthesis and characterization of Mg(IO3)2.
Bonding Representation
This diagram provides a simplified representation of the coordination environment in the monoclinic (P2₁) polymorph of Mg(IO3)2, highlighting the octahedral coordination of the magnesium ion.
Caption: A simplified diagram of the bonding in monoclinic Mg(IO3)2.
References
- 1. fpe.umd.edu [fpe.umd.edu]
- 2. Materials Data on Mg(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 3. Materials Data on Mg(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 4. Materials Data on Mg(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
A Comprehensive Technical Guide to the Physical Characteristics of Magnesium Diiodate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound that exists as a white, crystalline solid.[1] It is also commonly found in its hydrated form, this compound tetrahydrate (Mg(IO₃)₂ · 4H₂O).[2][3] This technical guide provides an in-depth overview of the core physical characteristics of this compound powder, catering to the needs of researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of analytical workflows.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various scientific fields. A summary of these properties for both the anhydrous and tetrahydrate forms is presented below.
General Properties
| Property | This compound (Anhydrous) | This compound Tetrahydrate |
| Appearance | White powder[4] | Colorless monoclinic crystals, crystalline powder[2][5] |
| Molecular Formula | I₂MgO₆[6] | H₈I₂MgO₁₀[7] |
| Molecular Weight | 374.11 g/mol [6][8] | 446.17 g/mol [3][7] |
| Synonyms | This compound, Iodic acid (HIO₃), magnesium salt[1][6] | Magnesium iodate (B108269) 4-hydrate, Iodic acid (HIO₃), magnesium salt, tetrahydrate[7] |
Thermal and Density Properties
| Property | Value | Form |
| Melting Point | 210 °C[2][5][6] | Anhydrous |
| Density | 3.300 g/cm³[2][5][6] | Anhydrous |
Solubility
The solubility of this compound in water increases with temperature.
| Temperature | Solubility ( g/100g of solution) | Solid Phase |
| 25 °C | 8.55[2][5][6] | Mg(IO₃)₂ · 4H₂O |
| 90 °C | 13.5[2][5][6] | Mg(IO₃)₂ |
Crystal Structure
The crystalline structure of this compound has been investigated for both its anhydrous and hydrated forms, revealing distinct crystallographic parameters.
This compound Tetrahydrate (Mg(IO₃)₂ · 4H₂O)
The tetrahydrate form crystallizes in the monoclinic system.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2 or Pm |
| Lattice Parameters | a = 8.307 Å, b = 6.627 Å, c = 8.541 Å, β = 100°5′ |
| Formula Units per Unit Cell (Z) | 2 |
Data sourced from a study by Liang Jing-kui, et al.[9]
α-Magnesium Diiodate (α-Mg(IO₃)₂) (Anhydrous)
The anhydrous α-form of this compound possesses a hexagonal crystal structure.
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃ |
| Lattice Parameters (at 14 °C) | a = 5.4777 Å, c = 5.1282 Å, c/a = 0.9362 |
| Formula Units per Unit Cell (Z) | 1 |
This form is noted to be isomorphic with α-LiIO₃.[9]
Experimental Protocols
This section outlines the general methodologies employed for the determination of the key physical characteristics of inorganic powders like this compound.
Synthesis and Crystallization
This compound can be synthesized through the reaction of a magnesium salt, such as magnesium hydroxide, with iodic acid.[10] The tetrahydrate is known to crystallize from aqueous solutions.[2] A general procedure for crystallization from a solution involves dissolving the solute in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystal formation. The resulting crystals can then be collected by filtration and dried.
Melting Point Determination
The melting point of a powdered substance is typically determined using one of two primary methods:
-
Capillary Method: A small, packed amount of the dry powder is placed in a capillary tube and heated at a controlled rate.[11] The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.[12]
-
Differential Scanning Calorimetry (DSC): This technique involves heating the sample and a reference material at a constant rate and measuring the difference in heat flow between them. A sharp endothermic peak indicates the melting point.
Solubility Determination
The solubility of this compound in water can be determined by various methods:
-
Evaporation Method: A saturated solution is prepared at a specific temperature. A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining salt is measured to calculate the solubility.
-
Temperature-Dependent Method: A known mass of the salt is dissolved in a known volume of water by heating until all the salt dissolves. The solution is then cooled while stirring, and the temperature at which crystals first appear (the saturation temperature) is recorded. This process can be repeated with varying concentrations to construct a solubility curve.
Density Determination
The density of a powder can be determined using several techniques:
-
Gas Pycnometry: This method measures the true density of a material by displacing a known volume of an inert gas.
-
Bulk Density: This is determined by measuring the volume of a known mass of powder in a graduated cylinder after it has been gently introduced.
-
Tapped Density: This is determined by mechanically tapping the graduated cylinder containing the powder until the volume no longer changes, providing a measure of the powder's density in a packed state.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for determining the crystal structure of a powdered sample. The general protocol involves:
-
Sample Preparation: The powder is finely ground to ensure random orientation of the crystallites.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters and crystal system, while the peak intensities can be used to refine the atomic positions within the unit cell.
Thermal Decomposition
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have been used to study the thermal decomposition of this compound hydrates. Studies have shown that the dehydration of this compound tetrahydrate occurs in a single stage.[13] Further heating leads to the decomposition of the anhydrous salt. The decomposition of this compound proceeds through an intermediate, Mg₅(IO₆)₂, which is unstable and subsequently decomposes to magnesium oxide (MgO).[13]
Conclusion
This technical guide has provided a detailed summary of the key physical characteristics of this compound powder, including its anhydrous and tetrahydrate forms. The tabulated quantitative data offers a clear and concise reference for researchers. The outlined experimental protocols provide insight into the standard methodologies for characterizing such inorganic compounds. The provided diagrams for experimental workflows and the thermal decomposition pathway serve as valuable visual aids for understanding these processes. This comprehensive information is intended to support the work of scientists and professionals in their research and development endeavors.
References
- 1. fountainheadpress.com [fountainheadpress.com]
- 2. cma4ch.org [cma4ch.org]
- 3. sites.allegheny.edu [sites.allegheny.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. mt.com [mt.com]
- 6. embibe.com [embibe.com]
- 7. THE STRUCTURE AND PHASE TRANSITIONS OF MAGNESIUM IODATE CRYSTALS [wulixb.iphy.ac.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. education.com [education.com]
- 10. scribd.com [scribd.com]
- 11. thinksrs.com [thinksrs.com]
- 12. westlab.com [westlab.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of magnesium diiodate in aqueous solutions. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of key processes and relationships to support research and development activities.
Introduction to this compound
This compound, with the chemical formula Mg(IO₃)₂, is an inorganic salt formed from magnesium cations (Mg²⁺) and iodate (B108269) anions (IO₃⁻). It typically exists as a white crystalline solid and can be found in anhydrous or hydrated forms, such as this compound tetrahydrate (Mg(IO₃)₂ · 4H₂O).[1][2] The solubility of this compound is a critical parameter in various chemical and pharmaceutical applications, influencing its bioavailability, reaction kinetics, and suitability for different formulations.
Quantitative Solubility Data
The solubility of this compound in water is temperature-dependent. The available quantitative data is summarized in the table below. At 25°C, the stable solid phase in equilibrium with the saturated solution is the tetrahydrate, while at 90°C, it is the anhydrous salt.[1]
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100g of solution) | Solid Phase in Equilibrium |
| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |
| 90 | 13.5 | Mg(IO₃)₂ |
Data sourced from ChemicalBook[1]
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of a salt like this compound is crucial for accurate research. The following is a generalized experimental protocol based on the widely used shake-flask method and gravimetric analysis.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Solvent (e.g., deionized water)
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Erlenmeyer flasks with stoppers
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Evaporating dish
-
Drying oven
Protocol Steps:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the solvent in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled water bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical to avoid aspirating any solid particles.
-
Immediately filter the withdrawn sample using a syringe filter to remove any remaining microscopic particles. This step should be performed quickly to minimize temperature changes.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish (m₁).
-
Transfer the filtered, saturated solution into the pre-weighed evaporating dish and record the new mass (m₂). The mass of the solution is (m₂ - m₁).
-
Carefully evaporate the solvent by placing the dish in a drying oven at a temperature sufficient to remove the solvent without decomposing the salt (e.g., 100-120°C).
-
Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it again (m₃). The mass of the dissolved this compound is (m₃ - m₁).
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units. For grams of solute per 100 g of solvent, the calculation is:
-
Mass of solvent = (m₂ - m₁) - (m₃ - m₁) = m₂ - m₃
-
Solubility = [(m₃ - m₁) / (m₂ - m₃)] * 100
-
-
Mandatory Visualizations
The following diagrams illustrate key workflows and chemical relationships relevant to the study of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Synthesis pathway for the preparation of this compound.
Caption: Logical relationship between temperature and the solubility of this compound.
References
Unveiling the Structure: A Technical Guide to Magnesium Diiodate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Core Crystallographic Data
The crystal structure of magnesium diiodate tetrahydrate was first reported in 1978 by Liang Jing-kui, Yu Yu-de, and Ding Shi-ling.[1] The structure was determined using single-crystal X-ray diffraction. The fundamental crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Mg(IO₃)₂·4H₂O | |
| Crystal System | Monoclinic | [1] |
| Space Group | P2 or Pm | [1] |
| Unit Cell Dimensions | ||
| a | 8.307 Å | [1] |
| b | 6.627 Å | [1] |
| c | 8.541 Å | [1] |
| α, γ | 90° | |
| β | 100°5′ | [1] |
| Formula Units per Unit Cell (Z) | 2 | [1] |
Note: Detailed atomic coordinates, bond lengths, and bond angles for this compound tetrahydrate are not available in the abstracts of the primary literature and could not be located in major crystallographic databases.
Experimental Protocols
The following sections outline the generalized experimental procedures for the synthesis of this compound tetrahydrate single crystals and their subsequent analysis by X-ray diffraction.
Synthesis of this compound Tetrahydrate Single Crystals
The synthesis of this compound tetrahydrate can be achieved through the reaction of an aqueous solution of iodic acid with magnesium hydroxide (B78521).[2] The resulting tetrahydrate can then be crystallized from water.[2] For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is recommended.
Materials:
-
Iodic acid (HIO₃)
-
Magnesium hydroxide (Mg(OH)₂)
-
Deionized water
-
Crystallization dish
-
Filter paper
Procedure:
-
Reaction: Prepare a stoichiometric aqueous solution of iodic acid. Slowly add magnesium hydroxide to the iodic acid solution while stirring continuously. The reaction is as follows: 2HIO₃ + Mg(OH)₂ → Mg(IO₃)₂ + 2H₂O
-
Dissolution: Gently heat the resulting solution to ensure all the this compound is dissolved.
-
Filtration: Filter the warm solution to remove any unreacted starting materials or impurities.
-
Crystallization: Transfer the filtered solution to a clean crystallization dish. Cover the dish with perforated parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Monitor the dish over several days to weeks for the formation of single crystals. The slow evaporation rate is crucial for obtaining high-quality crystals.
-
Isolation: Once crystals of a suitable size have formed, carefully remove them from the mother liquor and dry them with filter paper.
Characterization by Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Goniometer head
-
Detector (e.g., CCD or CMOS)
Procedure:
-
Crystal Selection and Mounting: Select a high-quality single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam. The diffractometer will then rotate the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-rays is measured. A full sphere of diffraction data is collected.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.
-
Structure Solution and Refinement: The processed data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to determine the positions of the atoms in the unit cell. The structural model is then refined to obtain the best fit to the experimental data.
Experimental Workflow
The logical flow from the synthesis of this compound tetrahydrate to its structural determination is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and structural analysis of this compound tetrahydrate.
References
Thermal decomposition of magnesium diiodate
An in-depth analysis of the thermal decomposition of magnesium diiodate reveals a multi-step process involving dehydration followed by the breakdown of the anhydrous salt into magnesium oxide, iodine, and oxygen. This guide provides a comprehensive overview of the decomposition pathway, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Thermal Decomposition Pathway
The thermal decomposition of hydrated this compound, such as this compound decahydrate (B1171855) (Mg(IO₃)₂·10H₂O) and this compound tetrahydrate (Mg(IO₃)₂·4H₂O), initiates with the loss of water molecules to form the anhydrous salt. The anhydrous this compound then undergoes a two-step decomposition.
Initially, anhydrous this compound decomposes in a temperature range of 520–580°C to form an intermediate compound, pentamagnesium orthoperiodate (Mg₅(IO₆)₂), along with the release of iodine and oxygen gas[1]. This intermediate is unstable and subsequently decomposes at temperatures above 500°C to yield the final solid product, magnesium oxide (MgO), with the further release of iodine and oxygen[1][2].
The overall decomposition can be summarized by the following reactions:
-
Dehydration:
-
Decomposition of Anhydrous Salt:
The final solid residue, magnesium oxide, is a fine powder[1].
Quantitative Data
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound and its hydrates. The mass loss percentages are calculated based on the stoichiometry of the decomposition reactions.
Table 1: Thermal Decomposition Data for this compound Hydrates
| Compound | Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Products |
| Mg(IO₃)₂·10H₂O | Dehydration | ~35 | 29.76% | Mg(IO₃)₂·4H₂O + 6H₂O |
| Mg(IO₃)₂·4H₂O | Dehydration | Not specified | 16.14% | Mg(IO₃)₂ + 4H₂O |
Table 2: Thermal Decomposition Data for Anhydrous this compound
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Solid Product | Gaseous Products |
| Mg(IO₃)₂ → ⅕Mg₅(IO₆)₂ + ⅘I₂ + ⁹/₅O₂ | 520 - 580[1] | 69.98% | Mg₅(IO₆)₂ | I₂, O₂ |
| ⅕Mg₅(IO₆)₂ → MgO + ⅕I₂ + ⁷/₁₀O₂ | >500[1] | 20.31% (of initial Mg(IO₃)₂) | MgO | I₂, O₂ |
| Overall: Mg(IO₃)₂ → MgO + I₂ + ⁵/₂O₂ | >630 for completion [1] | 90.29% | MgO | I₂, O₂ |
Experimental Protocols
The following is a detailed methodology for conducting the thermal analysis of this compound using simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Objective: To determine the thermal stability, dehydration temperatures, decomposition temperatures, mass loss, and thermal events (endothermic/exothermic) of this compound hydrates.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Microbalance with a sensitivity of at least 0.1 μg.
-
Gas flow controller for precise atmosphere control.
-
Alumina (B75360) or platinum crucibles.
Experimental Parameters:
-
Sample Preparation: A small amount of the this compound hydrate (B1144303) sample (typically 5-10 mg) is accurately weighed into a clean, pre-tared alumina or platinum crucible.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent unwanted side reactions. A constant flow rate of 20-50 mL/min is maintained.
-
Temperature Program:
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 800-1000°C.
-
A linear heating rate of 10°C/min is commonly used.
-
-
Data Acquisition: The mass of the sample (TGA) and the differential heat flow (DSC) are continuously recorded as a function of temperature.
Data Analysis:
-
TGA Curve: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The percentage mass loss for each step is calculated.
-
DTG Curve: The first derivative of the TGA curve (DTG curve) is used to determine the peak temperatures of the decomposition steps, which correspond to the points of maximum reaction rate.
-
DSC Curve: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) events. The onset temperature, peak temperature, and enthalpy change (ΔH) for each event are determined. Dehydration and decomposition processes are typically endothermic.
-
Product Analysis: To identify the gaseous products evolved during decomposition, the STA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). The solid residue can be analyzed post-experiment using techniques like X-ray diffraction (XRD) to confirm its crystalline structure.
Visualizations
The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of hydrated this compound.
Caption: Workflow for the thermal analysis of this compound.
References
Magnesium Diiodate: A Comprehensive Technical Review
Abstract
Magnesium diiodate, Mg(IO₃)₂, is an inorganic salt that has been a subject of scientific interest due to its properties as an oxidizing agent and its role in the study of alkaline earth metal iodates. This technical guide provides an in-depth overview of the discovery, history, chemical and physical properties, synthesis, and analytical methodologies related to this compound. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Introduction
This compound is the magnesium salt of iodic acid. While the discovery of its constituent elements, magnesium and iodine, are well-documented, the first synthesis of this compound is not attributed to a specific individual or a singular event. Its preparation follows the fundamental principles of inorganic salt formation, and it was likely first synthesized in the 19th century during systematic studies of metal salts. Early research on alkaline earth metal compounds laid the groundwork for the characterization of salts like this compound.
Physicochemical Properties
This compound is a white, crystalline solid. Its properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | Mg(IO₃)₂ |
| Molecular Weight | 374.11 g/mol |
| Appearance | White powder or crystalline chunks |
| CAS Number | 7790-32-1 |
Table 2: Physical Properties of this compound
| Property | Value |
| Melting Point | 210 °C (decomposes) |
| Density | 3.300 g/cm³ |
| Water Solubility | 8.55 g/100g solution at 25°C13.5 g/100g solution at 90°C |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of a magnesium salt or hydroxide (B78521) with iodic acid. A typical preparation yields the tetrahydrate, Mg(IO₃)₂ · 4H₂O.
Experimental Protocol: Synthesis of this compound Tetrahydrate
Materials:
-
Magnesium hydroxide (Mg(OH)₂)
-
Iodic acid (HIO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
A stoichiometric amount of magnesium hydroxide is suspended in distilled water in a beaker.
-
A solution of iodic acid is slowly added to the magnesium hydroxide suspension with constant stirring. The reaction is as follows: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O
-
The mixture is gently heated to ensure the reaction goes to completion.
-
The resulting solution is then cooled to allow for the crystallization of this compound tetrahydrate.
-
The crystals are collected by filtration and washed with a small amount of cold distilled water.
-
The purified crystals are then dried in an oven at a low temperature (e.g., 40-50 °C) to remove excess water without causing dehydration of the tetrahydrate.
Caption: Synthesis workflow for this compound tetrahydrate.
Thermal Decomposition
When heated, this compound undergoes decomposition. The tetrahydrate first loses its water of hydration. Further heating leads to the decomposition of the anhydrous salt.
Table 3: Thermal Decomposition Data for this compound Tetrahydrate
| Temperature (°C) | Event |
| 510 | Loss of two water molecules |
| 620 | Loss of remaining two water molecules |
| >620 | Decomposition of anhydrous Mg(IO₃)₂ |
Crystallography
This compound tetrahydrate forms monoclinic crystals. Detailed crystallographic data provides insight into the arrangement of atoms within the crystal lattice. While a full crystallographic information file (CIF) is beyond the scope of this guide, the key crystal system information is noted.
Applications
The applications of this compound are primarily in the field of chemical research as an oxidizing agent and as a source of iodate (B108269) ions. There is limited information on its direct use in drug development. However, iodate compounds, in general, are studied for their antiseptic properties, and magnesium is an essential mineral for human health.
Conclusion
This compound is a simple inorganic salt with well-defined chemical and physical properties. While its discovery is not marked by a singular event, its synthesis and characterization are straightforward. This technical guide provides a consolidated resource for researchers and scientists, summarizing the key data and experimental protocols for this compound. Further research may explore novel applications, potentially in areas where the controlled release of iodate or magnesium ions is desired.
Basic chemical reactions involving magnesium diiodate
An In-depth Technical Guide to the Basic Chemical Reactions of Magnesium Diiodate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, Mg(IO₃)₂, is an inorganic compound that serves as a source of both magnesium and iodate (B108269) ions. As a metal iodate, it is a strong oxidizing agent and participates in a variety of fundamental chemical reactions, including precipitation, thermal decomposition, and redox reactions. Understanding these core reactions is essential for its application in analytical chemistry, materials science, and potentially as a reagent in complex organic synthesis relevant to drug development. This document provides a detailed overview of the primary chemical reactions involving this compound, complete with experimental protocols, quantitative data, and process visualizations to support advanced research and development.
Synthesis of this compound
This compound is typically synthesized in its hydrated form, most commonly as this compound tetrahydrate, Mg(IO₃)₂·4H₂O. The primary methods for its preparation are through neutralization of a base with iodic acid or by precipitation from aqueous solutions.
Synthesis by Neutralization
This method involves the direct reaction of a magnesium base, such as magnesium hydroxide (B78521) (Mg(OH)₂), with iodic acid (HIO₃). The reaction is a standard acid-base neutralization that produces the salt and water.
Reaction: Mg(OH)₂ (s) + 2HIO₃ (aq) → Mg(IO₃)₂ (aq) + 2H₂O (l)
The resulting aqueous this compound can then be concentrated and cooled to crystallize the tetrahydrate form.
Synthesis by Precipitation
A more common and controlled laboratory method is the precipitation reaction between a soluble magnesium salt and a soluble iodate salt.[1] The lower solubility of this compound tetrahydrate in water allows it to precipitate out of the solution upon mixing.
Reaction: Mg(NO₃)₂(aq) + 2KIO₃(aq) → Mg(IO₃)₂(s) + 2KNO₃(aq)
This method is effective for producing a relatively pure product that can be further purified by recrystallization.[2]
Experimental Protocol: Synthesis by Precipitation
This protocol details the synthesis of this compound tetrahydrate via the reaction of magnesium nitrate (B79036) hexahydrate and potassium iodate.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Potassium iodate (KIO₃)
-
Deionized water
-
Beakers, graduated cylinders, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of magnesium nitrate by dissolving the appropriate mass of Mg(NO₃)₂·6H₂O in a measured volume of deionized water.
-
Prepare a 1.0 M solution of potassium iodate by dissolving KIO₃ in a measured volume of deionized water. Gentle heating may be required to fully dissolve the salt.
-
-
Precipitation:
-
Place the magnesium nitrate solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the potassium iodate solution dropwise to the stirring magnesium nitrate solution.
-
A white crystalline precipitate of Mg(IO₃)₂·4H₂O will form immediately.
-
-
Digestion and Isolation:
-
Continue stirring the mixture for 30 minutes at room temperature to allow the precipitate to fully form and crystallize.
-
Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper with two small portions of cold deionized water to remove soluble impurities (e.g., KNO₃).
-
Follow with a wash using a small portion of ethanol (B145695) to facilitate drying.
-
Carefully transfer the solid product to a watch glass and dry in an oven at a low temperature (e.g., 50-60°C) to a constant weight.
-
Diagram 1: Experimental Workflow for Precipitation Synthesis
Caption: Workflow for the synthesis of this compound Tetrahydrate.
Thermal Decomposition
This compound exhibits a multi-step decomposition profile upon heating. The hydrated form first loses its water of crystallization, after which the anhydrous salt decomposes into magnesium oxide, iodine, and oxygen through a stable intermediate.[3][4]
The decomposition of the tetrahydrate begins with dehydration. While some studies report a single-stage loss of water, others suggest a two-step process where two molecules of water are lost at 510°C and the remaining two at 620°C.[2][4][5]
The anhydrous Mg(IO₃)₂ then decomposes in a two-step process:[3]
-
Formation of Magnesium Orthoperiodate: Between 520-580°C, this compound decomposes to form magnesium orthoperiodate (Mg₅(IO₆)₂), releasing iodine and oxygen gas. 5Mg(IO₃)₂(s) → Mg₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)
-
Decomposition to Magnesium Oxide: Above approximately 580°C, the unstable intermediate decomposes to the final, stable product, magnesium oxide (MgO).[3] Mg₅(IO₆)₂(s) → 5MgO(s) + I₂(g) + 3.5O₂(g)
Table 1: Thermal Decomposition Data
| Compound/Intermediate | Temperature Range (°C) | Process | Products |
| Mg(IO₃)₂·4H₂O | 510 - 620 | Dehydration | Mg(IO₃)₂, H₂O (g) |
| Mg(IO₃)₂ | 520 - 580 | Decomposition Step 1 | Mg₅(IO₆)₂, I₂ (g), O₂ (g) |
| Mg₅(IO₆)₂ | > 580 | Decomposition Step 2 | MgO, I₂ (g), O₂ (g) |
Experimental Protocol: Thermal Analysis (TGA/DSC)
This protocol outlines a general procedure for analyzing the thermal decomposition of this compound tetrahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Apparatus:
-
Simultaneous Thermal Analyzer (TGA/DSC)
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of Mg(IO₃)₂·4H₂O powder into a TGA/DSC crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to remove air and prevent side reactions.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).
-
-
Data Analysis:
-
Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.
-
Analyze the TGA curve to identify the temperature ranges and percentage mass loss for each decomposition step.
-
Analyze the DSC curve to identify endothermic (e.g., dehydration, melting) or exothermic (e.g., crystallization, some decompositions) events corresponding to the mass loss steps.
-
Diagram 2: Thermal Decomposition Pathway
Caption: Stepwise thermal decomposition of this compound.
Redox Reactions
The iodate ion (IO₃⁻) is a potent oxidizing agent, as the iodine atom is in its +5 oxidation state. Consequently, this compound can oxidize various reducing agents.[6] A classic example of iodate chemistry is its reaction with iodide (I⁻) ions in an acidic solution to produce elemental iodine (I₂). This reaction is quantitative and is often used in iodometric titrations.
Reaction: Mg(IO₃)₂(aq) + 10KI(aq) + 6H₂SO₄(aq) → MgSO₄(aq) + 5K₂SO₄(aq) + 6H₂O(l) + 6I₂(s)
Ionic Equation: 2IO₃⁻(aq) + 10I⁻(aq) + 12H⁺(aq) → 6I₂(s) + 6H₂O(l)
Experimental Protocol: Redox Titration (Demonstration)
This protocol describes the use of this compound to generate iodine, which is then titrated with a standard thiosulfate (B1220275) solution.
Materials:
-
A known concentration solution of this compound
-
Potassium iodide (KI), solid
-
Sulfuric acid (H₂SO₄), ~1 M
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, ~0.1 M
-
Starch indicator solution
-
Erlenmeyer flask, burette, pipettes
Procedure:
-
Reaction Mixture:
-
Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.
-
Add an excess of solid KI (approx. 1-2 g) and swirl to dissolve.
-
Carefully add ~10 mL of 1 M H₂SO₄. The solution will immediately turn a dark reddish-brown due to the formation of iodine (I₂).
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution from a burette. The reddish-brown color will fade to yellow.
-
I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
-
-
Endpoint Determination:
-
When the solution is pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue adding the thiosulfate solution dropwise until the blue-black color disappears completely. This is the endpoint.
-
-
Calculation: Use the volume of thiosulfate solution to calculate the amount of iodine produced, and thus the initial concentration of the this compound solution.
Precipitation Reactions
In addition to its synthesis by precipitation, aqueous this compound can be used as a reagent to precipitate other metal iodates that are less soluble. This is a common application of double displacement reactions.[7] For example, mixing a solution of this compound with a solution of lead(II) nitrate will result in the precipitation of lead(II) iodate, which is very insoluble in water.
Reaction: Mg(IO₃)₂(aq) + Pb(NO₃)₂(aq) → Pb(IO₃)₂(s) + Mg(NO₃)₂(aq)
Table 2: Solubility Data
| Compound | Formula | Solubility ( g/100g H₂O) | Temperature (°C) |
| This compound Tetrahydrate | Mg(IO₃)₂·4H₂O | 8.55 | 25 |
| Anhydrous this compound | Mg(IO₃)₂ | 13.5 | 90 |
| Potassium Iodate | KIO₃ | 9.2 | 25 |
| Lead(II) Iodate | Pb(IO₃)₂ | 0.003 | 25 |
Data sourced from[5].
Summary and Potential Research Applications
This compound engages in a predictable set of core chemical reactions, making it a versatile inorganic compound for laboratory use.
Diagram 3: Logical Relationships of Core Reactions
Caption: Core chemical reaction types involving this compound.
While direct, large-scale applications of this compound in drug development are not widely documented, its properties suggest potential utility in specialized contexts:
-
Analytical Standard: The tetrahydrate can be prepared in high purity, making it a potential primary standard for iodometry and for standardizing solutions of ions like EDTA.[4]
-
Oxidizing Agent in Synthesis: In organic synthesis, iodates can be used for specific oxidation reactions. The controlled reactivity of Mg(IO₃)₂ could be explored for synthetic routes where a solid, moderately soluble oxidant is required.
-
Iodine Source: As with other iodates, it can serve as a stable, solid source of iodine, which is critical in the synthesis of various active pharmaceutical ingredients (APIs).[8]
Further research into the catalytic and oxidative properties of this compound could uncover novel applications in the synthesis of complex molecules.
References
- 1. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 2. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 3. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 6. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. americanelements.com [americanelements.com]
IUPAC Name for Mg(IO₃)₂ is Magnesium Iodate
The formal IUPAC (International Union of Pure and Applied Chemistry) name for the chemical compound with the formula Mg(IO₃)₂ is Magnesium Iodate (B108269) .[1][2] This name is derived by identifying the constituent ions and applying the standard rules of inorganic nomenclature.
The compound is composed of a magnesium cation and two iodate anions. The magnesium ion (Mg²⁺) is a simple metal cation and retains its elemental name. The polyatomic anion, IO₃⁻, is known as the iodate ion.[3][4][5][6] Since magnesium typically forms a +2 ion and the iodate ion has a -1 charge, two iodate ions are required to balance the charge of a single magnesium ion, resulting in the neutral compound Mg(IO₃)₂.
According to IUPAC naming conventions for ionic compounds, the cation (magnesium) is named first, followed by the anion (iodate). Because magnesium is a Group 2 element and consistently forms a +2 ion, it is not necessary to specify its charge with a Roman numeral.
Alternative names found in chemical databases include magnesium diiodate and iodic acid, magnesium salt (2:1).[1][2][7] The term "diiodate" is sometimes used to emphasize the presence of two iodate ions but is generally considered redundant under modern IUPAC standards for this compound.
References
- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. byjus.com [byjus.com]
- 4. Give the systematic name for the following polyatomic ion.IO3– | Study Prep in Pearson+ [pearson.com]
- 5. ck12.org [ck12.org]
- 6. Iodate - Wikipedia [en.wikipedia.org]
- 7. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Magnesium Diiodate (CAS Number: 7790-32-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound that exists as a white crystalline solid. It is known in both its anhydrous form and as a tetrahydrate. As a source of both magnesium and iodate (B108269) ions, it holds potential in various chemical and biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information for this compound. It also explores its known applications and the biological context of its constituent ions, which is of particular relevance to researchers in drug development.
Chemical and Physical Properties
This compound is a white, crystalline solid.[1] It is an oxidizing agent and should be handled with care.[2] The compound is known to exist in both anhydrous and hydrated forms, most commonly as a tetrahydrate.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Mg(IO₃)₂ | [2] |
| CAS Number | 7790-32-1 | [3] |
| Molecular Weight | 374.11 g/mol (anhydrous) | [1] |
| 446.17 g/mol (tetrahydrate) | [4] | |
| Appearance | White crystalline chunks/powder | [3] |
| Melting Point | 210 °C (decomposes) | [3] |
| Density | 3.300 g/cm³ | [3] |
| Solubility in Water | 8.55 g/100g solution at 25°C | [5] |
| 13.5 g/100g solution at 90°C | [5] |
Table 2: Crystallographic Data of this compound
| Form | Crystal System | Space Group | Lattice Parameters | Reference(s) |
| α-Mg(IO₃)₂ | Hexagonal | P6₃ | a = 5.4777 Å, c = 5.1282 Å | [6] |
| Mg(IO₃)₂·4H₂O | Monoclinic | P2 or Pm | a = 8.307 Å, b = 6.627 Å, c = 8.541 Å, β = 100°5′ | [6] |
Experimental Protocols
Synthesis
A common method for the preparation of this compound involves the reaction of a magnesium base with iodic acid.[3]
Reaction:
Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Preparation of Reactants: Prepare an aqueous solution of iodic acid (HIO₃) of known concentration. Weigh a stoichiometric amount of magnesium hydroxide (Mg(OH)₂).
-
Reaction: Suspend the magnesium hydroxide in a minimal amount of deionized water in a reaction vessel equipped with a magnetic stirrer. Slowly add the iodic acid solution to the magnesium hydroxide suspension with continuous stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution, as its tetrahydrate form is relatively insoluble.[3] After the addition of iodic acid is complete, continue stirring for a period to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities.
Purification
Recrystallization is a standard method for purifying solid compounds.
Experimental Workflow for Purification:
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Protocol:
A general procedure for recrystallization is as follows:[7][8][9]
-
Dissolution: Place the crude this compound in a beaker and add a minimum amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator or under vacuum.
Analytical Methods
The analysis of this compound can be approached by determining the concentration of its constituent ions, magnesium and iodate.
Table 3: Analytical Methods for this compound
| Analyte | Method | Principle | Reference(s) |
| Magnesium (Mg²⁺) | Complexometric Titration | Titration with a standard solution of EDTA at pH 10 using an indicator like Eriochrome Black T.[10][11] | [10][11] |
| Iodate (IO₃⁻) | Iodometric Titration | In an acidic solution, iodate reacts with excess iodide to produce iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator.[12] | [12] |
| Ion Chromatography | Separation of iodate from other anions on an ion-exchange column followed by detection, often with a post-column reaction to enhance sensitivity.[1][2][13][14][15] | [1][2][13][14][15] | |
| Gravimetric Analysis | Iodide in a sample can be oxidized to iodate, which is then precipitated with a suitable cation (e.g., Ba²⁺) and weighed.[16][17] | [16][17] |
Applications
The applications of this compound are not extensively documented in the literature. However, based on the properties of its components, potential applications can be inferred.
-
Source of Iodine: Like other iodates, it can serve as a stable source of iodine.[18] Iodates are used in food fortification to prevent iodine deficiency disorders.[18][19]
-
Oxidizing Agent: The iodate ion is an oxidizing agent, and this compound could potentially be used in chemical reactions.[2][20]
-
Analytical Chemistry: this compound tetrahydrate has been mentioned as a primary standard for EDTA solutions.[21]
-
Catalysis: While not specifically documented for this compound, related magnesium halides like magnesium diiodide act as Lewis acid catalysts in organic synthesis.[22][23] This suggests a potential area of investigation for this compound.
Biological and Pharmaceutical Relevance
Direct studies on the biological activity or drug development applications of this compound are scarce. However, the individual roles of magnesium and iodate are well-established.
Magnesium:
-
Physiological Role: Magnesium is an essential mineral and a cofactor for hundreds of enzymes involved in critical metabolic processes.[7]
-
Therapeutic Uses: Magnesium salts are used to treat magnesium deficiency, eclampsia, and certain arrhythmias.[7]
Iodate:
-
Iodine Source: The primary biological role of iodate is as a source of iodide, which is essential for the synthesis of thyroid hormones.[5] Potassium iodate is commonly used for salt iodization to prevent iodine deficiency disorders.[6]
-
Toxicity: At high concentrations, iodate can be toxic. Ingesting large amounts of iodate can lead to corrosive effects on the gastrointestinal tract, hemolysis, and kidney and liver damage.[21]
Signaling Pathways:
No specific signaling pathways involving this compound have been identified in the searched literature. The biological effects are expected to be related to the independent actions of magnesium and iodate/iodide ions.
Logical Relationship of Iodate in Biological Systems:
Caption: Simplified pathway of iodate metabolism.
Safety Information
This compound is classified as an oxidizer and can cause skin and eye irritation.[1]
Table 4: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram | Precautionary Statements |
| Oxidizing solids (Category 2) | H272: May intensify fire; oxidizer | GHS03 | P210, P220 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | P264 |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | P305+P351+P338 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | P261 |
Data sourced from PubChem CID 165645.[1]
Handling and Storage:
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials.
-
Avoid contact with skin, eyes, and clothing.
-
Use with adequate ventilation and minimize dust generation.
Thermal Decomposition
The thermal decomposition of this compound occurs in a stepwise manner.
Decomposition Pathway:
Caption: Thermal decomposition pathway of this compound.
Studies have shown that the decomposition proceeds through an intermediate, magnesium paraperiodate (Mg₅(IO₆)₂), before finally yielding magnesium oxide, iodine, and oxygen.[14][21] The complete decomposition is observed at temperatures above 630°C.[14]
Conclusion
This compound is a stable inorganic salt with well-defined chemical and physical properties. While its direct applications in drug development are not yet established, its role as a source of biologically important magnesium and iodine ions suggests potential areas for future research. The provided protocols for synthesis, purification, and analysis can serve as a foundation for further investigation into this compound's properties and potential applications. As with all oxidizing agents, appropriate safety precautions must be observed during its handling and use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. metrohm.com [metrohm.com]
- 3. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 4. Magnesium iodate 4-hydrate | H8I2MgO10 | CID 57348022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. brainly.com [brainly.com]
- 17. Solved Gravimetric method can be applied to determine the | Chegg.com [chegg.com]
- 18. rockchemicalsinc.com [rockchemicalsinc.com]
- 19. Iodized Salt: What It Is, Its Benefits and How Much You Should Eat Daily [webmd.com]
- 20. ck12.org [ck12.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Hazards and Safety Precautions for Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with magnesium diiodate. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.
Chemical and Physical Properties
This compound, with the chemical formula Mg(IO₃)₂, is an inorganic salt. It is a white, crystalline solid that is soluble in water.[1] As an iodate (B108269), it is classified as an oxidizing agent and can pose a fire hazard when in contact with combustible materials.[2]
| Property | Value | Reference |
| Molecular Formula | I₂MgO₆ | [1][3][4] |
| Molecular Weight | 374.11 g/mol | [1][3][4][5] |
| Appearance | White crystalline solid/powder | [5][6] |
| Melting Point | 210 °C (decomposes) | [1][6][7] |
| Density | 3.300 g/cm³ | [1][6][7] |
| Water Solubility | 8.55 g/100g solution at 25°C; 13.5 g/100g solution at 90°C | [1][6][7] |
Toxicological Hazards
The toxicological properties of this compound have not been fully investigated, and a specific LD50/LC50 is not available.[8] However, data on other inorganic iodates provide significant insight into its potential hazards. The oral LD50 of iodates in mice has been reported to be in the range of 500 to 1100 mg/kg.[9]
Human Health Effects:
-
Eye Contact: May cause severe irritation, conjunctivitis, and possible burns, potentially leading to permanent corneal opacification.[2]
-
Skin Contact: Can cause severe irritation and possible burns.[2]
-
Ingestion: May cause severe irritation and burns to the gastrointestinal tract, with symptoms including nausea, vomiting, and diarrhea, possibly with blood.[2] At high doses, corrosive effects in the gastrointestinal tract, hemolysis, nephrotoxicity, and hepatic injury have been observed in animal studies with other iodates.[9][10][11]
-
Inhalation: May cause severe irritation of the respiratory tract with possible burns, potentially leading to acute pulmonary edema, asphyxia, and chemical pneumonitis.[2]
High doses of iodate administered intravenously (above 10 mg/kg) are known to be highly toxic to the retina.[9][10][11] Ocular toxicity in humans has been observed after exposure to 600 to 1,200 mg of iodate per individual.[9][10][11][12]
Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of iodate toxicity is believed to be oxidative stress.[13] Studies using sodium iodate have shown that it induces the accumulation of reactive oxygen species (ROS) in retinal pigment epithelium (RPE) cells, which co-localizes with mitochondria.[13] This oxidative stress can trigger multiple cell death pathways.
dot
Caption: Signaling pathways in iodate-induced retinal toxicity.
Fire and Explosion Hazards
This compound is a strong oxidizer.[2] Contact with combustible materials such as wood, paper, or organic solvents may cause fire.[2]
Fire Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2] Use flooding amounts of water.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]
-
Hazardous Decomposition Products: Upon heating, this compound decomposes to produce irritating and toxic fumes and gases, including oxides of magnesium and iodine.[2] The thermal decomposition occurs in two steps, starting at approximately 520°C, and ultimately yields magnesium oxide, iodine gas, and oxygen.[10][14]
Handling and Storage
Handling:
-
Wash thoroughly after handling.[2]
-
Use with adequate ventilation.[2]
-
Minimize dust generation and accumulation.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Keep container tightly closed.[2]
-
Avoid contact with combustible materials.[2]
-
Avoid ingestion and inhalation.[2]
Storage:
-
Keep away from heat, sparks, and flame.[2]
-
Do not store near combustible materials.[2]
-
Store in a tightly closed container.[2]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2]
Personal Protective Equipment (PPE)
| Protection | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate gloves to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] |
| General Hygiene | Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[2] |
Emergency Procedures
First Aid Measures
dot
Caption: First aid procedures for this compound exposure.
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 5.
-
Spills/Leaks:
-
Clean up spills immediately.[2]
-
Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[2]
-
Avoid generating dusty conditions.[2]
-
Remove all sources of ignition.[2]
-
Provide ventilation.[2]
-
Do not use combustible materials, such as paper towels, to clean up the spill.[2]
-
Experimental Protocols
Thermal Stability Assessment (Based on Thermogravimetric Analysis - TGA)
This protocol provides a general method for assessing the thermal stability of a solid substance like this compound.
-
Instrumentation: Use a thermogravimetric analyzer (TGA) capable of heating to at least 800°C with a controlled heating rate and atmosphere.
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-20 mg) of this compound into the TGA sample pan.
-
Test Conditions:
-
Purge the instrument with an inert gas (e.g., nitrogen) for approximately 30 minutes before the test.
-
Heat the sample from ambient temperature to 150°C at a rate of 5°C/min and hold for 15 minutes to remove any moisture.
-
Continue heating from 150°C to 800°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is identified by a significant loss of mass. The temperatures at which specific mass loss percentages occur (e.g., 5%) are reported as indicators of thermal stability.
Assessment of Oxidizing Properties (Based on UN Test O.1 for Oxidizing Solids)
This test determines the potential for a solid substance to increase the burning rate of a combustible material.
-
Materials:
-
This compound (test substance).
-
Fibrous cellulose (B213188) (combustible material), dried.
-
Potassium bromate (B103136) (reference substance).
-
-
Mixture Preparation:
-
Prepare mixtures of the test substance with cellulose at mass ratios of 4:1 and 1:1.
-
Prepare a reference mixture of potassium bromate and cellulose at a 3:7 mass ratio.
-
-
Test Procedure:
-
Form a 30g pile of the mixture into a truncated cone shape.
-
Ignite the pile using a heated wire.
-
Record the time it takes for the main reaction (flame or glow) to cease.
-
-
Classification: The burning rate of the this compound-cellulose mixtures is compared to that of the potassium bromate-cellulose reference mixture to classify its oxidizing hazard.
dot
Caption: Workflow for assessing oxidizing properties (UN Test O.1).
In Vitro Iodate Toxicity Assay
This protocol outlines a general method for assessing the cytotoxicity of iodate in a retinal cell line.
-
Cell Culture: Culture a relevant cell line (e.g., ARPE-19 for retinal pigment epithelium cells) under standard conditions.
-
Treatment: Expose the cells to varying concentrations of this compound (or a soluble iodate salt like sodium iodate) for a defined period (e.g., 24 hours).
-
Cytotoxicity Assessment:
-
Use a commercial cytotoxicity assay (e.g., ApoTox-Glo™ Triplex Assay) to measure viability, cytotoxicity, and apoptosis simultaneously.
-
Alternatively, use methods like MTT or LDH release assays for viability and cytotoxicity, respectively.
-
-
Data Analysis: Determine the concentration of iodate that causes a 50% reduction in cell viability (IC50) and assess the mode of cell death (apoptosis vs. necrosis).
Disposal Considerations
Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It should be treated as a hazardous waste.
This technical guide is intended for informational purposes and should not be a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. magnesium iodate | CAS#:7790-32-1 | Chemsrc [chemsrc.com]
- 2. Retinal Cell Death Caused by Sodium Iodate Involves Multiple Caspase-Dependent and Caspase-Independent Cell-Death Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magnesium iodate | CAS#:13446-17-8 | Chemsrc [chemsrc.com]
- 4. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 7. 7790-32-1 CAS MSDS (MAGNESIUM IODATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. The toxicology of iodate: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Showing Compound Iodate (FDB022400) - FooDB [foodb.ca]
- 13. Sodium iodate induced retinal degeneration: new insights from an old model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal decomposition of magnesium iodate [inis.iaea.org]
An In-depth Technical Guide to the Anhydrous and Tetrahydrate Forms of Magnesium Diiodate for Researchers and Drug Development Professionals
An authoritative guide comparing the physicochemical properties, synthesis, and characterization of anhydrous and tetrahydrate forms of magnesium diiodate, offering critical data for researchers in materials science and pharmaceutical development.
This compound, an inorganic compound consisting of a magnesium cation and two iodate (B108269) anions, exists in both an anhydrous (Mg(IO₃)₂) and a tetrahydrate (Mg(IO₃)₂·4H₂O) form. While structurally related, the presence of water of hydration in the tetrahydrate form imparts distinct physicochemical properties that are of significant interest to researchers and professionals in drug development. This technical guide provides a comprehensive comparison of these two forms, detailing their structural characteristics, thermal behavior, solubility, and relevant experimental protocols.
Physicochemical Properties: A Comparative Analysis
The fundamental differences between the anhydrous and tetrahydrate forms of this compound are summarized below, with quantitative data presented for direct comparison.
| Property | This compound Anhydrous (α-Mg(IO₃)₂) | This compound Tetrahydrate (Mg(IO₃)₂·4H₂O) |
| Molecular Formula | Mg(IO₃)₂ | Mg(IO₃)₂·4H₂O |
| Molecular Weight | 374.11 g/mol [1] | 446.17 g/mol [2] |
| Appearance | White crystalline powder | Colorless monoclinic crystals[3] |
| Crystal System | Hexagonal[4] | Monoclinic |
| Space Group | P6₃[4] | P2 or Pm[4] |
| Lattice Parameters | a = 5.4777 Å, c = 5.1282 Å[4] | a = 8.307 Å, b = 6.627 Å, c = 8.541 Å, β = 100°5′[4] |
| Solubility in Water | Higher at elevated temperatures | Higher at lower temperatures |
| 13.5 g/100g solution at 90°C[3] | 8.55 g/100g solution at 25°C[3] |
Synthesis and Preparation
The synthesis of the two forms of this compound requires distinct crystallization conditions. The tetrahydrate is typically obtained from aqueous solutions at room temperature, while the anhydrous form is prepared by thermal dehydration of the tetrahydrate.
Experimental Protocol for the Synthesis of this compound Tetrahydrate
This protocol describes the preparation of this compound tetrahydrate single crystals via a slow evaporation method.
Materials:
-
Magnesium carbonate (MgCO₃)
-
Iodic acid (HIO₃)
-
Deionized water
-
Beakers
-
Stirring rod
-
Hot plate with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Crystallization dish
Procedure:
-
In a beaker, dissolve a stoichiometric amount of iodic acid in deionized water with gentle heating and stirring.
-
Slowly add a stoichiometric amount of magnesium carbonate to the iodic acid solution. Effervescence (release of CO₂) will be observed. Continue stirring until the reaction is complete and a clear solution is obtained. The reaction is: MgCO₃ + 2HIO₃ → Mg(IO₃)₂ + H₂O + CO₂.
-
Filter the resulting solution to remove any unreacted starting materials or impurities.
-
Transfer the clear filtrate to a crystallization dish.
-
Cover the dish with a perforated film to allow for slow evaporation of the solvent at room temperature (approximately 25°C).
-
Monitor the dish for the formation of colorless, monoclinic crystals of this compound tetrahydrate.
-
Once a suitable crop of crystals has formed, they can be harvested by filtration, washed with a small amount of cold deionized water, and air-dried.
Diagram of the Synthesis Workflow for this compound Tetrahydrate:
Synthesis of Mg(IO₃)₂·4H₂O
Experimental Protocol for the Preparation of Anhydrous this compound
Anhydrous this compound (α-Mg(IO₃)₂) is prepared by the controlled thermal dehydration of the tetrahydrate.
Materials:
-
This compound tetrahydrate (Mg(IO₃)₂·4H₂O)
-
Crucible
-
Muffle furnace or tube furnace with temperature control
-
Desiccator
Procedure:
-
Place a known amount of finely ground this compound tetrahydrate into a pre-weighed crucible.
-
Place the crucible in a muffle furnace.
-
Heat the sample according to a controlled temperature program. Based on thermal analysis data, the dehydration of this compound tetrahydrate occurs in a single step. A suitable temperature for complete dehydration is above 200°C. A typical protocol would involve heating to 250°C and holding for several hours to ensure all water is removed.
-
After the heating program is complete, turn off the furnace and allow the crucible to cool to room temperature inside the furnace or in a desiccator to prevent rehydration.
-
Once cooled, weigh the crucible containing the anhydrous this compound to determine the final mass and confirm the complete loss of water.
Diagram of the Dehydration Process:
Thermal Dehydration of the Tetrahydrate
Characterization Techniques
A suite of analytical techniques is employed to characterize and differentiate between the anhydrous and tetrahydrate forms of this compound.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for studying the thermal stability and dehydration process of the tetrahydrate.
Experimental Protocol for Thermal Analysis:
-
A small, accurately weighed sample (5-10 mg) of this compound tetrahydrate is placed in an aluminum or alumina (B75360) pan.
-
The pan is placed in the TGA-DSC instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA curve records the mass loss as a function of temperature, which will show a distinct step corresponding to the loss of the four water molecules.
-
The DSC curve records the heat flow, showing an endothermic peak associated with the energy required for dehydration.
X-ray Diffraction (XRD)
Powder X-ray diffraction is the definitive method for identifying the crystal structure of both forms.
Experimental Protocol for XRD Analysis:
-
A finely ground powder of the sample (either anhydrous or tetrahydrate) is packed into a sample holder.
-
The sample is placed in the powder diffractometer.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a range of 2θ angles.
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is unique to the crystal structure of the material and can be compared to reference patterns to confirm the phase.
Comparative Physicochemical Properties
Hygroscopicity
Hygroscopicity is a critical parameter, especially for pharmaceutical applications, as it affects the stability and handling of the material.
Experimental Protocol for Hygroscopicity Measurement (Gravimetric Method):
-
A pre-weighed, dried sample of anhydrous this compound is placed in a controlled humidity chamber.
-
The mass of the sample is monitored over time at a specific relative humidity (RH).
-
The percentage of water absorbed is calculated as a function of RH.
-
This allows for the determination of the critical relative humidity at which the material begins to significantly absorb moisture.
Intrinsic Dissolution Rate (IDR)
The intrinsic dissolution rate is a measure of the dissolution speed of a pure substance under constant surface area, which is a key parameter in predicting the bioavailability of poorly soluble drugs.
Experimental Protocol for IDR Measurement (Rotating Disk Method):
-
A compact of the pure material (anhydrous or tetrahydrate) with a known surface area is prepared by compressing the powder in a die.
-
The die is mounted in a rotating disk apparatus.
-
The assembly is immersed in a dissolution medium of known volume and temperature, and rotated at a constant speed.
-
Aliquots of the dissolution medium are withdrawn at specific time intervals and analyzed for the concentration of the dissolved substance (e.g., by UV-Vis spectroscopy or inductively coupled plasma mass spectrometry).
-
The dissolution rate is calculated from the slope of the concentration versus time plot and normalized by the surface area of the compact to give the IDR in units of mass per unit area per unit time (e.g., mg/cm²/min).[5][6]
Relevance to Drug Development
While this compound itself is not a common active pharmaceutical ingredient (API), the study of its anhydrous and hydrated forms provides valuable insights applicable to drug development.
-
Understanding Hydration: Many APIs can exist in both anhydrous and hydrated forms. The presence of water can significantly impact solubility, dissolution rate, stability, and manufacturability. The principles observed in the this compound system are transferable to the study of pharmaceutical hydrates.
-
Role of Magnesium and Iodine: Magnesium is an essential mineral and is a component of many supplements and pharmaceuticals.[3][7][8] Different salt forms of magnesium exhibit varying bioavailability.[3][7][8] Iodine and its compounds are widely used in medicine as antiseptics, in diagnostic imaging as contrast agents, and for the treatment of thyroid disorders.[9][10][11] this compound can serve as a source of both magnesium and iodate ions.
-
Excipient and Formulation Studies: The physicochemical properties of inorganic salts like this compound are relevant when they are considered as potential excipients in drug formulations. Their hygroscopicity and dissolution behavior can influence the stability and release profile of the final drug product.
Conclusion
The anhydrous and tetrahydrate forms of this compound present a classic example of the impact of hydration on the physicochemical properties of an inorganic salt. The tetrahydrate is the stable form at ambient conditions and can be readily crystallized from aqueous solutions, while the anhydrous form is obtained through thermal dehydration. The distinct crystal structures, thermal stabilities, and solubility profiles of these two forms necessitate careful characterization for any application. For researchers and professionals in drug development, the study of this system provides a valuable model for understanding the complexities of hydration in solid-state pharmaceuticals and the importance of selecting the appropriate solid form for optimal performance and stability.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or pharmaceutical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine (medical use) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 6. Magnesium iodate 99.0 7790-32-1 [sigmaaldrich.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. coherentmarketinsights.com [coherentmarketinsights.com]
- 9. ACP - A review of experimental techniques for aerosol hygroscopicity studies [acp.copernicus.org]
- 10. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 11. calibrechem.com [calibrechem.com]
An In-depth Technical Guide to the Preparation of Magnesium Diiodate from Iodic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of magnesium diiodate, a compound of interest in various chemical and potentially pharmaceutical applications. This document details the primary synthesis methodologies, experimental protocols, and relevant chemical data, presented in a clear and accessible format to support research and development activities.
Introduction
This compound, with the chemical formula Mg(IO₃)₂, is an inorganic salt that typically crystallizes as a tetrahydrate (Mg(IO₃)₂ · 4H₂O). It presents as a white crystalline solid.[1] Its preparation is primarily achieved through the neutralization reaction of a magnesium base with iodic acid. This guide will focus on two main synthetic pathways starting from iodic acid and utilizing either magnesium hydroxide (B78521) or magnesium carbonate as the magnesium source.
Chemical Synthesis Pathways
The synthesis of this compound from iodic acid can be efficiently accomplished through two primary routes, both of which are based on acid-base neutralization reactions.
Reaction of Iodic Acid with Magnesium Hydroxide
The reaction between iodic acid (HIO₃) and magnesium hydroxide (Mg(OH)₂) is a direct neutralization that yields this compound and water. The resulting this compound tetrahydrate is relatively insoluble in water, facilitating its isolation.[1]
Chemical Equation: 2HIO₃(aq) + Mg(OH)₂(s) → Mg(IO₃)₂(s) + 2H₂O(l)
This method is advantageous due to the straightforward reaction and the insolubility of the product, which simplifies the purification process.
Reaction of Iodic Acid with Magnesium Carbonate
An alternative pathway involves the reaction of iodic acid with magnesium carbonate (MgCO₃). This reaction produces this compound, water, and carbon dioxide gas.
Chemical Equation: 2HIO₃(aq) + MgCO₃(s) → Mg(IO₃)₂(s) + H₂O(l) + CO₂(g)
This method is also effective and offers an alternative starting material that may be more readily available in some laboratory settings. The effervescence of carbon dioxide provides a visual indicator of the reaction's progress.
Quantitative Data Summary
While specific yields can vary based on experimental conditions and scale, the following table summarizes key quantitative information for the synthesized this compound tetrahydrate.
| Parameter | Value | Reference |
| Molecular Formula | Mg(IO₃)₂ · 4H₂O | [2] |
| Molecular Weight | 446.17 g/mol | [2] |
| Appearance | White crystalline chunks/powder | [1] |
| Purity (typical commercial) | ≥ 99.0% | [1] |
| Water Solubility | Relatively insoluble | [1] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound tetrahydrate.
Protocol 1: Synthesis from Magnesium Hydroxide and Iodic Acid
This protocol outlines the steps for the preparation of this compound tetrahydrate from magnesium hydroxide and a solution of iodic acid.
Materials:
-
Magnesium hydroxide (Mg(OH)₂)
-
Iodic acid (HIO₃)
-
Distilled water
-
Stirring hotplate
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Iodic Acid Solution: Prepare an aqueous solution of iodic acid. The concentration should be calculated to provide a stoichiometric amount or a slight excess relative to the magnesium hydroxide.
-
Reaction: In a beaker, create a slurry of magnesium hydroxide in a minimal amount of distilled water. While stirring vigorously, slowly add the iodic acid solution to the magnesium hydroxide slurry at room temperature.
-
Precipitation: Continue stirring the mixture. The formation of a white precipitate of this compound tetrahydrate will be observed.
-
Digestion: Gently heat the mixture to approximately 60-70°C and maintain this temperature for 1-2 hours with continuous stirring. This process, known as digestion, promotes the formation of larger, more easily filterable crystals.
-
Isolation: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with several portions of cold distilled water to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified this compound tetrahydrate in a drying oven at a temperature below 100°C to avoid the loss of water of hydration.
Protocol 2: Synthesis from Magnesium Carbonate and Iodic Acid
This protocol details the synthesis of this compound tetrahydrate using magnesium carbonate as the starting material.
Materials:
-
Magnesium carbonate (MgCO₃)
-
Iodic acid (HIO₃)
-
Distilled water
-
Stirring hotplate
-
Beakers
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Iodic Acid Solution: Prepare an aqueous solution of iodic acid of a known concentration.
-
Reaction: In a beaker, add a stoichiometric amount of solid magnesium carbonate to the iodic acid solution in small portions while stirring. Effervescence (release of CO₂) will be observed. Continue adding the magnesium carbonate until the effervescence ceases, indicating the completion of the reaction.
-
Crystallization: Gently heat the resulting solution to concentrate it and then allow it to cool slowly to room temperature to induce crystallization of this compound tetrahydrate. For further purification, the crystals can be recrystallized from hot water. A general guideline for recrystallization is to dissolve the solid in water at 100°C and then cool to 0°C.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold distilled water.
-
Drying: Dry the final product in a low-temperature oven.
Mandatory Visualizations
Chemical Reaction Pathway
References
A Technical Guide to the Theoretical Yield Calculation for the Synthesis of Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of magnesium diiodate, Mg(IO₃)₂. This document outlines the fundamental chemical principles, detailed experimental protocols, and a step-by-step guide to calculating the theoretical yield, an essential parameter for reaction optimization and evaluation in research and pharmaceutical development.
Introduction
This compound is an inorganic compound with potential applications in various fields, including as an analytical reagent and in chemical synthesis. The efficient synthesis of this compound requires a thorough understanding of the reaction stoichiometry and the ability to accurately predict the maximum possible product that can be obtained from a given amount of reactants. This maximum amount is known as the theoretical yield. This guide will focus on the synthesis of this compound via a neutralization reaction between a magnesium-based precursor and iodic acid.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a magnesium-containing base, such as magnesium carbonate (MgCO₃) or magnesium hydroxide (B78521) (Mg(OH)₂), with iodic acid (HIO₃). These reactions are examples of neutralization reactions, where an acid and a base react to form a salt and water. In the case of a carbonate base, carbon dioxide is also produced.
Chemical Equations
The balanced chemical equations for the synthesis of this compound using magnesium carbonate and magnesium hydroxide are as follows:
Reaction with Magnesium Carbonate: MgCO₃(s) + 2HIO₃(aq) → Mg(IO₃)₂(aq) + H₂O(l) + CO₂(g)[1][2][3]
Reaction with Magnesium Hydroxide: Mg(OH)₂(s) + 2HIO₃(aq) → Mg(IO₃)₂(aq) + 2H₂O(l)[4][5][6][7]
Quantitative Data for Theoretical Yield Calculation
To calculate the theoretical yield, it is imperative to know the molar masses of the reactants and the product. The molar mass is a physical property defined as the mass of a given substance divided by the amount of substance.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Magnesium Carbonate | MgCO₃ | 84.31 |
| Magnesium Hydroxide | Mg(OH)₂ | 58.32 |
| Iodic Acid | HIO₃ | 175.91 |
| This compound | Mg(IO₃)₂ | 374.11 |
| Water | H₂O | 18.02 |
| Carbon Dioxide | CO₂ | 44.01 |
Note: Molar masses are calculated using standard atomic weights.[8][9]
Experimental Protocol: Synthesis of this compound from Magnesium Carbonate
This section details a generalized laboratory procedure for the synthesis of this compound from magnesium carbonate and iodic acid.
Materials:
-
Magnesium carbonate (MgCO₃), solid
-
Iodic acid (HIO₃), solid or aqueous solution of known concentration
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Wash bottle
-
Drying oven
Procedure:
-
Reactant Measurement: Accurately weigh a specific mass of magnesium carbonate and transfer it to a beaker.
-
Acid Preparation: If using solid iodic acid, dissolve a stoichiometric amount (based on the balanced chemical equation) in a measured volume of deionized water in a separate beaker. If using an iodic acid solution, calculate the required volume based on its concentration.
-
Reaction: Slowly add the iodic acid solution to the beaker containing the magnesium carbonate while continuously stirring with a magnetic stirrer. Effervescence (release of CO₂ gas) will be observed.[10][11]
-
Reaction Completion: Continue adding the acid until all the magnesium carbonate has reacted and the effervescence ceases. To ensure the reaction goes to completion, the acid can be added in slight excess.
-
Heating and Concentration: Gently heat the resulting solution to encourage the completion of the reaction and to concentrate the solution by evaporating some of the water.
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, which will induce the crystallization of this compound. The cooling process can be further facilitated by placing the beaker in an ice bath.
-
Isolation of Product: Separate the this compound crystals from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Carefully transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a suitable temperature until a constant mass is achieved.
-
Final Weighing: Once cooled to room temperature in a desiccator, weigh the dry this compound crystals. This measured mass is the actual yield .
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.
Logical Relationship for Theoretical Yield Calculation:
Caption: Workflow for calculating the theoretical yield.
Step-by-Step Calculation:
-
Identify the Limiting Reactant: The limiting reactant is the reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.
-
Calculate the number of moles of each reactant used.
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Use the stoichiometric ratio from the balanced chemical equation to determine which reactant will be consumed first.
-
-
Calculate the Moles of Product: Based on the number of moles of the limiting reactant, calculate the moles of this compound that can be produced. The mole ratio is derived from the coefficients in the balanced chemical equation.
-
For the reaction with MgCO₃: Moles of Mg(IO₃)₂ = Moles of MgCO₃ × (1 mole Mg(IO₃)₂ / 1 mole MgCO₃)
-
For the reaction with HIO₃ as the limiting reactant: Moles of Mg(IO₃)₂ = Moles of HIO₃ × (1 mole Mg(IO₃)₂ / 2 moles HIO₃)
-
-
Calculate the Theoretical Yield: Convert the moles of this compound to mass using its molar mass.
-
Theoretical Yield (g) = Moles of Mg(IO₃)₂ × Molar Mass of Mg(IO₃)₂
-
Example Calculation:
Assume a researcher reacts 5.00 g of magnesium carbonate with an excess of iodic acid.
-
Moles of Magnesium Carbonate:
-
Moles of MgCO₃ = 5.00 g / 84.31 g/mol = 0.0593 moles
-
-
Moles of this compound:
-
Since iodic acid is in excess, magnesium carbonate is the limiting reactant.
-
Moles of Mg(IO₃)₂ = 0.0593 moles MgCO₃ × (1 mole Mg(IO₃)₂ / 1 mole MgCO₃) = 0.0593 moles
-
-
Theoretical Yield of this compound:
-
Theoretical Yield = 0.0593 moles × 374.11 g/mol = 22.18 g
-
Therefore, the theoretical yield of this compound from 5.00 g of magnesium carbonate is 22.18 g.
Conclusion
The accurate calculation of theoretical yield is a cornerstone of quantitative chemical analysis and process development. It provides a benchmark against which the actual yield of a reaction can be compared to determine the percent yield, a key indicator of reaction efficiency. For scientists and professionals in drug development, a firm grasp of these principles is essential for optimizing synthetic routes, improving process efficiency, and ensuring the economic viability of chemical production.
References
- 1. gauthmath.com [gauthmath.com]
- 2. gauthmath.com [gauthmath.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Solved Write the net ionic equation to describe the reaction | Chegg.com [chegg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Magnesium hydroxide - Wikipedia [en.wikipedia.org]
- 8. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. studylib.net [studylib.net]
Methodological & Application
Application Notes and Protocols: Use of Magnesium Diiodate and the Analysis of Magnesium in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Magnesium Diiodate in Analytical Chemistry
This compound, with the chemical formula Mg(IO₃)₂, is a white crystalline solid soluble in water.[1] In solution, it dissociates into magnesium ions (Mg²⁺) and iodate (B108269) ions (IO₃⁻).[1] While specific, well-documented applications of this compound as a primary reagent in routine analytical chemistry are not widely established in available literature, its chemical properties suggest potential utility.
The iodate ion is a strong oxidizing agent, indicating that this compound could theoretically be employed in redox titrations.[1][2] However, other iodate salts, such as potassium iodate (KIO₃), are more commonly used for this purpose due to their established role as primary standards. The thermal decomposition of this compound has been studied, revealing a two-step process that ultimately yields magnesium oxide (MgO), iodine gas (I₂), and oxygen (O₂).
Given the limited direct applications of this compound, this document will focus on a widely practiced and crucial aspect of analytical chemistry involving magnesium: its quantitative determination. A prevalent and robust method for this is the complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Application Note: Determination of Magnesium by Complexometric Titration with EDTA
Principle
Complexometric titration with EDTA is a highly effective method for determining the concentration of metal ions, including magnesium. The titration is based on the formation of a stable, water-soluble complex between the magnesium ions (Mg²⁺) and the chelating agent EDTA. The reaction is pH-dependent, and for magnesium, the titration is typically carried out in a solution buffered to a pH of 10.[3][4]
The reaction can be represented as:
Mg²⁺ + [H₂Y]²⁻ ⇌ [MgY]²⁻ + 2H⁺
(where [H₂Y]²⁻ is the disodium (B8443419) salt of EDTA)
To detect the endpoint of the titration, a metal ion indicator is used. Eriochrome Black T (EBT) is a common indicator for magnesium titrations.[4][5] EBT forms a wine-red complex with magnesium ions. During the titration, EDTA first reacts with the free Mg²⁺ ions. Once all the free Mg²⁺ has been complexed, the EDTA displaces the EBT from the magnesium-indicator complex. This releases the free indicator into the solution, causing a sharp color change from wine-red to blue, which signals the endpoint of the titration.[5][6]
Applications
This method is applicable for the determination of magnesium in various samples, including:
-
Pharmaceutical preparations
-
Water and environmental samples[5]
-
Fertilizers[7]
-
Biological samples (with appropriate sample preparation)
It is important to note that EDTA will also chelate other metal ions present in the solution, such as calcium.[4][7] If a sample contains multiple metal ions, masking agents or a secondary titration may be necessary to determine the concentration of magnesium specifically.[4][7]
Experimental Protocol: Complexometric Titration of Magnesium with EDTA
1. Reagents and Solutions
-
0.01 M EDTA Solution: Dissolve approximately 3.8 g of disodium EDTA dihydrate (Na₂H₂Y·2H₂O) in deionized water and dilute to 1 liter in a volumetric flask.[3] This solution should be standardized against a primary standard zinc or magnesium solution.
-
pH 10 Buffer Solution: Dissolve 70 g of ammonium (B1175870) chloride (NH₄Cl) in 688 mL of concentrated ammonia (B1221849) (NH₃) and dilute to 1 liter with deionized water.[8]
-
Eriochrome Black T (EBT) Indicator: Grind 100 mg of Eriochrome Black T with 20 g of analytical grade sodium chloride (NaCl).[4] Alternatively, a solution can be prepared by dissolving 300 mg of EBT in a mixture of 25 mL of propan-1-ol and 15 mL of triethanolamine.[7]
-
Standard Magnesium Solution (for standardization of EDTA): Accurately weigh approximately 0.24 g of pure magnesium ribbon, dissolve it in a minimal amount of dilute hydrochloric acid, and dilute to 1 liter in a volumetric flask. Alternatively, dissolve a known weight of magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O) in deionized water to create a standard solution.[5][9]
2. Procedure
-
Sample Preparation: Pipette a known volume of the magnesium-containing sample solution into a 250 mL Erlenmeyer flask. The aliquot should contain between 8.5 and 11 mg of magnesium for a titration with 0.01 M EDTA.[4]
-
Dilution: Dilute the sample to approximately 100 mL with deionized water.[4]
-
Buffering: Add 2 mL of the pH 10 ammonia buffer solution to the flask.[4]
-
Indicator Addition: Add a small amount (a pinch) of the EBT indicator powder or a few drops of the indicator solution to the flask. The solution should turn a wine-red color.[4][5]
-
Titration: Titrate the sample solution with the standardized 0.01 M EDTA solution from a burette. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue.[3][4][5]
-
Replicates: Repeat the titration at least two more times with fresh aliquots of the sample solution to ensure precision.
3. Calculation of Magnesium Concentration
The concentration of magnesium in the sample can be calculated using the following formula:
Molarity of Mg²⁺ = (Molarity of EDTA × Volume of EDTA used) / Volume of sample
Since the stoichiometry of the Mg²⁺-EDTA reaction is 1:1, the number of moles of EDTA used is equal to the number of moles of magnesium in the sample.[4]
To express the result in mg/L (ppm):
Concentration of Mg²⁺ (mg/L) = Molarity of Mg²⁺ × Molar mass of Mg (24.305 g/mol ) × 1000 mg/g
Data Presentation
The following table summarizes typical quantitative data for the standardization of an EDTA solution and the subsequent determination of magnesium in an unknown sample.
| Titration Stage | Replicate | Volume of Standard/Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA Used (mL) |
| EDTA Standardization with 0.01 M Zn²⁺ | 1 | 25.00 | 0.10 | 25.15 | 25.05 |
| 2 | 25.00 | 0.20 | 25.28 | 25.08 | |
| 3 | 25.00 | 0.15 | 25.25 | 25.10 | |
| Magnesium Unknown Determination | 1 | 10.00 | 0.50 | 15.65 | 15.15 |
| 2 | 10.00 | 15.65 | 30.82 | 15.17 | |
| 3 | 10.00 | 0.30 | 15.48 | 15.18 |
Visualizations
The following diagrams illustrate the logical relationship of the reagents in the titration and the overall experimental workflow.
Caption: Reagent interactions in Mg²⁺-EDTA titration.
References
- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 2. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. titrations.info [titrations.info]
- 5. Estimation of Magnesium ions in water using EDTA – Stan's Academy [stansacademy.com]
- 6. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 7. legislation.gov.uk [legislation.gov.uk]
- 8. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 9. Preparation of Magnesium Standard Solution - PharmaSOPcorner [pharmasopcorner.blogspot.com]
Application Notes & Protocols: Magnesium Diiodate as a Primary Standard in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in titrimetric analysis, the accuracy of results is fundamentally dependent on the purity and stability of the primary standard used to standardize titrants. Magnesium diiodate tetrahydrate, Mg(IO₃)₂·4H₂O, serves as an excellent, yet perhaps underutilized, primary standard for the standardization of sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. Its utility is most prominent in iodometric titrations, a cornerstone of redox analysis in pharmaceutical and chemical quality control.
This document provides detailed application notes and protocols for the use of this compound tetrahydrate as a primary standard.
Properties of this compound Tetrahydrate as a Primary Standard
This compound tetrahydrate is a white, crystalline solid that possesses several key attributes that make it an ideal primary standard:
-
High Purity: It can be prepared in a highly purified, crystalline form.[1]
-
Stability: It is stable to air and does not readily absorb atmospheric moisture (non-hygroscopic) under normal storage conditions.
-
High Molecular Weight: With a molecular weight of 446.17 g/mol , it allows for the precise weighing of a substantial amount of substance, minimizing relative weighing errors.[2]
-
Stoichiometric Reaction: The iodate (B108269) ion (IO₃⁻) undergoes a rapid and stoichiometric reaction with excess iodide (I⁻) in an acidic medium to liberate a precise amount of iodine (I₂).
-
Solubility: It is soluble in water, facilitating the preparation of standard solutions.
Principle of Iodometric Titration
The standardization of a sodium thiosulfate solution using this compound as a primary standard is an indirect titration, often referred to as an iodometric titration. The process unfolds in two key stages:
-
Liberation of Iodine: A precisely weighed amount of primary standard this compound is dissolved in deionized water. In the presence of excess potassium iodide (KI) and an acidic solution (typically dilute HCl or H₂SO₄), the iodate ions are reduced to iodine. The reaction is as follows:
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Titration of Liberated Iodine: The liberated iodine is then immediately titrated with the sodium thiosulfate solution to be standardized. The thiosulfate ions are oxidized to tetrathionate (B1226582) ions, while the iodine is reduced back to iodide ions.
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with iodine. The endpoint is reached when the blue color disappears, signifying that all the liberated iodine has reacted with the sodium thiosulfate.
Experimental Protocols
Preparation of a Standard this compound Solution (e.g., 0.01 M)
Materials:
-
This compound tetrahydrate, Mg(IO₃)₂·4H₂O (primary standard grade)
-
Deionized water
-
Analytical balance
-
100 mL volumetric flask (Class A)
-
Weighing boat
Procedure:
-
Calculate the mass of Mg(IO₃)₂·4H₂O required to prepare 100 mL of a 0.01 M solution.
-
Mass = Molarity × Volume (L) × Molecular Weight
-
Mass = 0.01 mol/L × 0.100 L × 446.17 g/mol = 0.4462 g
-
-
Accurately weigh approximately 0.4462 g of Mg(IO₃)₂·4H₂O into a clean, dry weighing boat. Record the exact mass to four decimal places.
-
Carefully transfer the weighed this compound into the 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the solid completely.
-
Once dissolved, dilute the solution to the calibration mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Standardization of Sodium Thiosulfate Solution (approx. 0.1 M)
Materials:
-
Standard 0.01 M this compound solution
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O) solution (to be standardized)
-
Potassium iodide (KI), solid
-
2 M Hydrochloric acid (HCl)
-
Starch indicator solution (1%)
-
25 mL pipette (Class A)
-
50 mL burette (Class A)
-
250 mL conical flasks (x3)
-
10 mL measuring cylinder
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Rinse the 25 mL pipette with a small amount of the standard this compound solution and then accurately pipette 25.00 mL of the solution into each of the three conical flasks.
-
To each flask, add approximately 2 g of solid potassium iodide and swirl to dissolve.
-
Carefully add 10 mL of 2 M HCl to each flask. The solution should turn a deep yellow-brown due to the liberation of iodine.
-
Rinse and fill the 50 mL burette with the sodium thiosulfate solution. Record the initial burette reading.
-
Immediately begin titrating the first flask with the sodium thiosulfate solution. Add the titrant while continuously swirling the flask.
-
Continue the titration until the deep brown color of the solution fades to a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration by adding the sodium thiosulfate solution dropwise until the blue-black color completely disappears, leaving a colorless solution. This is the endpoint.
-
Record the final burette reading.
-
Repeat the titration for the other two flasks.
-
Calculate the molarity of the sodium thiosulfate solution.
Data Presentation
The results of the standardization titration can be summarized as follows. The data presented here is illustrative, based on the expected precision and accuracy of the method.
Table 1: Standardization of Sodium Thiosulfate Solution
| Trial | Mass of Mg(IO₃)₂·4H₂O (g) | Volume of Mg(IO₃)₂ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) |
| 1 | 0.4462 | 25.00 | 0.10 | 29.95 | 29.85 |
| 2 | 0.4462 | 25.00 | 0.25 | 30.15 | 29.90 |
| 3 | 0.4462 | 25.00 | 0.40 | 30.32 | 29.92 |
Table 2: Calculation of Sodium Thiosulfate Molarity
| Trial | Moles of Mg(IO₃)₂ | Moles of IO₃⁻ | Moles of I₂ Liberated | Moles of Na₂S₂O₃ Reacted | Molarity of Na₂S₂O₃ (M) |
| 1 | 9.998 x 10⁻⁴ | 1.999 x 10⁻³ | 5.999 x 10⁻³ | 1.200 x 10⁻² | 0.1004 |
| 2 | 9.998 x 10⁻⁴ | 1.999 x 10⁻³ | 5.999 x 10⁻³ | 1.200 x 10⁻² | 0.1003 |
| 3 | 9.998 x 10⁻⁴ | 1.999 x 10⁻³ | 5.999 x 10⁻³ | 1.200 x 10⁻² | 0.1003 |
| Average | 0.1003 | ||||
| Std. Dev. | 0.00006 | ||||
| RSD (%) | 0.06% |
Visualizations
Logical Relationship of Primary Standard Properties
Caption: Properties of an ideal primary standard.
Experimental Workflow for Standardization
Caption: Iodometric titration workflow.
Conclusion
This compound tetrahydrate is a reliable and effective primary standard for the standardization of sodium thiosulfate solutions. Its favorable chemical and physical properties ensure the accuracy and precision required in research, drug development, and quality control settings. The protocols outlined in this document provide a clear and straightforward methodology for its application in iodometric titrations.
References
Applications of Magnesium Diiodate as an Oxidizing Agent: A Review of Potential Uses and Protocols
Introduction
Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound composed of a magnesium cation (Mg²⁺) and two iodate (B108269) anions (IO₃⁻). The iodate ion is a powerful oxidizing agent due to the high oxidation state of iodine (+5).[1] Consequently, this compound is classified as an oxidizing solid and may intensify fire.[2] While the oxidizing properties of iodates are well-established, specific, and detailed applications of this compound as a primary oxidizing agent in research, particularly in drug development and organic synthesis, are not extensively documented in readily available scientific literature.
This document aims to provide an overview of the potential applications of this compound as an oxidizing agent based on the known reactivity of the iodate ion. It will also present generalized experimental protocols and relevant data. It is important to note that while this compound possesses oxidizing capabilities, other iodate salts, such as potassium iodate (KIO₃) and sodium iodate (NaIO₃), are more commonly employed in synthetic and analytical chemistry.
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is presented below. This information is crucial for its safe handling and application in any experimental setup.
| Property | Value | Reference |
| Chemical Formula | Mg(IO₃)₂ | [3] |
| Molecular Weight | 374.11 g/mol (anhydrous) | [4] |
| Appearance | White crystalline solid | [3] |
| Oxidation State of Iodine | +5 | [1] |
| Hazards | Oxidizing solid, may cause skin and eye irritation | [2][3] |
| Solubility | Soluble in water | [3] |
Theoretical Applications as an Oxidizing Agent
The oxidizing power of the iodate ion is most pronounced in acidic solutions, where it can be reduced to iodine (I₂) or iodide (I⁻). The standard electrode potential for the reduction of iodate to iodine is +1.195 V, indicating it is a strong oxidizing agent.
General Reaction in Acidic Medium: 2IO₃⁻ + 12H⁺ + 10e⁻ → I₂ + 6H₂O
This reactivity suggests that this compound could be used in various oxidation reactions in organic synthesis, such as:
-
Oxidation of Alcohols: Primary alcohols could be oxidized to aldehydes or carboxylic acids, and secondary alcohols to ketones.
-
Oxidation of Sulfides: Sulfides could be oxidized to sulfoxides or sulfones.
-
Oxidation of Hydrazones: Hydrazones could be converted to the corresponding carbonyl compounds.
Logical Flow for Considering this compound as an Oxidant
Caption: A logical workflow for the potential use of this compound in an oxidation reaction.
Generalized Experimental Protocols
The following protocols are representative of how an iodate salt like this compound could be used as an oxidizing agent in a laboratory setting. These are generalized procedures and would require optimization for specific substrates.
Protocol 1: Oxidation of a Secondary Alcohol to a Ketone
Objective: To oxidize a generic secondary alcohol (e.g., cyclohexanol) to the corresponding ketone (cyclohexanone) using this compound in an acidic medium.
Materials:
-
This compound (Mg(IO₃)₂)
-
Secondary alcohol (e.g., cyclohexanol)
-
Sulfuric acid (H₂SO₄) or another suitable acid catalyst
-
Solvent (e.g., acetonitrile (B52724) or a biphasic system)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Dichloromethane or other extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol in the chosen solvent.
-
Slowly add a catalytic amount of sulfuric acid to the solution.
-
In a separate beaker, prepare a solution of this compound in water.
-
Add the this compound solution dropwise to the stirring alcohol solution over a period of 30-60 minutes. The reaction may be exothermic, and cooling in an ice bath may be necessary.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodate and iodine.
-
If a biphasic system is not used, add water and an organic extraction solvent (e.g., dichloromethane).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or distillation.
Experimental Workflow Diagram
Caption: A generalized workflow for the oxidation of an alcohol using this compound.
Potential in Drug Development
In the context of drug development, oxidizing agents are crucial for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). While specific examples using this compound are scarce, its potential lies in its ability to perform selective oxidations under specific conditions. The magnesium counter-ion could influence solubility and reactivity compared to more common alkali metal iodates. However, the lack of documented use suggests that other, more established and selective oxidizing agents are generally preferred in the pharmaceutical industry.
Conclusion
This compound is recognized as an oxidizing agent due to the presence of the iodate ion.[3] Theoretically, it can be applied in various oxidation reactions in organic chemistry. However, there is a notable lack of specific examples, detailed protocols, and quantitative data for its use as a primary oxidant in the scientific literature. Researchers and drug development professionals would likely turn to more extensively studied and characterized oxidizing agents. The information provided here serves as a general guideline based on the known chemistry of iodates, and any application of this compound as an oxidizing agent would necessitate significant experimental investigation and optimization. Upon heating, it decomposes to form magnesium oxide, oxygen, and iodine.[5]
References
- 1. ck12.org [ck12.org]
- 2. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. Magnesium iodate( \mathrm{V}), \mathrm{Mg}\left(\mathrm{IO}_3\right)_2, d.. [askfilo.com]
Application Notes and Protocols: Preparation of a Standard Solution of Magnesium Diiodate
Introduction
This document provides a comprehensive protocol for the preparation and standardization of a magnesium diiodate (Mg(IO₃)₂) standard solution. A standard solution is a solution containing a precisely known concentration of an element or a substance. The accuracy of analytical results heavily relies on the quality of the standard solutions used for calibration and titration. This compound can serve as a source of both magnesium and iodate (B108269) ions in various analytical procedures. Due to its nature as a sparingly soluble salt, careful preparation and a two-fold standardization process are crucial to ascertain the precise molar concentration of both the magnesium (Mg²⁺) and iodate (IO₃⁻) ions.
This protocol is intended for researchers, scientists, and drug development professionals who require a reliable and accurately prepared this compound standard solution for their work.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Chemical Formula | Mg(IO₃)₂ | [1] |
| Molar Mass (Anhydrous) | 374.11 g/mol | [2][3] |
| Molar Mass (Tetrahydrate) | 446.17 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Solubility in Water (25 °C) | 8.55 g/100g solution | [5] |
| Solubility in Water (90 °C) | 13.5 g/100g solution | [5] |
Health and Safety Precautions
This compound is an oxidizing agent and should be handled with care.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6][7] All procedures should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[7] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[6][7]
Experimental Protocols
This section details the step-by-step procedures for the preparation of the this compound solution and the subsequent standardization of the iodate and magnesium ion concentrations.
Preparation of an Approximately 0.02 M this compound Solution
This protocol describes the preparation of 1 L of an aqueous solution with a target concentration of approximately 0.02 M this compound. Given its limited solubility, gentle heating may be required to facilitate dissolution.
Materials and Equipment:
-
This compound tetrahydrate (Mg(IO₃)₂·4H₂O)
-
Deionized water
-
1 L volumetric flask, Class A
-
Analytical balance (readable to ±0.0001 g)
-
Weighing boat
-
Beaker (250 mL)
-
Glass stirring rod
-
Hot plate/stirrer
-
Funnel
-
Wash bottle with deionized water
Procedure:
-
Calculate the required mass of this compound tetrahydrate:
-
Molarity (M) = moles of solute / volume of solution (L)
-
Moles = Molarity × Volume = 0.02 mol/L × 1 L = 0.02 mol
-
Mass = moles × molar mass = 0.02 mol × 446.17 g/mol = 8.9234 g
-
-
Weigh the this compound tetrahydrate: Accurately weigh approximately 8.9234 g of Mg(IO₃)₂·4H₂O using an analytical balance. Record the exact mass.
-
Dissolve the solid: Transfer the weighed solid to a 250 mL beaker. Add approximately 200 mL of deionized water and a magnetic stir bar. Gently heat the solution on a hot plate/stirrer while stirring to facilitate dissolution. Do not boil.
-
Cool to room temperature: Once the solid is completely dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.
-
Transfer to volumetric flask: Carefully transfer the cooled solution to a 1 L volumetric flask using a funnel.
-
Rinse and transfer: Rinse the beaker, stirring rod, and funnel several times with small portions of deionized water, transferring the rinsings into the volumetric flask to ensure all the this compound is transferred.
-
Dilute to the mark: Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
Standardization of the Iodate (IO₃⁻) Concentration by Iodometric Titration
This method is based on the reaction of iodate ions with an excess of potassium iodide in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
This compound solution (prepared in section 4.1)
-
Standardized ~0.1 M sodium thiosulfate solution
-
Potassium iodide (KI), solid
-
1 M Sulfuric acid (H₂SO₄)
-
Starch indicator solution (1% w/v)
Procedure:
-
Pipette an aliquot of the this compound solution: Accurately pipette 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add reagents: To the flask, add approximately 2 g of potassium iodide and 10 mL of 1 M sulfuric acid.[6] Swirl the flask to dissolve the KI. The solution will turn a dark brown color due to the liberated iodine.
-
Titrate with sodium thiosulfate: Titrate the liberated iodine with the standardized ~0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add starch indicator: Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Complete the titration: Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume: Record the volume of the sodium thiosulfate solution used.
-
Repeat: Repeat the titration at least two more times with fresh aliquots of the this compound solution to ensure concordant results.
Calculation of Iodate Molarity:
The reaction stoichiometry is: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻
From the stoichiometry, 1 mole of IO₃⁻ is equivalent to 6 moles of S₂O₃²⁻.
Molarity of IO₃⁻ = (Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃) / (6 × Volume of Mg(IO₃)₂ solution)
Standardization of the Magnesium (Mg²⁺) Concentration by Complexometric EDTA Titration
This method involves the direct titration of magnesium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at a pH of 10, using Eriochrome Black T as the indicator.
Reagents:
-
This compound solution (prepared in section 4.1)
-
Standardized ~0.02 M EDTA solution
-
pH 10 buffer solution (Ammonia-Ammonium Chloride buffer)
-
Eriochrome Black T indicator
Procedure:
-
Pipette an aliquot of the this compound solution: Accurately pipette 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.
-
Add buffer and indicator: Add 2 mL of the pH 10 buffer solution and a few drops of the Eriochrome Black T indicator. The solution will turn a wine-red color.[8]
-
Titrate with EDTA: Titrate the solution with the standardized ~0.02 M EDTA solution until the color changes from wine-red to a clear blue.[1][8] This is the endpoint.
-
Record the volume: Record the volume of the EDTA solution used.
-
Repeat: Repeat the titration at least two more times with fresh aliquots of the this compound solution to obtain concordant results.
Calculation of Magnesium Molarity:
The reaction between Mg²⁺ and EDTA is 1:1.
Molarity of Mg²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Mg(IO₃)₂ solution
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and standardization of the this compound standard solution.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. titrations.info [titrations.info]
- 3. hiranuma.com [hiranuma.com]
- 4. scribd.com [scribd.com]
- 5. shankharajsarkar.wordpress.com [shankharajsarkar.wordpress.com]
- 6. Estimation of Magnesium ions in water using EDTA – Stan's Academy [stansacademy.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. titrations.info [titrations.info]
Application Notes and Protocols: The Role of Magnesium Diodate and Related Magnesium-Iodine Compounds in Organic Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the role of magnesium-iodine compounds in organic synthesis. While the primary focus of this inquiry is magnesium diiodate, a thorough review of the scientific literature reveals a notable scarcity of its applications in this field. In contrast, the closely related compound, magnesium iodide, is a well-established and versatile reagent. This document, therefore, addresses both compounds, providing insights into the potential utility of this compound based on its chemical properties and a comprehensive summary of the established applications and experimental protocols for magnesium iodide.
Magnesium Diodate (Mg(IO₃)₂) in Organic Synthesis: A Compound of Untapped Potential
This compound, the magnesium salt of iodic acid, is a strong oxidizing agent, a property attributable to the high oxidation state of iodine (+5)[1][2][3]. Despite its potential as an oxidant, its application in organic synthesis is not well-documented in the current body of scientific literature. General information about iodine compounds suggests their importance in organic chemistry, but specific examples for this compound are lacking[4]. While iodates like potassium iodate (B108269) have been used for the oxidative analysis of organic compounds, this has not translated into widespread synthetic use for the magnesium salt[5].
Physicochemical Properties and Potential Applications
The potential utility of this compound in organic synthesis can be inferred from its fundamental chemical properties.
| Property | Value | Reference |
| Chemical Formula | Mg(IO₃)₂ | [6] |
| Molecular Weight | 374.11 g/mol | [6] |
| Oxidation State of Iodine | +5 | [1][2][3] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water |
Given its composition, this compound could theoretically be explored in reactions where a solid, potentially Lewis acidic, and strong oxidizing agent is required. However, without specific literature precedents, any application would necessitate foundational research and development.
Magnesium Iodide (MgI₂) in Organic Synthesis: A Versatile and Established Reagent
In stark contrast to this compound, magnesium iodide is a versatile reagent with numerous applications in organic synthesis, primarily as a Lewis acid catalyst and a source of nucleophilic iodide[7][8][9].
Key Applications of Magnesium Iodide
Magnesium iodide has proven effective in a range of organic transformations, including:
-
Catalysis of Ring-Expansion Reactions: Magnesium iodide synergistically acts as a bifunctional catalyst, where the magnesium ion functions as a Lewis acid and the iodide as a nucleophile. This has been successfully applied to the ring expansion of cyclopropanes by aldimines to synthesize spiro[pyrrolidin-3,3'-oxindoles][9].
-
Mukaiyama Aldol (B89426) Reactions: It serves as an effective catalyst for Mukaiyama-type aldol couplings of silyl (B83357) enol ethers with aldehydes and acetals in a mild and chemoselective manner[9].
-
Synthesis of Alkyl and Vinyl Iodides: Magnesium iodide is used to convert tosylates and vinyl triflates into the corresponding alkyl and vinyl iodides in good yields[9].
-
Demethylation of Aromatic Methyl Ethers: It can be employed for the cleavage of methyl ethers of aromatic compounds[7].
Tabulated Data for Selected Reactions
The following tables summarize quantitative data for key reactions involving magnesium iodide.
Table 1: Synthesis of Vinyl Iodides from Vinyl Triflates
| Substrate (Vinyl Triflate) | Solvent | Reaction Time | Yield (%) | Reference |
| 1-Octenyl triflate | Cyclohexane (B81311) | 2 h | 85 | [9] |
| 2-Methyl-1-propenyl triflate | Carbon disulfide | 1 h | 90 | [9] |
| Cyclohexenyl triflate | Carbon disulfide | 3 h | 78 | [9] |
Table 2: MgI₂-Catalyzed Mukaiyama Aldol Reaction
| Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 5 | CH₂Cl₂ | 92 |
| Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 5 | CH₂Cl₂ | 88 |
| Benzaldehyde dimethyl acetal (B89532) | 1-(Trimethylsiloxy)cyclohexene | 5 | CH₂Cl₂ | 95 |
Experimental Protocols
Protocol 1: Synthesis of Vinyl Iodide from Vinyl Triflate
This protocol is adapted from the general procedure for the conversion of vinyl triflates to vinyl iodides using magnesium iodide[9].
Materials:
-
Vinyl triflate (1.0 mmol)
-
Anhydrous magnesium iodide (1.5 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous carbon disulfide or cyclohexane (10 mL)
Procedure:
-
To a stirred suspension of anhydrous magnesium iodide in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the triethylamine.
-
Add the vinyl triflate to the mixture at room temperature.
-
Stir the reaction mixture for the time indicated in Table 1 or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure vinyl iodide.
Protocol 2: Magnesium Iodide Catalyzed Mukaiyama Aldol Reaction
This protocol is a general representation of the MgI₂-catalyzed Mukaiyama aldol reaction[9].
Materials:
-
Aldehyde or acetal (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Magnesium iodide etherate (MgI₂·OEt₂) (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve the magnesium iodide etherate in anhydrous dichloromethane under an inert atmosphere.
-
Add the aldehyde or acetal to the solution and stir for 5-10 minutes at room temperature.
-
Add the silyl enol ether dropwise to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aldol product.
Diagrams and Workflows
Diagram 1: Logical Workflow for Considering Magnesium-Iodine Reagents in Organic Synthesis
References
- 1. ck12.org [ck12.org]
- 2. Mg(IO3)2 find oxidation state of this | Filo [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. americanelements.com [americanelements.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Magnesium iodide - Wikipedia [en.wikipedia.org]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Diiodate as an Iodine Source in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Overview
Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is a white crystalline solid that is soluble in water.[1] As an iodate (B108269), it is an oxidizing agent and has the potential to serve as a source of iodine in chemical reactions.[1] Upon heating, it can decompose to release iodine.[1] However, a comprehensive review of the scientific literature reveals that its direct application as an iodine source for the iodination of organic compounds is not well-documented. While the closely related magnesium iodide (MgI₂) finds extensive use as a catalyst and a nucleophilic iodide source in organic synthesis,[2] specific protocols detailing the use of this compound for electrophilic iodination are scarce.
This document, therefore, provides a theoretical framework and a general protocol for the potential use of this compound as an iodine source, based on the known reactivity of iodate salts. The primary mechanism involves the in-situ generation of molecular iodine (I₂) through the reduction of the iodate anion.
Theoretical Principle: In-Situ Generation of Iodine
This compound can act as a precursor for the controlled, in-situ generation of molecular iodine. This is typically achieved by reacting the iodate with a suitable reducing agent in an acidic medium. The generated I₂ can then participate in various electrophilic iodination reactions. A common reducing agent for this purpose is sodium bisulfite (NaHSO₃).
The overall reaction for the generation of iodine from this compound is as follows:
2 Mg(IO₃)₂ + 10 NaHSO₃ → MgI₂ + Mg(SO₄)₂ + 5 Na₂SO₄ + 3 H₂SO₄ + 2 H₂O
A simplified ionic equation focusing on the redox process is:
2 IO₃⁻ + 5 HSO₃⁻ → I₂ + 5 SO₄²⁻ + 3 H⁺ + H₂O
The in-situ generation of iodine is advantageous as it avoids the handling and storage of volatile and corrosive molecular iodine and allows for better control of the reaction stoichiometry.
Representative Application: Electrophilic Iodination of an Activated Aromatic Ring
Reaction Scheme
Caption: General reaction scheme for the iodination of phenol using iodine generated in-situ from an iodate salt.
Experimental Protocol: Iodination of Phenol
Materials:
-
Phenol
-
This compound (Mg(IO₃)₂)
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 g, 10.6 mmol) in 50 mL of dichloromethane.
-
In a separate beaker, prepare a solution of this compound (2.0 g, 5.3 mmol) in 50 mL of deionized water.
-
Slowly add the this compound solution to the stirring solution of phenol.
-
Prepare a solution of sodium bisulfite (2.75 g, 26.4 mmol) in 30 mL of deionized water and add it to a dropping funnel.
-
Slowly add the sodium bisulfite solution dropwise to the reaction mixture over a period of 30 minutes. The solution will turn brown, indicating the formation of iodine.
-
After the addition is complete, add 1 M sulfuric acid dropwise until the pH of the aqueous layer is approximately 1-2.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution (to quench excess iodine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate (B1210297) gradient) to obtain the desired iodinated phenol derivatives.
Data Presentation
The following table summarizes hypothetical quantitative data for the iodination of phenol, illustrating the expected outcomes. Actual results would need to be determined experimentally.
| Entry | Substrate | Product(s) | Reaction Time (h) | Yield (%) |
| 1 | Phenol | 2-Iodophenol, 4-Iodophenol, 2,4-Diiodophenol | 5 | 85 (mixture) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the iodination of phenol using in-situ generated iodine.
Logical Relationship of In-Situ Iodine Generation and Utilization
Caption: Logical relationship for the in-situ generation and utilization of iodine from this compound.
Safety Considerations
-
Iodates are oxidizing agents and should not be mixed with combustible materials.
-
The reaction generates iodine, which is volatile and has a pungent odor. The reaction should be carried out in a well-ventilated fume hood.
-
Sulfuric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Conclusion
While direct, documented applications of this compound as an iodine source in synthetic organic chemistry are limited, its chemical properties as an iodate salt suggest its potential for the in-situ generation of iodine. The provided protocol serves as a general guideline for how such a transformation could be approached. Researchers interested in exploring the utility of this compound as an iodinating agent are encouraged to perform optimization studies to determine the ideal reaction conditions for their specific substrates. Further investigation into this area may reveal novel and efficient methods for the synthesis of iodinated compounds.
References
Application Note and Protocol: Thermal Analysis of Magnesium Iodate [Mg(IO3)2]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium iodate (B108269), Mg(IO3)2, is an inorganic compound with applications in various chemical syntheses and as a potential component in energetic materials. A thorough understanding of its thermal properties is crucial for its safe handling, storage, and application. Thermal analysis techniques are essential for characterizing the decomposition and phase transition behavior of Mg(IO3)2 as a function of temperature. This document provides detailed protocols for the thermal analysis of Mg(IO3)2 using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
The thermal decomposition of anhydrous magnesium iodate is a multi-step process. Initially, it decomposes to form an intermediate, magnesium orthoperiodate (Mg5(IO6)2), which is unstable and subsequently decomposes to magnesium oxide (MgO) with the release of iodine and oxygen.[1][2][3] Hydrated forms of magnesium iodate, such as the tetrahydrate (Mg(IO3)2·4H2O) and decahydrate (B1171855) (Mg(IO3)2·10H2O), first undergo dehydration before the decomposition of the anhydrous salt.[2][3][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining reproducible and accurate thermal analysis data.
-
Anhydrous Mg(IO3)2: If starting with a hydrated form, the anhydrous salt can be prepared by heating the hydrate (B1144303) at a controlled temperature (e.g., 428 K) until a constant weight is achieved, indicating the complete removal of water.[4]
-
Hydrated Mg(IO3)2: Synthesize Mg(IO3)2·4H2O or Mg(IO3)2·10H2O through precipitation reactions, for example, by mixing solutions of a soluble magnesium salt (e.g., Mg(NO3)2) and a soluble iodate (e.g., KIO3).[5] The resulting precipitate should be filtered, washed, and dried under controlled conditions to maintain the desired hydration state.
-
Sample Characterization: Prior to thermal analysis, confirm the identity and purity of the synthesized Mg(IO3)2 or its hydrates using techniques such as X-ray Diffraction (XRD).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and to quantify mass loss during decomposition and dehydration.
-
Instrument: A thermogravimetric analyzer.
-
Sample Mass: 3-5 mg.
-
Crucible: Alumina (B75360) or platinum crucible.
-
Atmosphere: Inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidation of the sample or reaction with atmospheric components.[6]
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.[6] Slower heating rates (e.g., 2 or 5 deg/min) can be used to resolve overlapping thermal events.[2][3]
-
Temperature Range: 25 °C to 800 °C, to ensure complete decomposition to MgO.
-
Data Analysis: Record the mass change as a function of temperature. Determine the onset and end temperatures of each mass loss step and the percentage of mass lost.
Differential Thermal Analysis (DTA)
DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. It is used to detect exothermic and endothermic transitions like phase changes and decomposition.
-
Instrument: A differential thermal analyzer.
-
Sample Mass: 3-5 mg.
-
Reference Material: An inert material with similar thermal mass to the sample, such as alumina (Al2O3) or magnesium oxide (MgO).[7]
-
Crucible: Alumina or platinum crucibles for both the sample and the reference.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a controlled flow rate (e.g., 50 mL/min).
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 800 °C.
-
Data Analysis: Record the differential temperature (ΔT) versus temperature. Identify endothermic and exothermic peaks, noting their onset, peak, and end temperatures. The area under a peak is proportional to the enthalpy change of the transition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature or time. It provides quantitative information about the enthalpy of transitions.
-
Instrument: A differential scanning calorimeter.
-
Sample Mass: 2-5 mg.
-
Crucible: Standard or volatile sample pans (e.g., aluminum or alumina).[2][3]
-
Reference: An empty, sealed crucible of the same type as the sample crucible.
-
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) at a controlled flow rate.
-
Heating Rate: A heating rate of 10 °C/min is common.
-
Temperature Range: 25 °C to 700 °C.
-
Data Analysis: Record the heat flow versus temperature. Integrate the peaks to determine the enthalpy change (ΔH) for each thermal event.
Data Presentation
The following table summarizes the key thermal events for the dehydration and decomposition of magnesium iodate and its hydrates.
| Compound | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Products |
| Mg(IO3)2·10H2O | Dehydration (10 → 4 H2O) | ~35 - 155 | ~24.1 | - | Mg(IO3)2·4H2O |
| Dehydration (4 → 0 H2O) | ~155 - 200 | ~16.1 | - | Mg(IO3)2 | |
| Mg(IO3)2·4H2O | Dehydration | ~155 - 200 | ~16.1 | ~110.3 kJ/mol | Mg(IO3)2 |
| Mg(IO3)2 | Decomposition Step 1 | 520 - 580 | - | Endothermic | 1/5 Mg5(IO6)2 + 4/5 I2(g) + 9/5 O2(g)[1] |
| Decomposition Step 2 | > 500 | - | Endothermic | MgO + 1/5 I2(g) + 7/10 O2(g)[1] |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and sample preparation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the thermal analysis of Mg(IO3)2.
Caption: Experimental workflow for the thermal analysis of Mg(IO3)2.
The logical relationship for the thermal decomposition of anhydrous Mg(IO3)2 can be visualized as follows:
Caption: Thermal decomposition pathway of anhydrous Mg(IO3)2.
References
- 1. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Application Notes and Protocols for Water Content Determination
Introduction
A thorough review of scientific literature and analytical chemistry resources did not yield an established standard method for the determination of water content using magnesium diiodate. This specific reagent is not commonly cited for this application. Therefore, this document provides detailed application notes and protocols for two widely accepted and versatile methods for determining water content: Karl Fischer Titration and Gravimetric Determination . These methods are considered industry standards for their accuracy and applicability to a wide range of sample types.
Karl Fischer Titration: A High-Sensitivity Method for Water Determination
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a variety of solid, liquid, and gaseous samples.[1][2][3] It is based on a chemical reaction that consumes water, and the endpoint is detected when all the water in the sample has reacted.[1] There are two main types of KF titration: volumetric and coulometric.[1][3] Volumetric KF is suitable for samples with higher water content (typically >0.1%), while coulometric KF is ideal for samples with trace amounts of water (down to a few parts per million, ppm).[3]
Principle of Karl Fischer Titration
The Karl Fischer reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water and a base.[1][2] The overall chemical reaction is:
H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I
Where RN represents a base, typically imidazole.[1]
In volumetric titration , a solution containing iodine of a known concentration is added to the sample dissolved in a suitable solvent (usually methanol). The volume of the iodine solution required to react with all the water is measured.[3]
In coulometric titration , iodine is generated electrochemically in the titration cell from an iodide-containing reagent. The amount of charge required to generate enough iodine to react with all the water is directly proportional to the amount of water present, as described by Faraday's law.[3]
Data Presentation: Typical Results for Karl Fischer Titration
| Parameter | Volumetric KF | Coulometric KF |
| Typical Water Content Range | 0.1% to 100% | 1 ppm to 5% |
| Sample Size | 1-5 g (depending on expected water content) | 0.1-1 g |
| Titrant | Karl Fischer reagent with known iodine concentration | Iodide-containing electrolyte |
| Iodine Introduction | Dispensed from a burette | Generated electrochemically |
| Endpoint Detection | Bipotentiometric | Bipotentiometric |
| Precision (RSD) | < 1% | 1-5% (at low ppm levels) |
Experimental Protocol: Volumetric Karl Fischer Titration
This protocol outlines a general procedure for determining the water content in a solid sample using a volumetric Karl Fischer titrator.
Apparatus and Reagents:
-
Volumetric Karl Fischer titrator with a titration vessel and platinum electrode
-
Analytical balance
-
Syringes and needles
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Water standard (e.g., sodium tartrate dihydrate or a certified liquid standard)
Procedure:
-
Titrator Preparation:
-
Ensure the titration vessel is clean and dry.
-
Add fresh, anhydrous solvent to the titration vessel.
-
Seal the vessel and start the instrument's pre-titration or conditioning step to remove any ambient moisture from the solvent until a stable, low drift is achieved.
-
-
Titrant Standardization (Titer Determination):
-
Accurately weigh a suitable amount of a water standard (e.g., 50-100 mg of sodium tartrate dihydrate) and record the weight.
-
Introduce the standard into the conditioned titration vessel.
-
Start the titration. The KF reagent will be added until the endpoint is reached.
-
The instrument will calculate the titer of the KF reagent in mg H₂O/mL. Repeat this step at least twice for an average value.
-
-
Sample Analysis:
-
Accurately weigh an appropriate amount of the sample (depending on the expected water content) and record the weight.
-
Quickly introduce the sample into the titration vessel.
-
Start the titration. The instrument will dispense the KF reagent until all the water in the sample has been consumed.
-
The instrument will automatically calculate the water content of the sample, typically in percentage or ppm.
-
-
Calculation:
-
Water Content (%) = [(Volume of KF reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100
-
Visualization of the Karl Fischer Titration Workflow
Caption: Workflow for Volumetric Karl Fischer Titration.
Gravimetric Determination of Water Content (Loss on Drying)
Gravimetric analysis by loss on drying is a fundamental and straightforward method for determining the amount of volatile substances, primarily water, in a solid sample. The method involves heating a sample to a temperature at which water will evaporate and measuring the mass loss.
Principle of Gravimetric Determination
The principle is based on the mass difference of a sample before and after a controlled heating process. The sample is heated in an oven at a specific temperature for a defined period to drive off the water. The difference in mass is attributed to the evaporated water. It is important to note that this method is not specific to water and will also measure the loss of other volatile components.
Data Presentation: Typical Results for Gravimetric Determination
| Parameter | Value |
| Typical Application | Determination of water in thermally stable solids |
| Drying Temperature | 100-105 °C (for free water) |
| Sample Size | 1-10 g |
| Endpoint | Constant weight after repeated drying and cooling cycles |
| Precision (RSD) | 1-2% |
| Limitations | Not specific for water; not suitable for heat-sensitive samples |
Experimental Protocol: Gravimetric Determination of Water
This protocol describes the determination of water content in a thermally stable solid powder.
Apparatus and Reagents:
-
Drying oven with temperature control
-
Analytical balance
-
Desiccator with a desiccant (e.g., silica (B1680970) gel)
-
Weighing dishes (glass or aluminum)
-
Tongs
Procedure:
-
Preparation of Weighing Dish:
-
Clean and dry a weighing dish.
-
Place the empty weighing dish in the drying oven at the specified temperature (e.g., 105 °C) for at least 30 minutes.
-
Using tongs, transfer the hot weighing dish to a desiccator and allow it to cool to room temperature.
-
Weigh the cooled, empty weighing dish on an analytical balance and record the mass. Repeat the drying, cooling, and weighing cycle until a constant mass is obtained.
-
-
Sample Preparation and Initial Weighing:
-
Add 1-2 g of the sample to the tared weighing dish.
-
Weigh the weighing dish with the sample and record the total mass.
-
-
Drying the Sample:
-
Place the weighing dish containing the sample in the drying oven at the specified temperature.
-
Dry the sample for a predetermined period (e.g., 2-3 hours).
-
-
Cooling and Final Weighing:
-
Using tongs, carefully remove the weighing dish from the oven and place it in a desiccator to cool to room temperature.
-
Once cooled, weigh the weighing dish with the dried sample and record the mass.
-
-
Drying to Constant Weight:
-
Return the sample to the oven and heat for an additional 30-60 minutes.
-
Repeat the cooling and weighing process until the difference between successive weighings is negligible (e.g., <0.5 mg), indicating that all the water has been removed.
-
-
Calculation:
-
Mass of Water (g) = (Initial Mass of Sample + Dish) - (Final Mass of Sample + Dish)
-
Water Content (%) = [Mass of Water (g) / Initial Mass of Sample (g)] × 100
-
Visualization of the Gravimetric Determination Workflow
Caption: Workflow for Gravimetric Determination of Water Content.
References
Application of Magnesium Iodate [Mg(IO3)2] in Studying Reaction Kinetics
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium iodate (B108269), Mg(IO3)2, is an inorganic compound that serves as a valuable tool in the study of reaction kinetics. Its primary applications in this field are centered on its thermal decomposition and its crucial role as a component in oscillating chemical reactions. These systems provide excellent models for understanding complex reaction mechanisms, determining kinetic parameters, and exploring the dynamic behavior of chemical systems. This document provides detailed application notes and protocols for utilizing Mg(IO3)2 in kinetic studies, with a focus on its thermal decomposition and its function in the Briggs-Rauscher oscillating reaction.
I. Thermal Decomposition of Magnesium Iodate
The study of the thermal decomposition of Mg(IO3)2 provides insights into solid-state reaction kinetics and thermodynamics. The reaction proceeds in a multi-step process, which can be kinetically characterized using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
A. Reaction Pathway and Stoichiometry
The thermal decomposition of magnesium iodate occurs in two primary steps[1]:
-
Step 1: Mg(IO3)2(c) → (1/5)Mg5(IO6)2(c) + (4/5)I2(g) + (9/5)O2(g)
-
Step 2: (1/5)Mg5(IO6)2(c) → MgO(c) + (1/5)I2(g) + (7/10)O2(g)
An intermediate compound, Mg5(IO6)2, is formed and subsequently decomposes to magnesium oxide (MgO)[1][2].
B. Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for studying the thermal decomposition kinetics of Mg(IO3)2 using TGA.
Objective: To determine the kinetic parameters (e.g., activation energy, pre-exponential factor) of the thermal decomposition of Mg(IO3)2.
Materials and Equipment:
-
Magnesium iodate, Mg(IO3)2, powder
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., nitrogen, argon)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of Mg(IO3)2 powder into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.
-
Set the heating program. A typical program involves heating the sample from ambient temperature to approximately 700°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Using multiple heating rates allows for more robust kinetic analysis (isoconversional methods).
-
-
Data Collection: Initiate the TGA run. The instrument will record the sample mass as a function of temperature and time.
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to the decomposition reactions.
-
The kinetic parameters can be determined from the TGA data using various methods, such as the Coats-Redfern or isoconversional (e.g., Flynn-Wall-Ozawa) methods, which are often included in the TGA software.
-
C. Quantitative Data: Thermal Decomposition Kinetics
The following table summarizes key thermodynamic and kinetic data related to the thermal decomposition of Mg(IO3)2.
| Parameter | Value | Conditions/Notes | Reference |
| Decomposition Step 1 Temperature Range | 520 - 580 °C | Formation of Mg5(IO6)2 | [1] |
| Decomposition Step 2 Onset Temperature | > 500 °C | Decomposition of Mg5(IO6)2 to MgO | [1] |
| Enthalpy of Dehydration (ΔHdeh) for Mg(IO3)2·4H2O | Varies | Dependent on isotopic composition (H vs. D) | [2] |
| Kinetic Parameters (E, Z)* | Calculable from TG curves | Formal kinetics methods can be applied | [2] |
Note: Specific values for activation energy (E) and the pre-exponential factor (Z) require detailed analysis of the thermogravimetric data and are dependent on the kinetic model used.*
II. Application in Oscillating Chemical Reactions: The Briggs-Rauscher Reaction
The Briggs-Rauscher (B-R) reaction is one of the most visually striking oscillating chemical reactions, cycling through colorless, amber, and deep blue.[3][4] Mg(IO3)2 can be a source of the essential iodate ions for this reaction, although potassium iodate (KIO3) is more commonly cited in literature for solubility reasons. The principles and kinetic studies are directly transferable. The reaction involves a complex interplay of radical and non-radical pathways.
A. Role of Iodate in the Briggs-Rauscher Reaction
The iodate ion (IO3-) is a key reactant in the B-R reaction. Its concentration is a critical factor in controlling the period and duration of the oscillations. The overall reaction is the iodate-catalyzed decomposition of hydrogen peroxide.[3]
B. Experimental Protocol: Demonstration of the Briggs-Rauscher Oscillating Reaction
This protocol provides a method for demonstrating and studying the kinetics of this oscillating reaction.
Objective: To observe the oscillating nature of the Briggs-Rauscher reaction and to investigate the effect of concentration on the oscillation period.
Materials:
-
Solution A: 4.0 M Hydrogen peroxide (H2O2)
-
Solution B: 0.2 M Potassium iodate (KIO3) or a saturated solution of Magnesium iodate (Mg(IO3)2), and 0.077 M Sulfuric acid (H2SO4)
-
Solution C: 0.15 M Malonic acid (CH2(COOH)2), 0.02 M Manganese(II) sulfate (B86663) (MnSO4), and a small amount of starch indicator.
-
Large beaker or flask
-
Magnetic stirrer and stir bar
-
Timer
Procedure:
-
Solution Preparation: Prepare the three solutions as described above. Note that the solubility of Mg(IO3)2 is lower than KIO3, so adjustments to concentration may be necessary.
-
Reaction Initiation:
-
Place a magnetic stir bar in the large beaker and place it on the magnetic stirrer.
-
Pour equal volumes of Solution A, Solution B, and Solution C into the beaker simultaneously.
-
Start the magnetic stirrer to ensure the solution is well-mixed.
-
-
Observation and Data Collection:
-
The solution will initially be colorless, then turn amber, and then suddenly switch to a deep blue-black color. The blue-black will then fade, and the cycle will repeat.
-
Use a timer to measure the period of each oscillation (the time from the appearance of one blue color to the next).
-
Record the number of oscillations until the reaction ceases to oscillate and remains dark blue.
-
-
Kinetic Analysis:
-
To study the reaction kinetics, the experiment can be repeated with varying initial concentrations of one of the reactants (e.g., iodate, hydrogen peroxide, or malonic acid) while keeping the others constant.
-
The change in the oscillation period can be used to infer the role of that reactant in the overall reaction mechanism.
-
Advanced analysis can involve monitoring the concentration of iodide ions (I-) or the redox potential of the solution over time using an ion-selective electrode or a potential sensor, respectively.
-
C. Reaction Mechanism and Kinetic Pathways
The Briggs-Rauscher reaction proceeds through two main competing processes: a non-radical process and a radical process. The oscillation arises from the switching between these two pathways, driven by the concentration of iodide ions (I-).
D. Quantitative Data: Iodide-Iodate Reaction Kinetics
The core of the B-R oscillator is the Dushman reaction (the reaction between iodide and iodate ions). The kinetics of this reaction have been studied extensively.
5I⁻(aq) + IO₃⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)
The rate law for this reaction is complex and can be approximated under certain conditions. A renewed study of the iodide-iodate reaction kinetics proposed a fifth-order rate law[5][6].
Rate = k[I⁻]²[IO₃⁻][H⁺]²
The rate coefficient is highly dependent on the ionic strength of the solution.[5][6]
| Parameter | Description | Reference |
| Reaction Order | Fifth order overall | [5][6] |
| Rate Law | Rate = k[I⁻]²[IO₃⁻][H⁺]² | [5][6] |
| Rate Coefficient (k) | Strongly dependent on ionic strength | [5][6] |
III. Applications in Drug Development
While Mg(IO3)2 is not directly used as a therapeutic agent, the study of its reaction kinetics has implications for drug development and pharmaceutical sciences:
-
Understanding Complex Reaction Networks: Oscillating reactions like the Briggs-Rauscher reaction serve as models for complex biological and pharmacological systems that exhibit oscillatory behavior, such as metabolic pathways and circadian rhythms.
-
Methodology for Kinetic Analysis: The experimental protocols and analytical methods used to study the kinetics of iodate reactions can be adapted to investigate the stability and degradation pathways of drug molecules.[7][8] The principles of determining reaction order, rate constants, and the influence of experimental parameters are universally applicable.
-
Foundation for Analytical Method Development: The well-characterized iodide-iodate reaction can be used as a basis for developing and validating analytical methods for quantifying oxidizing and reducing agents in pharmaceutical formulations.
IV. Workflow for Kinetic Analysis using Mg(IO3)2
The following diagram illustrates a general workflow for conducting a kinetic study involving magnesium iodate.
Conclusion
Magnesium iodate is a versatile compound for studying various aspects of reaction kinetics. Its thermal decomposition provides a model system for solid-state kinetics, while its role in the Briggs-Rauscher oscillating reaction offers a platform to explore complex, non-linear chemical dynamics. The protocols and data presented herein provide a foundation for researchers and professionals to utilize Mg(IO3)2 and related iodate systems in their kinetic investigations, contributing to a deeper understanding of chemical reactivity and stability.
References
- 1. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Briggs–Rauscher reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. 9afi.com [9afi.com]
Application Notes & Protocols: Gravimetric Determination of Magnesium Using Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte in a sample.[1] This application note details a method for the gravimetric determination of magnesium by precipitation as magnesium diiodate (Mg(IO₃)₂).[2] This method offers a viable alternative to more common procedures, such as precipitation as magnesium ammonium (B1175870) phosphate. The choice of precipitating agent is critical in gravimetric analysis, and the ideal reagent should react selectively with the analyte to form a precipitate that is pure, has a low solubility, is easily filterable, and possesses a known, stable chemical composition after drying.[1]
This compound is a white crystalline solid with moderate solubility in water, which can be minimized by controlling experimental conditions such as temperature and solvent composition.[2][3] The thermal stability of the precipitate is also a key factor, and studies on the thermal decomposition of this compound provide the necessary data for determining the appropriate drying or ignition temperature to obtain a weighing form of constant composition.[4][5]
Principle of the Method
The fundamental principle of this gravimetric method involves the precipitation of magnesium ions (Mg²⁺) from an aqueous solution through the addition of a soluble iodate (B108269) salt, such as potassium iodate (KIO₃) or a solution of iodic acid (HIO₃). The resulting precipitate of this compound is then quantitatively collected, washed, dried to a constant weight, and weighed. The mass of the magnesium in the original sample is then calculated based on the stoichiometry of the precipitate.
The precipitation reaction can be represented as:
Mg²⁺(aq) + 2IO₃⁻(aq) → Mg(IO₃)₂(s)
To ensure the accuracy of the results, the final precipitate must have a well-defined and stable composition. This compound can exist as a hydrate (B1144303), most commonly the tetrahydrate (Mg(IO₃)₂ · 4H₂O).[6] Thermal analysis has shown that this hydrate loses its water molecules upon heating.[7] For gravimetric purposes, the precipitate is typically heated to a temperature sufficient to yield the anhydrous salt, Mg(IO₃)₂, which serves as the final weighing form.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the gravimetric determination of magnesium using this compound.
| Parameter | Value | Reference |
| Chemical Formula (weighing form) | Mg(IO₃)₂ | [2] |
| Molecular Weight (weighing form) | 374.11 g/mol | [8] |
| Gravimetric Factor (Mg / Mg(IO₃)₂) | 0.0650 | Calculated |
| Solubility of Mg(IO₃)₂ in Water | 8.55 g/100g solution at 25°C | [3] |
| 13.5 g/100g solution at 90°C | [3] | |
| Decomposition of Precipitate | Begins to decompose to Mg₅(IO₆)₂ at 520 - 580°C | [5] |
| Decomposes to MgO above 500°C | [5] |
Note: The gravimetric factor is calculated as the ratio of the atomic mass of magnesium to the molecular weight of this compound (24.305 / 374.11).
Experimental Protocol: Gravimetric Determination of Magnesium
This protocol outlines the step-by-step procedure for the determination of magnesium in a sample solution.
4.1. Reagents and Materials
-
Sample Solution: An accurately weighed sample containing magnesium, dissolved in deionized water. The solution should be free of interfering ions.
-
Precipitating Reagent: A saturated solution of potassium iodate (KIO₃) or a standardized solution of iodic acid (HIO₃).
-
Wash Solution: A dilute solution of the precipitating reagent, or an organic solvent in which this compound is sparingly soluble (e.g., ethanol).
-
Hydrochloric Acid (HCl): Dilute solution (e.g., 1 M) for pH adjustment.
-
Ammonia (B1221849) (NH₃): Dilute solution (e.g., 1 M) for pH adjustment.
-
Filter Paper: Ashless filter paper of fine porosity.
-
Equipment: Beakers, graduated cylinders, stirring rods, pH meter or indicator paper, filtration apparatus (funnel, filter flask), drying oven, muffle furnace, desiccator, analytical balance.
4.2. Procedure
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a beaker with deionized water. If necessary, add a few drops of dilute HCl to ensure complete dissolution. Dilute the solution to approximately 150-200 mL.
-
pH Adjustment: Adjust the pH of the sample solution to a neutral or slightly alkaline range (pH 7-8) using dilute ammonia or hydrochloric acid. This is to ensure complete precipitation without the co-precipitation of other metal hydroxides.
-
Precipitation: Heat the sample solution to about 60-70°C. While stirring continuously, slowly add the precipitating reagent (potassium iodate solution) in a slight excess to ensure complete precipitation of the magnesium ions. The formation of a white precipitate of this compound will be observed. Allow the solution to stand and cool to room temperature to promote the growth of larger crystals, which are easier to filter.
-
Digestion: Keep the precipitate in contact with the mother liquor for a period of several hours, or preferably overnight, at room temperature. This process, known as digestion, allows for the recrystallization of the precipitate, leading to larger and purer particles.
-
Filtration: Decant the supernatant liquid through a pre-weighed, ashless filter paper. Wash the precipitate in the beaker with small portions of the wash solution, decanting the washings through the filter paper. Transfer the precipitate quantitatively to the filter paper. Continue washing the precipitate on the filter paper with the wash solution until the filtrate is free of excess precipitating agent.
-
Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Heat the crucible gently at a low temperature to char the filter paper without inflaming it. Once the paper is charred, increase the temperature to completely ash the paper. Finally, ignite the precipitate in a muffle furnace at a temperature between 250°C and 450°C for at least one hour. This temperature is high enough to drive off any remaining moisture and ensure the anhydrous form of Mg(IO₃)₂, but below the decomposition temperature.[5]
-
Cooling and Weighing: After ignition, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible and its contents accurately on an analytical balance. Repeat the process of heating, cooling, and weighing until a constant mass is obtained.
4.3. Calculation
The mass of magnesium in the original sample can be calculated using the following formula:
Mass of Mg = Mass of Mg(IO₃)₂ precipitate × Gravimetric Factor
% Mg in sample = (Mass of Mg / Mass of sample) × 100
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the gravimetric determination of magnesium.
5.2. Logical Relationships in Gravimetric Analysis
Caption: Key relationships in the gravimetric analysis of magnesium.
Potential Interferences and Considerations
-
Co-precipitation: Cations that form insoluble iodates, such as Ca²⁺, Sr²⁺, Ba²⁺, Pb²⁺, and Ag⁺, will interfere with this analysis. The sample solution should be free from these ions, or they should be removed prior to the precipitation of magnesium.
-
pH Control: Careful control of pH is necessary to prevent the precipitation of magnesium hydroxide (B78521) at high pH or the dissolution of the precipitate in highly acidic conditions.
-
Completeness of Precipitation: A slight excess of the precipitating agent is required to minimize the solubility of this compound due to the common ion effect. However, a large excess should be avoided as it may lead to increased co-precipitation of impurities.
-
Washing the Precipitate: The precipitate should be washed with a solution that minimizes solubility losses. A dilute solution of the precipitating reagent is often used. Washing with pure water can lead to peptization, where the precipitate reverts to colloidal particles and passes through the filter.
-
Drying Temperature: The temperature for drying and ignition must be carefully controlled. Temperatures that are too low may not completely remove water of hydration, while temperatures that are too high can cause thermal decomposition of the this compound to magnesium oxide, leading to inaccurate results.[5]
References
- 1. doisrpska.nub.rs [doisrpska.nub.rs]
- 2. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 3. magnesium iodate | CAS#:7790-32-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 6. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. americanelements.com [americanelements.com]
Application Notes & Protocols: Volumetric Determination of Magnesium
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed overview of the volumetric determination of magnesium, focusing on the widely accepted and robust method of complexometric titration with ethylenediaminetetraacetic acid (EDTA). While the direct use of magnesium diiodate in volumetric analysis is not a standard or documented technique, these notes offer a comprehensive guide to the established EDTA titration method, suitable for various applications including pharmaceutical analysis. The protocols provided herein cover reagent preparation, standardization, and sample analysis, supported by quantitative data and a procedural workflow diagram.
Introduction to Magnesium Determination
Magnesium is a critical element in numerous biological and chemical systems.[1] Its accurate quantification is essential in pharmaceutical formulations, environmental analysis, and various research applications.[1] While several analytical methods exist for magnesium determination, complexometric titration with EDTA remains a simple, cost-effective, and reliable volumetric technique.[2][3] This method is based on the formation of a stable, water-soluble complex between the magnesium ion (Mg²⁺) and EDTA at a controlled pH.[2]
Principle of Complexometric EDTA Titration
The titration of magnesium with EDTA involves the following key principles:
-
Complex Formation: EDTA, a hexadentate ligand, reacts with magnesium ions in a 1:1 stoichiometric ratio to form a highly stable complex.[2]
-
pH Dependence: The stability of the Mg-EDTA complex is pH-dependent. The titration is typically carried out in a buffer solution at pH 10 to ensure the quantitative reaction between Mg²⁺ and EDTA.[2][3]
-
Indicator: A metallochromic indicator, such as Eriochrome Black T, is used to detect the endpoint. This indicator forms a colored complex with magnesium ions (wine-red). During the titration, EDTA first reacts with free magnesium ions. At the endpoint, when all the magnesium has been complexed by EDTA, the EDTA displaces the indicator from the magnesium-indicator complex, resulting in a distinct color change of the free indicator (blue).[2][4][5]
Application: Determination of Magnesium in Pharmaceutical Substances
A notable application of this method is the determination of magnesium content in active pharmaceutical ingredients, such as esomeprazole (B1671258) magnesium.[6] This titrimetric method provides a validated and less instrument-intensive alternative to atomic absorption spectrometry.[6]
Experimental Protocols
Preparation of Reagents
a. 0.05 M EDTA Standard Solution:
-
Accurately weigh approximately 18.61 g of disodium (B8443419) EDTA dihydrate (Na₂H₂Y·2H₂O).[4]
-
Dissolve in 800 mL of deionized water in a 1 L beaker.
-
Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix thoroughly.[4]
-
Store in a polyethylene (B3416737) bottle.
b. pH 10 Ammonia-Ammonium Chloride Buffer:
-
Dissolve 5.4 g of ammonium (B1175870) chloride (NH₄Cl) in 20 mL of deionized water.
-
Add 35 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) and dilute to 100 mL with deionized water.
-
Alternatively, dissolve 7.0 g of ammonium chloride in 57 mL of concentrated ammonia (B1221849) and make up to the final volume.
c. Eriochrome Black T Indicator:
-
Dissolve 0.2 g of Eriochrome Black T in 50 mL of methanol.
-
Alternatively, grind 100 mg of the indicator with 20 g of analytical grade sodium chloride (NaCl) to create a solid mixture.[2]
d. 0.05 M Magnesium Sulfate (B86663) Standard Solution (for EDTA standardization):
-
Accurately weigh approximately 1.23 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O).
-
Dissolve in deionized water and quantitatively transfer to a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.[4]
Standardization of the 0.05 M EDTA Solution
-
Pipette 25.00 mL of the standard 0.05 M magnesium sulfate solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of deionized water.
-
Add 2 mL of the pH 10 ammonia-ammonium chloride buffer.
-
Add a small amount (a pinch of the solid mixture or a few drops of the solution) of the Eriochrome Black T indicator. The solution should turn a wine-red color.[5]
-
Titrate with the prepared EDTA solution from a burette until the color changes from wine-red to a clear blue at the endpoint.[2]
-
Repeat the titration at least three times to obtain concordant results.
-
Calculate the exact molarity of the EDTA solution.
Protocol for the Determination of Magnesium in a Sample
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain a known amount of magnesium and dissolve it in a suitable solvent (e.g., water or dilute acid). If the sample is a solid, it may require dissolution in acid followed by neutralization.[7] For organic samples, a digestion or ashing step might be necessary.[7] Quantitatively transfer the dissolved sample to a volumetric flask and dilute to a known volume.
-
Titration Procedure:
-
Pipette a known aliquot of the sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 100 mL of deionized water.
-
Add 2 mL of the pH 10 ammonia-ammonium chloride buffer.
-
Add the Eriochrome Black T indicator.
-
Titrate with the standardized EDTA solution until the endpoint is reached (wine-red to blue color change).
-
Record the volume of EDTA used.
-
Perform a blank titration using the same procedure but without the sample to account for any impurities in the reagents.
-
Calculate the magnesium content in the sample.
-
Data Presentation
The results of the titrations should be recorded in a clear and organized manner to ensure accuracy in calculations.
Table 1: Standardization of EDTA Solution
| Trial | Volume of MgSO₄ Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA (mL) |
| 1 | 25.00 | |||
| 2 | 25.00 | |||
| 3 | 25.00 | |||
| Average |
Table 2: Determination of Magnesium in Sample
| Trial | Volume of Sample Aliquot (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of EDTA (mL) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Calculations
1. Molarity of EDTA Solution:
Molarity of EDTA = (Molarity of MgSO₄ × Volume of MgSO₄) / Volume of EDTA
2. Percentage of Magnesium in Sample:
% Mg = [(Volume of EDTA - Volume of Blank) × Molarity of EDTA × Molar Mass of Mg × 100] / (Weight of Sample × (Aliquot Volume / Total Volume of Sample Solution))
Visualizations
Experimental Workflow for Magnesium Determination by EDTA Titration
The following diagram illustrates the key steps involved in the volumetric determination of magnesium using EDTA titration.
Caption: Workflow for Magnesium Determination.
Chemical Reactions in EDTA Titration
The following diagram illustrates the chemical reactions occurring during the complexometric titration of magnesium with EDTA.
Caption: Titration Reaction Schematic.
References
- 1. americanelements.com [americanelements.com]
- 2. titrations.info [titrations.info]
- 3. youtube.com [youtube.com]
- 4. legislation.gov.uk [legislation.gov.uk]
- 5. youtube.com [youtube.com]
- 6. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
Application Notes and Protocols: Magnesium Diiodate in the Synthesis of Other Iodine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic salt that exists as a white crystalline solid.[1] It is known to be an oxidizing agent and can serve as a source of iodine in chemical reactions.[1] While theoretically promising for the synthesis of various iodine compounds due to these properties, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for its use in this context. This document summarizes the known characteristics of this compound relevant to synthesis and explores its limited and indirect connections to the formation of other iodine-containing species.
Theoretical Potential of this compound in Synthesis
The synthetic utility of an iodine-containing reagent is often linked to its ability to act as an electrophilic iodine source or to participate in redox reactions. This compound possesses qualities that, in principle, could be leveraged for organic and inorganic synthesis:
-
Oxidizing Properties: The iodate (B108269) anion (IO₃⁻) contains iodine in a high oxidation state (+5), making it a potent oxidizing agent. This property could theoretically be harnessed in oxidative iodination reactions.
-
Iodine Source: Upon decomposition or in certain reaction conditions, this compound can release iodine, which is a fundamental building block for many organoiodine compounds.
A logical workflow for how this compound might be envisioned to participate in the synthesis of other iodine compounds is presented below.
Figure 1. A diagram illustrating the theoretical potential versus the observed role of this compound in iodine compound synthesis.
Applications in the Synthesis of Iodine Compounds: A Review of the Literature
Despite its theoretical potential, this compound is not a commonly cited reagent for the synthesis of mainstream iodine compounds such as iodoarenes, iodine monochloride, or hypervalent iodine reagents. The following sections detail the findings from the literature.
Indirect Formation in the Context of "Magnesium Hypoiodite"
One of the few contexts in which this compound appears in relation to the synthesis of another iodine species is in the historical investigation of "magnesium hypoiodite." When magnesia (magnesium oxide) is treated with a solution of iodine, a reddish-brown precipitate is formed, which has been referred to as "hypoiodite of magnesium."[2] Notably, in this process, small quantities of magnesium iodide and magnesium iodate are formed as soluble byproducts that pass into the solution.[2]
This suggests a disproportionation reaction of iodine in the presence of magnesium oxide, where some iodine is oxidized to iodate and some is reduced to iodide. However, this represents a scenario where this compound is a product, not a starting material for the synthesis.
Thermal Decomposition as a Source of Iodine
This compound decomposes upon heating.[1] While not a synthesis of a different iodine compound, this decomposition can be a source of elemental iodine (I₂), which is a crucial reagent in many iodination reactions. The thermal decomposition pathway provides a route to generate iodine gas in situ, although specific applications of this method are not well-documented in the context of controlled organic synthesis.
Use as an Iodine Donor for Stabilization
In a patent related to materials science, metal iodates, including magnesium iodate, are mentioned as "iodine donors" to prevent the thermal destruction of silver iodide (AgI).[3] In this application, the iodate is not used to synthesize a new, distinct iodine compound but rather to provide a source of iodine to stabilize an existing one.
Experimental Protocols
Due to the lack of specific and reproducible examples of this compound being used as a primary reagent for the synthesis of other iodine compounds in the scientific literature, detailed experimental protocols for such transformations cannot be provided at this time. Researchers interested in exploring the synthetic utility of this compound would need to develop novel methodologies.
Quantitative Data
Similarly, the absence of documented synthetic applications of this compound means there is no quantitative data, such as reaction yields or product purity, to summarize in a tabular format.
Conclusion
While this compound possesses chemical properties that suggest its potential as an oxidizing agent and a source of iodine for the synthesis of other iodine compounds, the current body of scientific literature does not support its widespread or even niche application in this area. Its role appears to be more as a byproduct in certain reactions or as a stabilizing agent, rather than a primary synthetic precursor. Professionals in research, science, and drug development should be aware that while the exploration of this compound's synthetic utility could be a novel area of research, established and well-documented methods for the synthesis of iodine compounds currently rely on other reagents.
References
Application Notes and Protocols for Magnesium Diiodate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium diiodate tetrahydrate (Mg(IO₃)₂ · 4H₂O) is a white crystalline solid that serves as a source of iodate (B108269) ions.[1] As a strong oxidizing agent, it requires careful handling and storage to ensure the safety of laboratory personnel and to maintain the integrity of the compound for experimental use.[2] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound tetrahydrate.
Hazard Identification and Safety Precautions
DANGER! Strong oxidizer. Contact with combustible material may cause fire.[2] Causes severe eye and skin irritation and possible burns.[2]
2.1 Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment when handling this compound tetrahydrate is provided in the table below.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes which can cause severe irritation or burns.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to severe irritation and burns.[2] |
| Body Protection | A chemical-resistant apron or lab coat. | Protects against contamination of personal clothing.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter when engineering controls are not sufficient to control airborne dust. | Minimizes the risk of inhaling dust, which can cause severe respiratory tract irritation.[2] |
2.2 Engineering Controls
-
Ventilation: Always handle this compound tetrahydrate in a well-ventilated area, preferably in a chemical fume hood to minimize dust accumulation and inhalation.[2]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling and Storage Protocols
3.1 Handling
-
Avoid generating dust.[2]
-
Prevent contact with eyes, skin, and clothing.[2]
-
Keep away from clothing and other combustible materials.[2]
-
Wash hands thoroughly after handling.[2]
-
Use non-combustible materials for cleaning up spills. For example, do not use paper towels.[2]
3.2 Storage
-
Store in a tightly closed container.[2]
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Store away from heat, sparks, and open flames.[2]
-
Do not store near combustible materials or reducing agents.[2]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | Mg(IO₃)₂ · 4H₂O |
| Molecular Weight | 446.17 g/mol [3] |
| Appearance | White crystalline chunks or powder.[3][4] |
| Solubility in Water | 8.55 g/100g solution at 25°C13.5 g/100g solution at 90°C[5] |
| Decomposition | Loses two water molecules at 510°C and the remaining two at 620°C.[4][5] |
Experimental Protocols
5.1 Protocol for a Thermal Stability Study
This protocol outlines a typical experiment to assess the thermal stability of this compound tetrahydrate.
Objective: To determine the decomposition profile of this compound tetrahydrate upon heating.
Materials:
-
This compound tetrahydrate
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Ceramic or platinum crucibles
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Ensure the TGA and DSC instruments are calibrated according to the manufacturer's specifications.
-
Accurately weigh 5-10 mg of this compound tetrahydrate into a tared crucible.
-
Record the exact weight.
-
-
Thermogravimetric Analysis (TGA):
-
Place the crucible containing the sample into the TGA furnace.
-
Heat the sample from room temperature to 700°C at a constant heating rate (e.g., 10°C/min).
-
Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
Record the weight loss as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Place the crucible with the sample into the DSC cell.
-
Use an empty, sealed crucible as a reference.
-
Heat the sample from room temperature to 700°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature to identify endothermic and exothermic events.
-
-
Data Analysis:
-
Analyze the TGA data to identify the temperatures at which weight loss occurs, corresponding to the loss of water of hydration and decomposition.
-
Analyze the DSC thermogram to identify peaks corresponding to phase transitions and decomposition.
-
Spill and Disposal Procedures
6.1 Spill Cleanup
-
Evacuate the area of all non-essential personnel.
-
Wear the appropriate PPE as outlined in Section 2.1.
-
Avoid breathing dust.
-
Carefully sweep up the spilled material using non-sparking tools and place it into a suitable, dry, and closed container for disposal.[2]
-
Do not use combustible materials like paper towels to clean the spill.[2]
-
Clean the spill area with a wet cloth to remove any remaining fine particles, ensuring not to create an aerosol.
6.2 Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of with combustible materials.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound tetrahydrate.
References
Application Notes and Protocols: Magnesium Diiodate as a Catalyst in Chemical Reactions
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature review reveals a significant finding regarding the catalytic applications of magnesium diiodate (Mg(IO₃)₂). Currently, there is a notable absence of published research demonstrating the use of this compound as a catalyst in chemical reactions. The available scientific literature primarily focuses on its synthesis, physical properties, and its role as an oxidizing agent.[1]
While direct applications of this compound in catalysis are not documented, the broader family of magnesium compounds, particularly magnesium halides and oxides, are recognized as effective and environmentally benign catalysts in a variety of organic transformations.[2][3] The catalytic activity of these magnesium compounds is generally attributed to the Lewis acidic nature of the Mg²⁺ ion, which can activate various functional groups.[3]
Given the interest in magnesium-based catalysis, this document provides an overview of the catalytic applications of a closely related compound, magnesium iodide (MgI₂) , to illustrate the potential roles that magnesium salts can play in chemical synthesis. The protocols and data presented herein are for magnesium iodide and should be considered as a reference for the potential exploration of other magnesium salts, including this compound, in similar catalytic roles.
Catalytic Application of Magnesium Iodide (MgI₂) in the Paal-Knorr Synthesis of Pyrroles
Magnesium iodide has demonstrated efficacy as a Lewis acid catalyst in the Paal-Knorr cyclization reaction for the synthesis of pyrrole (B145914) derivatives.[2] This reaction is a fundamental method for constructing the pyrrole ring, a common motif in pharmaceuticals and biologically active compounds.
General Reaction Scheme
The MgI₂-catalyzed Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Quantitative Data Summary
The following table summarizes representative data for the MgI₂-catalyzed synthesis of various pyrrole derivatives.
| Entry | 1,4-Dicarbonyl Compound | Amine | Product | Yield (%) |
| 1 | 2,5-Hexanedione (B30556) | Benzylamine (B48309) | 1-Benzyl-2,5-dimethylpyrrole (B185745) | 92 |
| 2 | 2,5-Hexanedione | Aniline | 1-Phenyl-2,5-dimethylpyrrole | 88 |
| 3 | 1-Phenyl-1,4-pentanedione | Benzylamine | 1-Benzyl-2-methyl-5-phenylpyrrole | 85 |
| 4 | 3,4-Dimethyl-2,5-hexanedione | Cyclohexylamine | 1-Cyclohexyl-2,3,4,5-tetramethylpyrrole | 90 |
Note: This data is illustrative and compiled from typical results for Paal-Knorr reactions. Actual yields may vary based on specific reaction conditions.
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol details the synthesis of 1-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine using magnesium iodide as a catalyst.
Materials
-
2,5-Hexanedione (Reagent Grade, ≥98%)
-
Benzylamine (Reagent Grade, ≥99%)
-
Magnesium Iodide (Anhydrous, 99.9%)
-
Toluene (B28343) (Anhydrous, 99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (10 mmol, 1.14 g).
-
Add anhydrous toluene (40 mL) to the flask and stir to dissolve the dione.
-
Add benzylamine (10 mmol, 1.07 g) to the solution.
-
Add anhydrous magnesium iodide (1 mmol, 0.278 g) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-benzyl-2,5-dimethylpyrrole.
Experimental Workflow
Potential Catalytic Role of Magnesium Iodide
The catalytic cycle of magnesium iodide in the Paal-Knorr synthesis is believed to involve the Lewis acidic magnesium center coordinating to the carbonyl oxygens of the 1,4-dicarbonyl compound. This coordination enhances the electrophilicity of the carbonyl carbons, facilitating the nucleophilic attack by the primary amine.
Conclusion and Future Outlook
While this compound itself is not yet established as a catalyst, the broader class of magnesium compounds presents a promising area for the development of cost-effective and environmentally friendly catalytic systems. The information provided for magnesium iodide serves as a foundational example for such investigations. Researchers are encouraged to explore the potential of this compound and other magnesium salts in a variety of organic transformations, which may lead to the discovery of novel and efficient catalytic processes.
References
Troubleshooting & Optimization
Technical Support Center: Magnesium Diiodate Thermal Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium diiodate (Mg(IO₃)₂). The focus is on understanding and preventing its thermal decomposition during heating.
Troubleshooting Guide: Preventing Decomposition of this compound
Issue: You are observing decomposition of your this compound sample during a heating process, leading to the formation of magnesium oxide (MgO), iodine (I₂), and oxygen (O₂).
Objective: To prevent or minimize the thermal decomposition of this compound and maintain its chemical integrity at elevated temperatures.
Understanding the Decomposition Process
This compound decomposes in a two-step process when heated. The initial decomposition begins at approximately 520-580°C.[1] A complete conversion to magnesium oxide is typically observed at temperatures above 630°C.[1]
The overall decomposition reaction is:
Mg(IO₃)₂(s) → MgO(s) + I₂(g) + 2.5O₂(g)[2]
A more detailed two-step reaction pathway has been identified:
-
Step 1 (520-580°C): Formation of an intermediate, magnesium paraperiodate. 5Mg(IO₃)₂(s) → Mg₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)[1]
-
Step 2 (>500°C): Decomposition of the intermediate to magnesium oxide. Mg₅(IO₆)₂(s) → 5MgO(s) + I₂(g) + 3.5O₂(g)[1]
Troubleshooting Steps & Preventative Measures
Based on Le Chatelier's principle, the decomposition of this compound can be suppressed by shifting the reaction equilibrium to favor the reactant (Mg(IO₃)₂). This can be achieved by controlling the experimental atmosphere and pressure.
1. Atmospheric Control:
-
Principle: The decomposition of this compound produces gaseous iodine (I₂) and oxygen (O₂). By increasing the partial pressure of these gases in the reaction environment, the equilibrium can be shifted back towards the stable this compound, thereby increasing its decomposition temperature.
-
Recommended Actions:
-
Inert Atmosphere: Performing the heating process under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, but it will not inherently prevent the primary decomposition. However, it provides a controlled environment to which oxygen or iodine can be added.
-
Oxygen-Enriched Atmosphere: Conducting the experiment in an atmosphere with a higher partial pressure of oxygen can help suppress the decomposition.
-
Iodine-Enriched Atmosphere: Introducing a source of iodine vapor into the system can increase the partial pressure of iodine, which is a direct product of the decomposition. This method has been shown to be effective in preventing the thermal decomposition of other metal iodides, such as silver iodide.[3] This can be achieved by co-heating a small amount of a volatile iodine donor.
-
2. Pressure Control:
-
Principle: The decomposition reaction results in an increase in the number of moles of gas. According to Le Chatelier's principle, increasing the overall pressure of the system will favor the side with fewer moles of gas, which is the solid this compound.[4][5]
-
Recommended Actions:
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
A1: The thermal decomposition of this compound typically begins in the range of 520-580°C.[1]
Q2: What are the products of this compound decomposition?
A2: The final decomposition products are solid magnesium oxide (MgO), gaseous iodine (I₂), and gaseous oxygen (O₂).[1][2] An intermediate compound, Mg₅(IO₆)₂, is formed during the process.[1]
Q3: Can I prevent the decomposition by using a lower heating rate?
A3: A lower heating rate can provide more precise control over the temperature and may help in identifying the exact onset of decomposition. However, it will not fundamentally change the decomposition temperature itself.
Q4: Is it possible to reverse the decomposition?
A4: While theoretically possible by applying high pressures of iodine and oxygen at elevated temperatures, the practical reversal of the decomposition to reform this compound from magnesium oxide is challenging and not a standard laboratory procedure. Prevention is the more feasible approach.
Q5: How does the stability of this compound compare to other alkaline earth metal iodates?
A5: Generally, the thermal stability of alkaline earth metal salts increases down the group. Therefore, it is expected that the iodates of calcium, strontium, and barium would be more thermally stable than this compound.
Data Presentation
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Onset of Decomposition | 520 - 580 °C | [1] |
| Temperature for Complete Conversion to MgO | > 630 °C | [1] |
| Intermediate Compound | Mg₅(IO₆)₂ | [1][8] |
| Final Products | MgO(s), I₂(g), O₂(g) | [1][2] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the precise onset temperature of decomposition and the associated mass loss and thermal events.
Methodology:
-
Place a known mass (typically 5-10 mg) of finely ground this compound powder into an appropriate TGA/DSC crucible (e.g., alumina).
-
Place the crucible onto the TGA/DSC balance.
-
Purge the furnace with the desired gas (e.g., nitrogen, oxygen, or a custom gas mixture) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from room temperature to a final temperature above the expected decomposition range (e.g., 700°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to identify the onset temperature of mass loss and the corresponding endothermic or exothermic peaks.
Protocol 2: Investigating the Effect of Atmosphere and Pressure on Thermal Stability
Objective: To determine the increase in decomposition temperature of this compound under various atmospheric and pressure conditions.
Methodology:
-
Utilize a high-pressure TGA/DSC instrument.
-
For atmospheric studies, follow the procedure in Protocol 1, but use different purge gases (e.g., pure oxygen, or an argon/iodine vapor mixture). To create an iodine-rich atmosphere, a separate, heated vessel containing solid iodine can be connected to the gas inlet.
-
For pressure studies, follow the procedure in Protocol 1 under an inert or desired atmosphere. Before starting the heating program, pressurize the sample chamber to the desired level (e.g., 10, 50, 100 bar).
-
Compare the onset of decomposition temperatures from the TGA/DSC curves obtained under different conditions to quantify the stabilizing effect.
Visualizations
Caption: Decomposition pathway of this compound upon heating.
References
- 1. uv.es [uv.es]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Pressure effects on thermal decomposition reactions: a thermo-kinetic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A review on the advancements in the characterization of the high-pressure properties of iodates: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. srd.nist.gov [srd.nist.gov]
Optimizing the synthesis of magnesium diiodate for higher yield
Technical Support Center: Synthesis of Magnesium Diiodate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to optimize the synthesis of this compound (Mg(IO₃)₂) for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to synthesize this compound? A1: The most common laboratory-scale synthesis involves the reaction of a magnesium base, such as magnesium hydroxide (B78521) (Mg(OH)₂), with iodic acid (HIO₃). The reaction proceeds as follows: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ · 4H₂O The product, this compound tetrahydrate, is relatively insoluble in water and precipitates out of the solution.[1]
Q2: What form of this compound is typically produced in this synthesis? A2: The reaction typically yields this compound tetrahydrate (Mg(IO₃)₂ · 4H₂O), which appears as colorless monoclinic crystals.[1][2] This hydrated form is stable at room temperature.
Q3: How does temperature affect the synthesis? A3: Temperature significantly impacts the solubility of this compound. Higher temperatures increase its solubility, which can lead to lower yields if the product is filtered from a warm solution.[1][2] Conversely, controlling reaction temperature can influence crystal size and purity.
Q4: Why is my final product brownish or discolored? A4: A brown discoloration suggests the presence of elemental iodine (I₂). This can occur if the iodate (B108269) is unstable under the reaction conditions, potentially due to excessively high temperatures or reactions with impurities.
Troubleshooting Guide
Problem 1: The yield of this compound is significantly lower than expected.
-
Possible Cause 1: Incomplete Precipitation due to High Temperature.
-
Explanation: this compound is more soluble in water at higher temperatures. Filtering the solution while it is still warm will result in a significant portion of the product remaining dissolved in the mother liquor.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration. Chilling the mixture in an ice bath (to 0-4 °C) will minimize the solubility of the product and maximize the precipitated yield.
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Explanation: An incorrect molar ratio of reactants (magnesium hydroxide and iodic acid) can lead to incomplete reaction, leaving unreacted starting materials in the solution and reducing the theoretical maximum yield.
-
Solution: Carefully calculate and accurately weigh the required amounts of reactants. A slight excess of the precipitating agent (the base) can sometimes ensure more complete precipitation, but this must be balanced against the risk of introducing impurities.
-
-
Possible Cause 3: Suboptimal pH of the final solution.
-
Explanation: While the initial reaction involves an acid and a base, the final pH of the solution can influence the completeness of the precipitation. A pH that is too acidic may increase the solubility of the salt.
-
Solution: After the reaction appears complete, check the pH of the supernatant. If it is acidic, adjust it towards neutral (pH 7-8) by adding a dilute solution of a suitable base (e.g., dilute NaOH or NH₄OH) dropwise. This can promote the precipitation of any remaining dissolved product. Be cautious to avoid excessively high pH, which might precipitate other species.[3][4]
-
Problem 2: The precipitated product consists of very fine particles that are difficult to filter.
-
Possible Cause: Rapid Precipitation.
-
Explanation: Adding reactants too quickly or performing the reaction at a very low temperature can lead to rapid nucleation, resulting in the formation of very small crystals or an amorphous precipitate that can clog filter paper.
-
Solution: Control the rate of addition of the reactants, adding one solution to the other slowly while stirring continuously. Allowing the precipitate to age by stirring the mixture at a controlled temperature for a period (e.g., one hour) can encourage smaller particles to dissolve and redeposit onto larger crystals, a process known as Ostwald ripening.
-
Problem 3: The final product is contaminated with other salts.
-
Possible Cause: Impurities in starting materials or side reactions.
-
Explanation: The purity of the final product is dependent on the purity of the starting materials. Additionally, using a strong base like NaOH for pH adjustment can introduce sodium ions, which might co-precipitate.
-
Solution: Use high-purity reagents. After filtration, wash the collected crystals thoroughly with cold deionized water to remove any soluble impurities from the surface. A final wash with a solvent like ethanol (B145695) can help displace water and speed up the drying process.
-
Quantitative Data: Solubility and Yield
Optimizing the yield is critically dependent on minimizing the amount of product lost to the solution during filtration. The following table presents the solubility of this compound in water at different temperatures, highlighting the importance of cooling for recovery.
| Temperature (°C) | Solubility (g / 100 g H₂O) | Solid Phase Composition |
| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |
| 90 | 13.5 | Mg(IO₃)₂ |
Data sourced from ChemicalBook.[1][2]
As shown, cooling the solution from 90 °C to 25 °C can significantly decrease the amount of dissolved product, thereby increasing the isolated yield.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound tetrahydrate from magnesium hydroxide and iodic acid.
Materials:
-
Magnesium Hydroxide (Mg(OH)₂) - high purity
-
Iodic Acid (HIO₃) - high purity
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Büchner Funnel and Filter Flask
-
Filter Paper (e.g., Whatman No. 1)
Procedure:
-
Reactant Preparation:
-
Calculate the molar quantities required. For example, to synthesize 0.1 moles of Mg(IO₃)₂, you will need 0.1 moles of Mg(OH)₂ and 0.2 moles of HIO₃.
-
Prepare a solution of iodic acid by dissolving the calculated amount in a suitable volume of deionized water (e.g., 200 mL) in a beaker.
-
Create a suspension of magnesium hydroxide by adding the calculated amount to a separate beaker with deionized water (e.g., 100 mL).
-
-
Reaction:
-
Place the magnesium hydroxide suspension on a magnetic stirrer and begin stirring.
-
Slowly add the iodic acid solution to the magnesium hydroxide suspension dropwise using a dropping funnel over a period of 30-60 minutes. A white precipitate of this compound will form immediately.
-
Once the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
-
Crystallization and Precipitation:
-
Check the pH of the mixture. If necessary, adjust to a neutral pH (~7.5) to ensure maximum precipitation.
-
Place the beaker containing the reaction mixture into an ice bath and continue to stir for at least one hour. The temperature should be maintained between 0-4 °C to minimize product solubility.
-
-
Isolation and Purification:
-
Set up a Büchner funnel and filter flask for vacuum filtration.
-
Filter the cold suspension to collect the white crystalline product.
-
Wash the collected crystals on the filter paper with two portions of cold deionized water (e.g., 2 x 25 mL) to remove any soluble impurities.
-
Perform a final wash with a small portion of cold ethanol to help dry the crystals.
-
-
Drying:
-
Carefully transfer the product from the filter paper to a pre-weighed watch glass.
-
Dry the product in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Avoid excessive heat, which could drive off the waters of hydration.
-
Weigh the final product and calculate the percentage yield.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield issues during the synthesis of this compound.
References
Technical Support Center: Troubleshooting Reactions with Magnesium Iodate (Mg(IO₃)₂)
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results encountered during experiments involving Magnesium Iodate (B108269) (Mg(IO₃)₂).
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of Magnesium Iodate?
Magnesium Iodate (Mg(IO₃)₂) is an inorganic salt that typically appears as a white, crystalline solid. It is known to be a stable compound under normal conditions and acts as an oxidizing agent.[1] It can exist in various hydrated forms, with the tetrahydrate (Mg(IO₃)₂ · 4H₂O) and decahydrate (B1171855) (Mg(IO₃)₂ · 10H₂O) being common.[2][3]
Q2: How is Magnesium Iodate typically synthesized?
A common laboratory synthesis method involves the reaction of iodic acid (HIO₃) with magnesium hydroxide (B78521) (Mg(OH)₂).[4] The resulting product is often a hydrate, such as the tetrahydrate, which has relatively low solubility in water. Another method that can produce finer particles is mechanochemical synthesis, which involves the milling of a metal nitrate (B79036) (like magnesium nitrate) with potassium iodate.[5]
Q3: What are the expected thermal decomposition products of Magnesium Iodate?
The thermal decomposition of Magnesium Iodate is a two-step process.[6]
-
Initially, it decomposes to form an intermediate, Magnesium Orthoperiodate (Mg₅(IO₆)₂), along with the release of iodine (I₂) and oxygen (O₂) gases. This typically occurs in the range of 520-580°C.[6]
-
At higher temperatures (above 630°C), this intermediate further decomposes to yield magnesium oxide (MgO), with the additional release of iodine and oxygen.[6]
Q4: What is the solubility of Magnesium Iodate in water?
Magnesium Iodate is soluble in water, and its solubility increases with temperature. The presence of different hydrated forms can affect the solubility at various temperatures.
Troubleshooting Guides
Issue 1: Low Yield of Mg(IO₃)₂ Precipitate
Possible Causes:
-
Incomplete Precipitation: The concentration of reactants may not be sufficient to exceed the solubility product of Mg(IO₃)₂.
-
Excess Solvent: Using too much solvent can keep the product dissolved in the mother liquor.[7]
-
Unfavorable pH: The pH of the solution can affect the equilibrium and the form of the iodate species.
-
Common Ion Effect: While the common ion effect is often used to decrease solubility and increase yield, an improper understanding or application can lead to unexpected results.[8][9][10][11][12]
-
Formation of Soluble Complexes: In the presence of certain ligands, soluble magnesium-iodate complexes may form, preventing precipitation.
Troubleshooting Steps:
-
Concentrate the Solution: If you suspect too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the product.
-
Adjust Reactant Concentrations: Ensure that the concentrations of your magnesium salt and iodate source are sufficient to induce precipitation.
-
Utilize the Common Ion Effect: To drive the equilibrium towards precipitation, add a small excess of a soluble salt containing a common ion (e.g., a soluble magnesium salt or a soluble iodate salt).[8][9][10][11][12]
-
Cool the Solution: Since the solubility of Mg(IO₃)₂ decreases at lower temperatures, cooling the reaction mixture (after ensuring the reaction is complete) can promote further precipitation.
Issue 2: The Precipitate is Discolored (Not White)
Possible Causes:
-
Presence of Impurities: Impurities in the starting materials or from the reaction vessel can be incorporated into the crystal lattice, causing discoloration. Common impurities in magnesium sources can include iron or other transition metals.[13]
-
Decomposition: Partial decomposition of the iodate, especially if the reaction is heated, can release free iodine (I₂), which can impart a yellow or brown color.
-
Side Reactions: Unintended side reactions, particularly if organic solvents are present, could lead to colored byproducts.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your magnesium source and iodate source are of high purity.
-
Control Reaction Temperature: Avoid excessive heating during the synthesis and drying of the product to prevent thermal decomposition.
-
Purification:
-
Washing: Wash the precipitate with a small amount of cold deionized water or a suitable solvent in which the impurities are soluble but the product is not.
-
Recrystallization: Dissolve the impure product in a minimum amount of hot solvent and allow it to cool slowly. The pure crystals should form, leaving the impurities in the mother liquor.
-
Issue 3: Unexpected Results in Crystallization (Oiling Out, No Crystals Form)
Possible Causes:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.
-
High Impurity Levels: Impurities can inhibit the formation of a crystal lattice.[9]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.[7]
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, even at lower temperatures, preventing crystallization.
Troubleshooting Steps:
-
Induce Crystallization:
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.[14]
-
Re-dissolve and Add Anti-Solvent: If an oil has formed, try to redissolve it by gentle heating and then slowly add an "anti-solvent" (a solvent in which the product is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Purify the Material: If impurities are suspected, consider purifying the crude product before attempting recrystallization.
Issue 4: Unexpected Peaks in XRD Analysis
Possible Causes:
-
Presence of a Second Crystalline Phase (Polymorphism): The compound may exist in more than one crystal structure.
-
Impurities: Crystalline impurities will produce their own characteristic diffraction patterns.[12] A common impurity could be Mg(OH)₂ if the pH of the synthesis was too high.
-
Incomplete Reaction: The presence of unreacted starting materials will show up in the XRD pattern.
-
Sample Preparation Artifacts: Preferred orientation of the crystals in the sample holder can alter the relative intensities of the peaks.
Troubleshooting Steps:
-
Identify Potential Impurities: Compare the unexpected peaks to the diffraction patterns of potential impurities (e.g., starting materials, Mg(OH)₂, MgO from partial decomposition).
-
Re-evaluate Synthesis/Purification: If impurities are identified, revisit the synthesis and purification steps to eliminate the source of contamination.
-
Control Crystallization Conditions: Different crystallization conditions (e.g., solvent, temperature) can sometimes favor the formation of a specific polymorph.
-
Proper Sample Preparation: Ensure the sample is finely ground to a random orientation to minimize preferred orientation effects.[15][16][17]
Data Presentation
Table 1: Solubility of Magnesium Iodate in Water
| Temperature (°C) | Solubility (g / 100g of solution) | Hydrate Form in Solid Phase |
| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |
| 90 | 13.5 | Mg(IO₃)₂ |
Data sourced from ChemicalBook.[18]
Table 2: Qualitative Effects of pH and Common Ions on Mg(IO₃)₂ Solubility
| Condition | Effect on Solubility | Rationale |
| Increase in pH | Potential for co-precipitation of Mg(OH)₂ | The solubility of Mg(OH)₂ is low at high pH. Uncontrolled high pH can lead to the formation of this impurity. |
| Addition of a soluble Mg²⁺ salt | Decreases | This is due to the common ion effect, which shifts the dissolution equilibrium to the left, favoring the solid Mg(IO₃)₂.[8][9][10][11][12] |
| Addition of a soluble IO₃⁻ salt | Decreases | This is also an example of the common ion effect, with the same principle as the addition of a soluble magnesium salt.[8][9][10][11][12] |
Experimental Protocols
Protocol 1: Synthesis of Magnesium Iodate Tetrahydrate
This protocol is a generalized procedure based on the reaction between magnesium hydroxide and iodic acid.
Materials:
-
Magnesium Hydroxide (Mg(OH)₂)
-
Iodic Acid (HIO₃)
-
Deionized Water
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
In a beaker, create a slurry of a known amount of Magnesium Hydroxide in a minimal amount of deionized water.
-
Slowly, and with constant stirring, add a stoichiometric amount of Iodic Acid solution (2 moles of HIO₃ for every 1 mole of Mg(OH)₂). The reaction is: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any unreacted starting materials or soluble impurities.
-
Dry the product in a desiccator or at a low temperature (e.g., 40-50°C) to avoid dehydration of the tetrahydrate.
Protocol 2: Purity Determination by Iodometric Titration
This protocol is adapted from standard iodometric titration procedures for iodates.[1][2][5][19][20]
Materials:
-
A precisely weighed sample of the synthesized Mg(IO₃)₂
-
Potassium Iodide (KI), solid
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Sulfuric Acid (H₂SO₄), dilute (e.g., 1 M)
-
Starch indicator solution
-
Buret, flasks, and other standard titration equipment
Procedure:
-
Accurately weigh a sample of the dried Mg(IO₃)₂ and dissolve it in deionized water in an Erlenmeyer flask.
-
Add an excess of solid Potassium Iodide (KI) to the solution.
-
Acidify the solution by adding a measured volume of dilute Sulfuric Acid. The solution will turn a yellow-brown color due to the formation of iodine (I₂). The reaction is: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O.
-
Titrate the liberated iodine with the standardized Sodium Thiosulfate solution. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.
-
As the endpoint is approached, the yellow-brown color will fade to a pale yellow. At this point, add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.
-
Record the volume of Sodium Thiosulfate solution used and calculate the purity of the Mg(IO₃)₂ sample.
Visualizations
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 10. iupac.github.io [iupac.github.io]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 17. youtube.com [youtube.com]
- 18. 7790-32-1 CAS MSDS (MAGNESIUM IODATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. kfs.edu.eg [kfs.edu.eg]
- 20. scispace.com [scispace.com]
Technical Support Center: Purification of Crude Magnesium Diiodate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude magnesium diiodate. The following information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound, an inorganic salt, is recrystallization from an aqueous solution. This technique leverages the principle that the solubility of most solids, including this compound, increases with temperature. By dissolving the crude salt in hot water and then allowing it to cool slowly, purer crystals of this compound will form, leaving the majority of impurities dissolved in the remaining solution.
Q2: What are the likely impurities in crude this compound?
A2: The impurities in crude this compound largely depend on the synthesis method. A common synthesis involves the reaction of magnesium hydroxide (B78521) with iodic acid. Potential impurities could include:
-
Unreacted Starting Materials: Residual magnesium hydroxide (Mg(OH)₂) or iodic acid (HIO₃).
-
Side Products: Depending on the reaction conditions, other magnesium salts might be present in small quantities.
-
Insoluble Matter: Dust, fibers, or other particulate matter introduced during synthesis or handling.
-
Other Metal Ions: Trace amounts of other metal ions that may have been present in the magnesium source.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: For the recrystallization of this compound, deionized or distilled water is the most suitable solvent. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. This significant difference in solubility across a temperature range is key to achieving a good yield of purified crystals upon cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Supersaturation not reached: The solution is too dilute (too much solvent was used).2. Inhibition of nucleation: The presence of soluble impurities can sometimes hinder crystal formation.3. Cooling is too slow or insufficient. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the water and then allow it to cool again.2. Induce nucleation: Scratch the inside of the flask at the liquid-air interface with a glass rod. Alternatively, add a tiny "seed" crystal of pure this compound if available.3. Cool further: Place the solution in an ice bath to lower the temperature further, which will decrease the solubility of the this compound. |
| "Oiling out" instead of crystallization. | 1. High concentration of impurities: A high impurity load can sometimes lower the melting point of the solid, causing it to separate as a liquid.2. Cooling rate is too rapid. | 1. Dilute and re-cool: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly.2. Slow down the cooling: Allow the flask to cool to room temperature on a surface that does not draw heat away too quickly before transferring to an ice bath. |
| Low yield of purified crystals. | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.2. Premature filtration: The crystallization process was not allowed to complete.3. Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. | 1. Recover a second crop: Concentrate the mother liquor by heating to evaporate some of the solvent and cool again to obtain a second batch of crystals. Note that the purity of the second crop may be lower.2. Allow sufficient time for crystallization: Ensure the solution has cooled completely and crystal formation has ceased before filtering.3. Use ice-cold solvent for washing: Always use a minimal amount of ice-cold solvent to wash the crystals after filtration. |
| The purified crystals are colored. | Presence of colored impurities. | Use of decolorizing carbon: Add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use the minimum amount necessary as it can also adsorb some of the desired product. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines the steps for purifying crude this compound using single-solvent recrystallization with water.
Materials:
-
Crude this compound
-
Deionized or distilled water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to near boiling while stirring. Continue to add small portions of hot water until the this compound is completely dissolved. Avoid adding an excess of water to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble materials.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum running for a period of time, or by transferring them to a watch glass to air dry. For faster drying, a drying oven at a temperature well below the decomposition temperature of the hydrate (B1144303) can be used. This compound tetrahydrate loses two water molecules at 510°C and the remaining two at 620°C.[1]
Protocol 2: Purity Assessment by Titration (Example)
A common method to assess the purity of the final product is through titration. For this compound, one could titrate the iodate (B108269) content.
Materials:
-
Purified this compound
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Burette, pipette, and flasks
Procedure:
-
Accurately weigh a sample of the purified this compound and dissolve it in deionized water.
-
Add an excess of potassium iodide (KI) and acidify the solution with sulfuric acid. The iodate will react with the iodide in the acidic solution to produce iodine.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate.
-
As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration until the blue color disappears.
-
From the volume of sodium thiosulfate solution used, the amount of iodate in the original sample can be calculated, and thus the purity of the this compound can be determined.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100g of solution) | Form in Solid Phase |
| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |
| 90 | 13.5 | Mg(IO₃)₂ |
Data sourced from ChemicalBook.
Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for crystallization failure.
References
Identifying and removing impurities from magnesium diiodate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the identification and removal of impurities from magnesium diiodate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities in crude this compound, typically synthesized from magnesium oxide and iodic acid or by the oxidation of magnesium iodide, can include:
-
Unreacted Starting Materials: Magnesium oxide (MgO), iodic acid (HIO₃), or magnesium iodide (MgI₂).
-
Side-Reaction Products: Magnesium iodide (MgI₂) if the oxidation of iodide is incomplete.
-
Other Magnesium Salts: Trace amounts of other magnesium salts may be present depending on the purity of the initial magnesium source.[1]
-
Heavy Metal Ions: Impurities such as iron, nickel, or cobalt can be introduced from the magnesium raw material.[1]
-
Decomposition Products: If the compound is subjected to high temperatures, it can decompose to form magnesium oxide, iodine, and oxygen.[2][3]
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: A preliminary assessment of purity can be made through visual inspection and a simple solubility test. Pure this compound is a white crystalline solid.[4] A yellow or brown tint may indicate the presence of elemental iodine (I₂), which can result from the oxidation of iodide impurities. Additionally, if the sample does not fully dissolve in water within the expected solubility range, it may contain insoluble impurities like magnesium oxide.
Q3: What analytical techniques are recommended for the quantitative analysis of this compound purity?
A3: For quantitative analysis, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector can be used to separate and quantify iodate (B108269) and any potential iodide impurity.[5][6][7]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly sensitive for determining the concentration of magnesium and can be used to detect and quantify metallic impurities.[8]
-
Ion Chromatography: This method is effective for the separation and quantification of anions like iodate and iodide.[7][9]
-
Titration: Redox titrations can be employed to determine the iodate content.
Troubleshooting Guides
Issue 1: The purified this compound crystals are off-white or yellowish.
-
Possible Cause: Presence of elemental iodine (I₂) due to the oxidation of iodide impurities.
-
Solution:
-
Recrystallization: A primary and effective method is recrystallization from water. The solubility of this compound increases significantly with temperature, allowing for the separation of less soluble impurities upon cooling.
-
Washing: Washing the crystals with a small amount of cold deionized water during filtration can help remove surface impurities.
-
Issue 2: The yield after recrystallization is lower than expected.
-
Possible Cause 1: Using an excessive amount of solvent during dissolution.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated or near-saturated, maximizing crystal formation upon cooling.[10]
-
Possible Cause 2: The cooling process was too rapid.
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves yield.[11]
-
Possible Cause 3: Incomplete precipitation.
-
Solution 3: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystallization.
Issue 3: Insoluble white particles remain after attempting to dissolve the sample in hot water.
-
Possible Cause: Presence of unreacted magnesium oxide (MgO).
-
Solution:
-
Hot Filtration: After dissolving the this compound in a minimal amount of hot water, perform a hot gravity filtration to remove the insoluble magnesium oxide before proceeding with the cooling and crystallization steps of recrystallization.
-
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 8.55 |
| 90 | 13.5 |
This data can be used to inform the recrystallization protocol.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
Protocol 2: Impurity Identification by Ion Chromatography
Objective: To identify and quantify iodate and iodide ions in a this compound sample.
Materials:
-
This compound sample
-
Deionized water
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column (e.g., Dionex IonPac AS-14)[5]
-
Mobile phase (e.g., 100 mM (NH₄)₂CO₃ solution at pH 10)[5]
-
Iodide and iodate standards
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of deionized water to prepare a stock solution. Further dilute as necessary to fall within the linear range of the instrument.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both iodide and iodate.
-
Chromatographic Analysis: Inject the standards and the sample solution into the ion chromatograph.
-
Data Analysis: Identify the peaks corresponding to iodate and iodide based on the retention times of the standards. Quantify the amount of each ion by comparing the peak areas of the sample to the calibration curve generated from the standards.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for impurity analysis of this compound using ion chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 3. askfilo.com [askfilo.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. The speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. researchgate.net [researchgate.net]
- 8. metalanalysisgroup.com [metalanalysisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Solubility of Magnesium Diiodate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of magnesium diiodate (Mg(IO₃)₂).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white crystalline solid.[1] Its solubility in water is temperature-dependent. The tetrahydrate form, Mg(IO₃)₂ · 4H₂O, is considered relatively insoluble.[1] It is known to be easily soluble in sulfuric acid.[1]
Q2: How does the solubility of this compound in water compare to other alkaline earth metal iodates?
Generally, the solubility of alkaline earth metal iodates in water increases up the group. Therefore, this compound is the most soluble among the iodates of beryllium, magnesium, calcium, strontium, and barium.[2][3] The trend for increasing solubility in water is: Ba(IO₃)₂ < Sr(IO₃)₂ < Ca(IO₃)₂ < Mg(IO₃)₂.[2] This is attributed to the smaller size of the magnesium cation, which has a higher hydration energy.[3]
Q3: Is there any information on the solubility of this compound in organic solvents?
-
Methanol (B129727): While direct solubility data is scarce, it has been reported that magnesium bromate, a similar magnesium halide salt, reacts with methanol.[4] This suggests that methanol may not be an inert solvent for this compound and could lead to decomposition or reaction.
-
Acetone (B3395972): Magnesium bromide (MgBr₂) and magnesium iodide (MgI₂) are known to be soluble in acetone due to their partial covalent character.[5] This might suggest some potential for solubility of this compound, although the larger, more complex iodate (B108269) anion could significantly alter this behavior.
-
General Trends: Inorganic salts generally have lower solubility in organic solvents compared to water.[6] The solubility is influenced by the solvent's polarity. For instance, magnesium sulfate (B86663) shows very low solubility in less polar solvents.[6]
For comparison, the table below shows the solubility of magnesium iodide and magnesium sulfate in various organic solvents. This data can offer a preliminary indication of how magnesium salts behave in non-aqueous environments.
Quantitative Solubility Data
Table 1: Solubility of this compound in Water [7]
| Temperature (°C) | Solubility ( g/100g of solution) | Solid Phase |
| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |
| 90 | 13.5 | Mg(IO₃)₂ |
Table 2: Comparative Solubility of Other Magnesium Salts in Organic Solvents [8]
| Solvent | Temperature (°C) | Solubility of Magnesium Iodide ( g/100g of solvent) |
| Acetic Acid | 20 | 0.26 |
| 40 | 0.88 | |
| 60 | 2.25 | |
| 80 | 8.8 | |
| 100 | 26.7 | |
| Acetone | 0 | 2.25 |
| 20 | 2.8 | |
| 40 | 3.4 | |
| 60 | 4.7 | |
| Ethanol | 0 | 12.4 |
| 20 | 20.1 | |
| 40 | 28.7 | |
| 60 | 38.3 | |
| Methanol | 0 | 41.5 |
| 20 | 45.1 | |
| 40 | 48.6 | |
| 60 | 52.2 | |
| Diethyl Ether | 5.4 | 1.47 |
| 11.8 | 2.49 | |
| 20.4 | 8.17 | |
| 22.2 | 12.71 |
Note: This data is for magnesium iodide and is provided for comparative purposes only. The solubility of this compound may differ significantly.
Troubleshooting Guide
Q4: My this compound is not dissolving completely in water. What can I do?
-
Increase Temperature: The solubility of this compound in water increases with temperature.[7] Gentle heating and stirring can significantly improve the dissolution rate.
-
Check for Hydration State: The tetrahydrate form is less soluble.[1] Ensure you are using the correct form for your desired concentration.
-
Particle Size Reduction: Grinding the this compound powder to a smaller particle size will increase the surface area available for dissolution, which can speed up the process.
-
Increase Solvent Volume: You may be exceeding the solubility limit. Try dissolving the same amount of this compound in a larger volume of water.
Q5: I am observing precipitation when trying to dissolve this compound. What are the possible causes and solutions?
-
Common Ion Effect: If your solvent already contains magnesium (Mg²⁺) or iodate (IO₃⁻) ions from another source, the solubility of this compound will be significantly reduced, leading to precipitation.
-
Solution: Use a solvent that does not contain common ions.
-
-
Temperature Changes: If a saturated solution is cooled, the solubility will decrease, and the compound may precipitate out.
-
Solution: Maintain a constant temperature or gently heat the solution.
-
-
pH Effects: While specific data for this compound is limited, the pH of the solution can influence the solubility of many inorganic salts. For some magnesium salts, solubility can be affected by pH changes.
Q6: How can I improve the solubility of this compound in a non-aqueous solvent system?
-
Co-solvents: The use of a small amount of a water-miscible organic solvent (a co-solvent) can sometimes increase the solubility of a sparingly soluble salt.[6] However, compatibility must be tested to avoid precipitation or reaction.
-
Complexing Agents: The formation of a coordination complex can increase the solubility of a compound.[2] While specific complexing agents for this compound are not well-documented in the available literature, this is a potential avenue for exploration.
-
Phase Transfer Catalysts: For dissolving inorganic salts in organic solvents, phase transfer catalysts such as crown ethers can be effective.[9] These work by encapsulating the cation (Mg²⁺), making it more soluble in the organic phase.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath can be used.
-
-
Separation of Undissolved Solid:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a fine-pore filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Iodate:
-
The concentration of iodate in the filtered solution can be determined using various analytical methods, such as:
-
Iodometric Titration: React the iodate with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[10]
-
Spectrophotometry: The liberated iodine can also be measured spectrophotometrically.[7]
-
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This provides a highly sensitive and specific method for iodate determination.[11]
-
-
-
Calculation of Solubility:
-
From the determined concentration of iodate in the saturated solution, calculate the mass of this compound dissolved in a given mass or volume of the solvent.
-
Protocol 2: Recrystallization to Improve Purity and Solubility Characteristics
Recrystallization can be used to purify this compound, which can sometimes improve its dissolution characteristics by removing less soluble impurities.
-
Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water. The solubility at 90°C is 13.5 g/100g of solution.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals. Slower cooling generally results in larger, purer crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
References
- 1. The use of inorganic salts to improve the dissolution characteristics of tablets containing Soluplus®-based solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MgBr₂ and MgI₂ are soluble in acetone because of (1) Their ionic nature (.. [askfilo.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 8. magnesium iodide [chemister.ru]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. chem.ws [chem.ws]
Technical Support Center: Quantitative Analysis of Magnesium Diiodate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of magnesium diiodate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound.
Question: Why is my iodometric titration giving inconsistent or inaccurate results?
Answer: Inaccurate results in iodometric titrations can stem from several sources. Here are the most common issues and their solutions:
-
Problem: Endpoint is difficult to determine or is fleeting.
-
Cause: The starch indicator was added too early. If starch is added when the iodine concentration is high, a stable starch-iodine complex can form, which dissociates slowly, leading to an unclear endpoint.[1][2]
-
Solution: Add the starch indicator only when the solution's color has faded to a pale yellow.[3] This ensures the color change from blue-black to colorless at the endpoint is sharp and distinct.[2]
-
-
Problem: Results are consistently higher than expected.
-
Cause 1: Oxidation of Iodide Reagent. The potassium iodide (KI) solution can be oxidized by air, especially when exposed to light, leading to the formation of excess iodine and artificially high titration volumes.[1][4]
-
Solution 1: Store the KI solution in a cool, dark, amber-colored bottle.[1] If the solution appears yellow, it indicates oxidation; a drop of dilute sodium thiosulfate (B1220275) can be added to remove the color before use.[4] The reaction mixture should also be kept in the dark before titration.[1][5]
-
Cause 2: Presence of other oxidizing agents. Any oxidizing agents in the sample matrix besides iodate (B108269) will also react with iodide to produce iodine, leading to an overestimation of the iodate concentration.[4]
-
Solution 2: Analyze a blank sample (without the H₂O₂) to quantify the contribution of other oxidizing agents.[4] Sample pretreatment may be necessary to remove interfering substances.
-
-
Problem: Results are consistently lower than expected.
-
Cause: Presence of reducing agents. Reducing agents or unsaturated organic compounds in the sample can react with the liberated iodine, consuming it before it can be titrated with thiosulfate.[4]
-
Solution: This represents a significant interference. Sample pretreatment, such as digestion or extraction, may be required to eliminate these interfering compounds.
-
-
Problem: Titration results are not reproducible.
-
Cause: Instability of Sodium Thiosulfate Solution. Sodium thiosulfate solutions are susceptible to bacterial degradation and can react with dissolved carbon dioxide, changing their concentration over time.
-
Solution: Prepare fresh sodium thiosulfate solution regularly and standardize it against a primary standard like potassium iodate before use.[6]
-
Question: I'm seeing unexpected peaks or poor peak resolution in my ion chromatography (IC) analysis.
Answer: Peak issues in ion chromatography often relate to the mobile phase, the column, or the sample matrix.
-
Problem: Co-elution or overlapping peaks.
-
Cause: The chosen column and eluent conditions may not be optimal for separating iodate from other anions in the sample matrix.[7]
-
Solution: Optimize the eluent concentration or gradient. Alternatively, a different column with higher capacity or different selectivity may be required.[8][9] Using a post-column reaction (PCR) with UV/Vis detection can enhance selectivity for iodate.[8][10][11]
-
-
Problem: Drifting baseline or ghost peaks.
-
Cause: Contamination in the eluent, sample, or IC system.
-
Solution: Ensure high-purity water and reagents are used for eluent preparation. Flush the system thoroughly. Use a guard column to protect the analytical column from sample matrix components.
-
-
Problem: Poor peak shape (tailing or fronting).
-
Cause: Column overloading, mismatched ionic strength between sample and eluent, or a deteriorating column.
-
Solution: Dilute the sample to ensure the analyte concentration is within the column's linear range. Adjust the ionic strength of the sample to be similar to the eluent.[12] If the problem persists, the column may need to be cleaned or replaced.
-
Troubleshooting Workflow for Iodometric Titration
Caption: Decision tree for diagnosing common issues in iodometric titration.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the quantitative analysis of this compound?
A1: The primary methods focus on quantifying the iodate anion. These include:
-
Iodometric Titration: A classic and widely used redox titration method. It involves reacting the iodate with an excess of acidic potassium iodide to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.[6][13]
-
Ion Chromatography (IC): A powerful separation technique that is highly selective and sensitive for determining iodate and other ions in complex matrices.[7] It is often preferred for its high resolution, reproducibility, and minimal sample preparation requirements.[7]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique. While it can be used to determine the total iodine content, it can also be configured to measure magnesium.[14][15] It is particularly useful for trace-level analysis.[16]
Q2: What is the principle of iodometric titration for determining iodate?
A2: The process involves two main chemical reactions:
-
Liberation of Iodine: In an acidic solution, the iodate (IO₃⁻) from the sample reacts with an excess of added iodide (I⁻) to produce molecular iodine (I₂).[6]
-
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
-
Titration of Iodine: The liberated iodine is then titrated with a standard solution of sodium thiosulfate (S₂O₃²⁻). The iodine is reduced back to iodide, and the thiosulfate is oxidized.[6]
Iodometric Titration Reaction Pathway
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Page loading... [wap.guidechem.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. usptechnologies.com [usptechnologies.com]
- 5. fssai.gov.in [fssai.gov.in]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metrohm.com [metrohm.com]
- 10. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. | Semantic Scholar [semanticscholar.org]
- 11. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 15. Measurement of Magnesium, Zinc, and Copper in Human Serum by Using Isotope Dilution Inductively Coupled Plasma Mass Spectrometry (ID ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Stabilizing Magnesium Diiodate Solutions
Welcome to the Technical Support Center for our magnesium diiodate products. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my this compound solution?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
Exposure to Light: Similar to other iodate (B108269) compounds, this compound solutions can be susceptible to photodegradation, especially when exposed to UV light. This can lead to the reduction of iodate to iodide or the formation of other reactive iodine species.
-
Temperature: Elevated temperatures can accelerate the degradation of the solution.[1] Storing solutions at controlled, cool temperatures is recommended.
-
pH: The pH of the solution can impact the stability of the iodate ion. Extreme pH values may promote disproportionation or other degradation reactions.
-
Contaminants: The presence of impurities, particularly reducing agents or hygroscopic compounds, can negatively affect the stability of iodate in solution.[2]
-
Container Material and Storage Conditions: The choice of storage container and the ambient conditions, such as humidity, can also play a role in the long-term stability of the solution.[2][3]
Q2: I've noticed a slight yellowing of my this compound solution. What could be the cause?
A2: A yellow discoloration in an iodate solution is often an indication of the formation of elemental iodine (I₂). This can occur if the iodate (IO₃⁻) is reduced to iodide (I⁻), which then reacts with remaining iodate in the presence of acidic conditions to form iodine. This process can be initiated by exposure to light or the presence of reducing impurities.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To maximize the shelf-life of your this compound solution, we recommend the following storage conditions:
-
Storage Container: Store in a tightly sealed, opaque container to protect from light and atmospheric moisture. Glass (amber) or chemically resistant plastic containers are suitable.
-
Temperature: Store in a cool, dry, and well-ventilated place. Avoid exposure to high temperatures or direct sunlight.
-
Atmosphere: For sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can help prevent oxidation.
Q4: Can I use a this compound solution that has precipitated?
A4: Precipitation indicates that the concentration of the solution has changed, and it may no longer be suitable for applications requiring precise concentrations. The precipitate is likely this compound that has come out of solution due to temperature fluctuations or solvent evaporation. While it may be possible to redissolve the precipitate by gentle warming and agitation, the solution's concentration should be re-verified before use.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution has turned yellow or brown | 1. Photodegradation: Exposure to UV or visible light. 2. Contamination: Presence of reducing agents. 3. Acidic pH: Low pH can facilitate the reaction between iodate and any iodide present. | 1. Store solutions in amber or opaque containers. 2. Ensure high-purity solvents and solutes are used for preparation. 3. Verify the pH of the solution and adjust if necessary, keeping in mind that iodate is generally more stable in neutral to slightly alkaline conditions. |
| Precipitate has formed in the solution | 1. Temperature Fluctuations: Storage at low temperatures can decrease solubility. 2. Solvent Evaporation: Improperly sealed container. 3. Concentration Exceeds Solubility Limit: Solution prepared at a concentration too high for the storage temperature. | 1. Store at a consistent, controlled room temperature. 2. Ensure the container is tightly sealed. 3. Gently warm and agitate the solution to attempt to redissolve the precipitate. If successful, re-standardize the solution to confirm its concentration. |
| Observed decrease in iodate concentration over time | 1. Gradual Degradation: Slow decomposition due to suboptimal storage conditions (light, heat). 2. Reaction with Container Material: Potential for interaction with certain types of plastics or container linings. | 1. Review and optimize storage conditions as per the recommendations in the FAQs. 2. Use high-quality, inert storage containers (e.g., borosilicate glass, HDPE). 3. Re-standardize the solution periodically to ensure it meets the required concentration for your experiments. |
Data on Iodate Stability (Potassium Iodate in Iodized Salt as an Analogous System)
| Storage Condition | Packaging | Duration | Iodine Loss (%) | Reference |
| Sunlight Exposure | Transparent, Impermeable | 6 months | ~30% | [4] |
| High Humidity | Opaque, Open | 6 months | ~27% | [4] |
| Optimal (dark, dry, sealed) | Opaque, Impermeable | 6 months | ~16% | [4] |
| High Humidity | Woven High-Density Polyethylene | 12 months | 30% to 98% | [3] |
| Varied Climatic Conditions | Polyethylene Bags | 6-12 months | Generally low, but can be significant with poor quality salt and high humidity | [5] |
Note: These values are for solid potassium iodate mixed with salt and are influenced by factors like moisture absorption by the salt. However, they clearly demonstrate the detrimental effects of light and humidity on iodate stability.
Experimental Protocols
To monitor the stability of your this compound solution over time, you can perform regular concentration analysis. The following is a detailed methodology for a common and reliable method.
Protocol: Iodometric Titration for the Quantification of Iodate
Principle: This method is based on the quantitative reaction of iodate (IO₃⁻) with an excess of iodide (I⁻) in an acidic solution to produce iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Materials:
-
This compound solution (sample)
-
Potassium iodide (KI), solid
-
Sulfuric acid (H₂SO₄), 1 M
-
Standardized sodium thiosulfate solution (e.g., 0.1 M)
-
Starch indicator solution (1%)
-
Deionized water
-
Burette, flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Accurately pipette a known volume (e.g., 20.0 mL) of the this compound solution into a clean Erlenmeyer flask.
-
Reagent Addition:
-
Add approximately 2 grams of solid potassium iodide to the flask.
-
Add 10 mL of 1 M sulfuric acid to the solution.
-
-
Reaction: Swirl the flask gently to dissolve the potassium iodide. The solution will turn a yellow-brown color due to the liberation of iodine. Allow the reaction to proceed in the dark for about 5 minutes to ensure completion.
-
IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)
-
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
As the endpoint is approached, the dark brown color of the solution will fade to a pale yellow.
-
At this point, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Calculation: Record the volume of sodium thiosulfate solution used. The concentration of iodate in the original solution can be calculated using the stoichiometry of the reactions.
Stability Study Protocol: To conduct a long-term stability study, prepare a batch of this compound solution and divide it into several aliquots stored under different conditions (e.g., room temperature/light, room temperature/dark, refrigerated). At regular intervals (e.g., 1, 3, 6, and 12 months), analyze the concentration of an aliquot from each storage condition using the iodometric titration method described above.
Visualizations
Caption: Potential degradation pathway of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
Side reactions of magnesium diiodate with common lab reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium diiodate (Mg(IO₃)₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
This compound is an inorganic compound with the chemical formula Mg(IO₃)₂. It typically appears as a white, crystalline solid. It is known to be an oxidizing agent and should be handled with care, avoiding contact with combustible materials[1]. Upon heating, it decomposes to magnesium oxide, oxygen, and iodine.
Q2: What are the general solubility characteristics of this compound?
This compound is soluble in water. The solubility of alkaline-earth-metal iodates in water generally increases with a decrease in the ionic radius of the cation. Therefore, this compound is the most soluble among the alkaline earth metal iodates (Ba(IO₃)₂ < Sr(IO₃)₂ < Ca(IO₃)₂ < Mg(IO₃)₂)[2][3]. For specific solubility data in water at various temperatures, please refer to Table 1.
Q3: What are the primary safety concerns when working with this compound?
As an oxidizing agent, this compound can cause fire when in contact with combustible materials. It is important to avoid mixing it with flammable substances. Standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should always be followed.
Troubleshooting Guides
Issue 1: Unexpected precipitate formation when preparing a this compound solution.
Possible Cause 1: Reaction with a basic solution.
-
Explanation: If the solution is made basic (high pH), for instance, by the addition of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), a white precipitate of magnesium hydroxide (Mg(OH)₂) may form. Magnesium hydroxide has a very low solubility in water[4][5][6].
-
Troubleshooting:
-
Ensure the solvent and any other reagents are not basic.
-
If a basic solution was added unintentionally, the precipitate can be redissolved by carefully adding a dilute acid. However, be aware of the potential side reactions of the iodate (B108269) ion in acidic conditions (see Issue 2).
-
Possible Cause 2: Use of a solvent other than water.
-
Explanation: While soluble in water, the solubility of this compound in organic solvents is generally low.
-
Troubleshooting:
-
Consult solubility data for the specific solvent being used.
-
If possible, use deionized water as the solvent.
-
Issue 2: The this compound solution is reacting unexpectedly with other reagents.
Possible Cause 1: Reaction with an acidic solution.
-
Explanation: In acidic solutions, the iodate ion (IO₃⁻) is a strong oxidizing agent[7][8]. It can react with various substances, which may not be the intended reaction in your experiment. For example, in the presence of an acid, iodate can react with iodide ions (I⁻) to produce iodine (I₂)[9].
-
Troubleshooting:
-
Be cautious when mixing this compound with acidic solutions, especially if reducing agents are present.
-
If an acidic medium is required, consider the potential for redox reactions.
-
Possible Cause 2: Reaction with a reducing agent.
-
Explanation: The iodate ion in this compound will react with reducing agents. Common laboratory reducing agents like sodium bisulfite (NaHSO₃) or sodium thiosulfite (B1241960) (Na₂S₂O₃) will reduce the iodate ion[9][10][11][12].
-
Troubleshooting:
-
Avoid unintentional contact with reducing agents.
-
If a redox reaction is observed (e.g., color change indicating the formation of iodine), identify and remove the source of the reducing agent.
-
Possible Cause 3: Reaction with an oxidizing agent.
-
Explanation: While the iodate ion is itself an oxidizing agent, it can participate in complex redox chemistry with other strong oxidizers like hydrogen peroxide (H₂O₂), particularly in acidic conditions[13][14][15][16][17].
-
Troubleshooting:
-
Avoid mixing this compound with strong oxidizing agents unless it is the intended reaction.
-
Be aware that these reactions can be complex and may produce various iodine species.
-
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100g of solution) |
| 25 | 8.55 |
| 90 | 13.5 |
Data sourced from ChemicalBook[18]
Table 2: Solubility Product Constant (Ksp) of Potential Precipitates
| Compound | Formula | Ksp at 25°C |
| Magnesium Hydroxide | Mg(OH)₂ | 5.61 x 10⁻¹² |
Data sourced from Wikipedia and CK-12 Foundation[4][19]
Experimental Protocols
Protocol 1: General Procedure for Testing the Reactivity of this compound with a Lab Reagent
-
Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a solution of the test reagent (e.g., 0.1 M HCl, 0.1 M NaOH) in deionized water.
-
-
Reaction:
-
In a clean test tube, add a small volume (e.g., 2 mL) of the this compound solution.
-
Slowly add the test reagent dropwise to the this compound solution, observing any changes.
-
-
Observation:
-
Look for signs of a reaction, such as:
-
Formation of a precipitate (note its color and nature).
-
Color change in the solution.
-
Gas evolution.
-
Temperature change.
-
-
-
Analysis (Optional):
-
If a precipitate forms, it can be separated by centrifugation or filtration and further analyzed.
-
If a color change suggests a redox reaction, spectroscopic methods (e.g., UV-Vis) can be used for further investigation.
-
Protocol 2: Experimental Determination of this compound Solubility in Water
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of deionized water in a beaker.
-
Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant liquid using a pipette.
-
-
Analysis:
-
Determine the concentration of this compound in the supernatant. This can be done through various methods, such as:
-
Gravimetric analysis: Evaporate the water from the collected sample and weigh the remaining solid this compound.
-
Titration: Perform a redox titration to determine the concentration of the iodate ions.
-
-
-
Calculation:
-
Calculate the solubility in grams per 100 mL or moles per liter.
-
Repeat the experiment at different temperatures to determine the solubility curve.
-
Visualizations
Caption: Precipitation of magnesium hydroxide.
Caption: Reduction of iodate by bisulfite.
Caption: Workflow for side reaction analysis.
References
- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. Magnesium hydroxide - Wikipedia [en.wikipedia.org]
- 5. Magnesium hydroxide | 1309-42-8 [chemicalbook.com]
- 6. Magnesium hydroxide - Sciencemadness Wiki [sciencemadness.org]
- 7. brainly.com [brainly.com]
- 8. americanelements.com [americanelements.com]
- 9. Iodate - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of Potassium Iodide by Hydrogen Peroxide [chem.rutgers.edu]
- 15. The oxidation of iodine to iodate by hydrogen peroxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 19. ck12.org [ck12.org]
Technical Support Center: Refining Endpoint Detection in Titrations with Magnesium Diiodate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titrations involving magnesium diiodate, Mg(IO₃)₂. The content addresses common challenges in endpoint detection for both the iodate (B108269) and magnesium components.
Section 1: Iodometric Titration for the Diiodate (IO₃⁻) Ion
In this scenario, this compound serves as a source of the iodate ion, which is a powerful oxidizing agent. The most common method is an iodometric titration, where iodate is reacted with excess iodide (I⁻) in an acidic solution to liberate iodine (I₂). This liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃).
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The endpoint is detected when all the iodine has been consumed.
Frequently Asked Questions & Troubleshooting
Question: Why is my visual endpoint using starch indicator faint, fleeting, or difficult to see?
Answer: Several factors can lead to a poor visual endpoint with a starch indicator:
-
Indicator Quality: Starch solutions can degrade over time due to microbial action. It is recommended to prepare fresh starch solution daily or use a commercially prepared, stabilized solution.[1]
-
Temperature: The sensitivity of the starch-iodine complex decreases at higher temperatures. Titrations should be performed at room temperature or in the cold for a sharper endpoint.[1]
-
pH: The titration is typically carried out in a weakly acidic medium. In strongly acidic solutions, the starch may undergo hydrolysis, while in alkaline or neutral solutions, the reaction between thiosulfate and iodine can be unreliable.[2][3]
-
Premature Indicator Addition: If starch is added when the iodine concentration is high, a stable, water-insoluble complex can form.[4] This complex can be slow to react with the thiosulfate, leading to a diffuse and inaccurate endpoint.[2][3][4] The indicator should only be added when the solution's color has faded to a pale straw yellow.[4][5][6]
Question: My titration results are inconsistent. What are the common sources of error?
Answer: In addition to the factors affecting the indicator, other sources of error include:
-
Air Oxidation: In acidic solutions, excess iodide (I⁻) can be oxidized by atmospheric oxygen, producing extra iodine and leading to an overestimation of the analyte. The reaction should be carried out promptly after adding the acid and iodide.[2]
-
Iodine Loss: Iodine is volatile and can be lost from the solution, especially if the solution is agitated excessively or left to stand for too long. Using a stoppered flask after the initial reaction can help minimize this loss.[7]
-
Thiosulfate Solution Instability: Sodium thiosulfate solutions are susceptible to bacterial degradation and can react with dissolved carbon dioxide. It is crucial to standardize the thiosulfate solution regularly against a primary standard like potassium iodate.[7][8][9]
Question: Are there alternatives to visual indicators for endpoint detection?
Answer: Yes, instrumental methods can provide more precise and objective endpoint detection:
-
Potentiometric Titration: This method involves measuring the potential difference between two electrodes as a function of the titrant volume. The endpoint is identified as the point of maximum inflection on the titration curve.[7][10][11]
-
Spectrophotometric Titration: This technique monitors the change in absorbance of the solution at a specific wavelength. For iodometric titrations, one can monitor the disappearance of the iodine color or the starch-iodine complex.[11][12][13][14]
-
Amperometric Titration: This method measures the change in current between two electrodes during the titration to determine the endpoint.[10]
Section 2: Complexometric Titration for the Magnesium (Mg²⁺) Ion
The determination of magnesium is typically achieved through a complexometric titration with ethylenediaminetetraacetic acid (EDTA). EDTA is a chelating agent that forms a stable, 1:1 complex with magnesium ions.
Mg²⁺ + EDTA⁴⁻ → [Mg(EDTA)]²⁻
A metallochromic indicator, such as Eriochrome Black T, is used to signal the endpoint. The indicator is colored when complexed with Mg²⁺ and changes to a different color when it is displaced by EDTA at the equivalence point.[15][16]
Frequently Asked Questions & Troubleshooting
Question: The color change at the endpoint is gradual and indistinct. How can I achieve a sharper endpoint?
Answer: A sluggish endpoint in a magnesium-EDTA titration is a common issue:
-
pH Control: The formation of the Mg-EDTA complex is pH-dependent. The titration must be performed in a buffered solution at approximately pH 10.[15][16][17] An ammonia-ammonium chloride buffer is commonly used.[15][18]
-
Indicator Choice and Concentration: Eriochrome Black T is a common choice, giving a wine-red to blue color change.[15][16] Using too much indicator can obscure the endpoint. Only a small amount should be added to produce a light, clear color.[16] The indicator itself can also degrade and should be prepared fresh or stored properly.[19]
-
Presence of Interfering Ions: Other metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺) can also form complexes with EDTA, often more strongly than magnesium, leading to inaccurate results. Masking agents can be used to prevent the interference of specific ions.[15][20][21]
Question: How can I overcome interference from other metal ions?
Answer:
-
Calcium: If calcium is present, it will be titrated along with magnesium. To determine magnesium by difference, a separate titration can be performed to find the calcium concentration alone, or masking agents can be employed.[19][22]
-
Other Metals: Ions like iron, copper, and aluminum can be masked. For example, cyanide can be added to mask several metal interferences (use with extreme caution in a well-ventilated fume hood due to the risk of HCN gas evolution in acidic conditions).[19][20] Triethanolamine can also be used to mask small amounts of interfering ions.[23]
Question: Can I use instrumental methods for the Mg²⁺-EDTA titration?
Answer: Absolutely. Instrumental methods are excellent for obtaining more objective endpoints:
-
Photometric Titration: This is a highly effective method. The titration is monitored by a photometer or spectrophotometer that measures the absorbance change at a wavelength where the indicator's color transition is most pronounced.[11][21][24]
-
Potentiometric Titration: An ion-selective electrode (ISE) that is sensitive to either Mg²⁺ or another ion involved in an indicator reaction (like a Cu-ISE) can be used to monitor the titration progress and determine the endpoint.[20][25][26]
Data Presentation
Table 1: Comparison of Visual Indicators
| Titration Type | Indicator | Analyte-Indicator Color | Free Indicator Color | Typical pH | Notes |
| Iodometric (for IO₃⁻) | Starch | Blue-Black | Colorless | Weakly Acidic | Add near the endpoint when the solution is pale yellow.[1][4][5] |
| Complexometric (for Mg²⁺) | Eriochrome Black T | Wine-Red | Blue | ~10 | Requires a small amount of Mg²⁺ to be present for the color change.[15][19] |
| Complexometric (for Mg²⁺) | Calmagite | Red-Violet | Blue | ~10 | Similar to Eriochrome Black T; the colored chelate is stable for about 30 minutes.[20] |
Table 2: Comparison of Endpoint Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Visual Indicator | Color change of a chemical dye.[10] | Simple, inexpensive, requires minimal equipment. | Subjective, can be difficult with colored/turbid samples, indicator quality can vary.[15] |
| Potentiometric | Measurement of potential (voltage) change.[10][11] | Objective, precise, suitable for automated systems and colored/turbid solutions. | Requires specialized electrodes and a potentiometer. |
| Spectrophotometric | Measurement of light absorbance change.[11] | Highly sensitive and objective, can be automated, excellent for indistinct visual endpoints. | Requires a spectrophotometer/photometer and suitable cuvettes. |
| Amperometric | Measurement of current change.[10] | Sensitive, can be more accurate than potentiometry for some reactions. | Less common for these specific titrations, requires specialized equipment. |
Experimental Protocols
Protocol 1: Standardization of 0.1 M Sodium Thiosulfate with Potassium Iodate
This protocol uses potassium iodate (KIO₃) as a primary standard, which is analogous to using a known concentration of this compound.
-
Preparation of Standard KIO₃ Solution: Accurately weigh about 0.35 g of dry, primary standard grade KIO₃. Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.[8] Calculate the exact molarity.
-
Sample Preparation: Pipette 10.00 mL of the standard KIO₃ solution into a 250 mL Erlenmeyer flask.[8]
-
Reaction: Add approximately 2 g of iodate-free potassium iodide (KI) and 5 mL of dilute sulfuric acid (e.g., 1 M H₂SO₄) to the flask.[5][8] Swirl gently and stopper the flask. Allow the reaction to proceed in the dark for 5-10 minutes.[7][8][9]
-
Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[8]
-
-
Titration: Titrate the liberated iodine with the sodium thiosulfate solution you wish to standardize. The solution will be a brown/yellow color.
-
Indicator Addition: When the solution color fades to a pale straw yellow, add 2-3 drops of starch indicator solution. The solution should turn a deep blue-black.[4][5][8]
-
Endpoint: Continue titrating dropwise until the blue color disappears completely, leaving a colorless solution.[5][8] Record the volume of thiosulfate added.
-
Calculation: Repeat the titration at least twice more. Use the stoichiometry (1 mole IO₃⁻ produces 3 moles I₂, which reacts with 6 moles S₂O₃²⁻) to calculate the molarity of the sodium thiosulfate solution.[7]
Protocol 2: Determination of Magnesium by Direct EDTA Titration
-
Sample Preparation: Pipette a known volume of the sample solution containing magnesium into a 250 mL Erlenmeyer flask. Dilute with deionized water to about 100 mL.[15]
-
Buffering: Add 2 mL of an ammonia (B1221849) buffer solution (pH 10).[15][17] This is typically made from NH₄Cl and concentrated NH₃.[18]
-
Indicator Addition: Add a very small amount (a few crystals or 2-3 drops of solution) of Eriochrome Black T indicator. The solution should turn a wine-red color.[15][16][17]
-
Titration: Titrate with a standardized EDTA solution (e.g., 0.01 M). As the EDTA is added, it will first complex with the free Mg²⁺ ions.
-
Endpoint: As the titration approaches the endpoint, the solution will turn purplish.[27] The endpoint is reached when the last tinge of red disappears, and the solution becomes a clear blue.[15][16][17]
-
Calculation: Record the volume of EDTA used. Since the stoichiometry between Mg²⁺ and EDTA is 1:1, the moles of magnesium can be directly calculated from the moles of EDTA added.
Visualizations
Caption: Troubleshooting workflow for a poor iodometric titration endpoint.
Caption: Logical relationships in the complexometric titration of Mg²⁺ with EDTA.
References
- 1. titrations.info [titrations.info]
- 2. quora.com [quora.com]
- 3. The end point of iodometric titrations is detected class 11 chemistry CBSE [vedantu.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. titrations.info [titrations.info]
- 7. hiranuma.com [hiranuma.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. zenodo.org [zenodo.org]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Recognition of endpoints (EP) | Metrohm [metrohm.com]
- 12. Iodine and iodate determination by a new spectrophotometric method using N,N-dimethyl-p-phenylenediamine, validated in veterinary supplements and table salt - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Spectrophotometric determination of iodine species in table salt and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. titrations.info [titrations.info]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. Determination of the magnesium content in magnesium Tablets [chemistry.olympiad.ch]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. legislation.gov.uk [legislation.gov.uk]
- 20. uop.edu.jo [uop.edu.jo]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CN103698288A - Method for performing complexometric titration on magnesium ions - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. metrohm.com [metrohm.com]
- 26. metrohm.com [metrohm.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Interference in Analytical Methods Using Magnesium Iodate (Mg(IO3)2)
Welcome to the technical support center for analytical methods involving magnesium iodate (B108269). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and interferences during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical uses of magnesium iodate, Mg(IO3)2?
A1: Magnesium iodate is a stable, white crystalline solid with several applications in analytical chemistry.[1] Its primary uses include:
-
Primary Standard: Due to its high purity and stability, magnesium iodate tetrahydrate is an excellent primary standard for the standardization of solutions like EDTA (ethylenediaminetetraacetic acid).[2]
-
Precipitating Agent: Iodate ions (IO3⁻) from a soluble source like Mg(IO3)2 can be used for the gravimetric or volumetric determination of certain metal ions that form sparingly soluble iodates, such as thorium, zirconium, and cerium.
-
Source of Iodate Ions: It serves as a stable and reliable source of iodate ions for various redox titrations.
Q2: What are the common types of interference encountered when using Mg(IO3)2 as a precipitating agent?
A2: Interferences in precipitation methods using Mg(IO3)2 can be broadly categorized as:
-
Co-precipitation: This is the most common source of error in gravimetric analysis and occurs when soluble impurities are removed from the solution along with the analyte precipitate. This can happen through surface adsorption, occlusion, or inclusion within the precipitate crystal lattice.
-
Competing Equilibria: The presence of other ions that can also form sparingly soluble precipitates with iodate can lead to positive interference.
-
Complexation: If the sample matrix contains ligands that form stable complexes with the target analyte, it can prevent its complete precipitation, leading to negative interference.
-
pH Effects: The solubility of many metal iodates is pH-dependent. Failure to control the pH can result in incomplete precipitation or the precipitation of interfering metal hydroxides.
Q3: How can I minimize co-precipitation when using Mg(IO3)2?
A3: To minimize co-precipitation and improve the purity of your precipitate, consider the following techniques:
-
Precipitation from Dilute Solutions: Performing the precipitation from a more dilute solution can slow down the rate of precipitation, favoring the formation of larger, purer crystals.
-
Slow Addition of Precipitant: Adding the Mg(IO3)2 solution slowly and with constant stirring helps to reduce the degree of supersaturation, which in turn promotes particle growth over nucleation.
-
Digestion: Allowing the precipitate to stand in the mother liquor (the solution from which it was precipitated), typically at an elevated temperature, is known as digestion. This process can lead to the recrystallization of the precipitate, resulting in larger and purer particles.
-
Washing the Precipitate: Thoroughly washing the precipitate with a suitable wash liquid can remove adsorbed impurities from the surface. The wash liquid should be chosen to not dissolve the precipitate.
Q4: What is a masking agent and how can it be used to overcome interference?
A4: A masking agent is a reagent that selectively forms a stable complex with an interfering ion, preventing it from reacting with the precipitating agent (iodate).[3][4][5] For example, if you are trying to precipitate a target analyte with iodate but your sample also contains an interfering metal ion, you can add a masking agent that binds strongly to the interfering ion without affecting the analyte. This "masks" the interfering ion from the iodate. Triethanolamine and cyanide are examples of common masking agents for various metal ions.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected yield of precipitate. | Co-precipitation of interfering ions that also form insoluble iodates. | 1. pH Adjustment: Modify the pH of the solution to selectively precipitate the analyte. The solubility of metal iodates varies with pH. 2. Use of Masking Agents: Add a suitable masking agent to complex with the interfering ions and prevent their precipitation.[3][4][5][6] |
| Lower than expected yield of precipitate. | 1. Incomplete precipitation of the analyte. 2. Formation of a soluble complex between the analyte and a component of the sample matrix. | 1. Check pH: Ensure the pH of the solution is optimal for the precipitation of the target analyte's iodate. 2. Demasking: If a complexing agent is interfering, a demasking agent can be used to release the analyte. 3. Common Ion Effect: Add a small excess of the precipitating agent (Mg(IO3)2) to decrease the solubility of the analyte iodate. |
| The precipitate is colloidal and difficult to filter. | High degree of supersaturation during precipitation, leading to excessive nucleation. | 1. Precipitate from a hot, dilute solution. 2. Add the Mg(IO3)2 solution slowly and with vigorous stirring. 3. Digest the precipitate by letting it stand in the hot mother liquor for a period of time before filtration. |
| Results are not reproducible. | Inconsistent experimental conditions. | 1. Strictly control the pH, temperature, and rate of addition of the precipitant. 2. Ensure thorough mixing during precipitation. 3. Standardize all solutions accurately. |
Experimental Protocols
Protocol: Gravimetric Determination of a Metal Ion (Mⁿ⁺) using Mg(IO3)2 with Interference Control
This protocol provides a general methodology for the gravimetric determination of a metal ion that forms a sparingly soluble iodate, including steps to mitigate potential interference.
1. Sample Preparation: a. Accurately weigh a sample containing the analyte (Mⁿ⁺) and dissolve it in a suitable solvent (e.g., deionized water or dilute acid). b. If interfering ions are known to be present, proceed to the masking step.
2. Masking of Interfering Ions (if necessary): a. Based on the known composition of the sample, select an appropriate masking agent that will form a stable complex with the interfering ion(s) but not with the analyte. b. Add the calculated amount of the masking agent to the sample solution and stir to ensure complete complexation.
3. pH Adjustment: a. Adjust the pH of the solution to the optimal range for the selective precipitation of the analyte iodate. This is a critical step to prevent the precipitation of interfering metal hydroxides or to ensure the analyte is in a form that will precipitate. Use a calibrated pH meter for accurate measurements.
4. Precipitation: a. Heat the sample solution to just below boiling. b. Prepare a solution of magnesium iodate of known concentration. c. Slowly add the Mg(IO3)2 solution to the hot sample solution while stirring continuously. The slow addition helps to promote the formation of larger, purer crystals. d. After all the precipitant has been added, continue to stir for a few minutes.
5. Digestion: a. Cover the beaker with a watch glass and allow the precipitate to digest in the hot mother liquor for 1-2 hours. This process helps to improve the filterability and purity of the precipitate.
6. Filtration and Washing: a. Filter the hot solution through a pre-weighed sintered glass crucible or ashless filter paper. b. Wash the precipitate with several small portions of a warm, dilute solution of an appropriate electrolyte to remove any adsorbed impurities. The wash liquid should not dissolve the precipitate.
7. Drying and Weighing: a. Dry the precipitate in an oven at a suitable temperature until a constant weight is achieved. b. Cool the crucible in a desiccator to prevent moisture absorption. c. Weigh the crucible with the dried precipitate accurately. d. Calculate the mass of the analyte based on the weight of the precipitate and its known stoichiometry.
Visualizations
Caption: Experimental workflow for gravimetric analysis using Mg(IO3)2.
Caption: Troubleshooting logic for interference in precipitation methods.
References
- 1. damcop.com [damcop.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 4. Video: Masking and Demasking Agents [jove.com]
- 5. pharmacareerinsider.com [pharmacareerinsider.com]
- 6. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for magnesium diiodate as an oxidant
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions when using magnesium diiodate as an oxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, with the chemical formula Mg(IO₃)₂, is an inorganic salt of magnesium and iodic acid.[1][2] It is typically available as a white, crystalline solid, often in its tetrahydrate form (Mg(IO₃)₂ · 4H₂O).[1][3] It is recognized as a strong oxidizing agent.[3][4]
Q2: What are the primary safety concerns with this compound? A2: this compound is a strong oxidizer and can cause a fire if it comes into contact with combustible materials.[3][4] It may also cause severe irritation and possible burns to the eyes, skin, and respiratory tract.[3] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[3]
Q3: How should this compound be stored? A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is crucial to keep it away from heat, sparks, flames, and combustible materials.[3]
Q4: What is the solubility of this compound? A4: The tetrahydrate form is relatively insoluble in water, with a reported solubility of 8.55 g per 100g of solution at 25°C.[1][5] Its solubility increases at higher temperatures.[1][5] It is noted to be easily soluble in sulfuric acid.[1][6]
Q5: What happens when this compound is heated? A5: When heated, this compound undergoes thermal decomposition. The tetrahydrate form first loses its water molecules in stages.[1][5][7] At higher temperatures (above 500°C), the anhydrous salt decomposes to form magnesium oxide (MgO), iodine (I₂), and oxygen (O₂).[8][9]
Troubleshooting Guide
Q: My oxidation reaction is slow or appears incomplete. What can I do? A:
-
Increase Temperature: The reaction rate may be enhanced by cautiously increasing the temperature. Monitor the reaction closely to avoid potential decomposition of reactants or products.
-
Improve Solubility: this compound has limited solubility in many common organic solvents. Consider using a co-solvent system (e.g., with a polar solvent) or performing the reaction as a vigorously stirred slurry.
-
Adjust Stoichiometry: Ensure you are using a sufficient molar excess of this compound. An insufficient amount of the oxidant will lead to an incomplete reaction.
-
Consider pH: The oxidizing potential of iodates can be influenced by pH. In some cases, slightly acidic conditions can increase reactivity, though this may also promote side reactions.
Q: The yield of my desired product is low due to over-oxidation or side reactions. How can I improve selectivity? A:
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of undesired secondary reactions.
-
Reduce Oxidant Equivalents: Carefully titrate the amount of this compound used. Start with a smaller excess and incrementally increase it to find the optimal balance for your specific substrate.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
Q: I am having difficulty with the reaction workup and product isolation. What is a recommended procedure? A:
-
Quench Excess Oxidant: At the end of the reaction, any remaining this compound can be quenched by adding a reducing agent, such as an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the iodate (B108269) to iodide.
-
Remove Magnesium Salts: The magnesium byproducts are often insoluble in organic solvents. After quenching, dilute the reaction mixture with an appropriate organic solvent and filter to remove the solid magnesium salts.
-
Aqueous Extraction: Perform a standard aqueous workup. The desired organic product can be extracted into an immiscible organic solvent, which is then washed, dried, and concentrated to yield the crude product for further purification.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Mg(IO₃)₂ | [2] |
| Molar Mass (Anhydrous) | 374.11 g/mol | [10] |
| Appearance | White crystalline chunks or powder | [1][2] |
| Melting Point | Decomposes on heating | [8] |
| Solubility (Tetrahydrate) | ||
| In Water at 25°C | 8.55 g / 100g solution | [1][5] |
| In Water at 90°C | 13.5 g / 100g solution | [1][5] |
| In Sulfuric Acid | Easily soluble | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 eq). Dissolve the alcohol in a suitable solvent (e.g., acetonitrile, ethyl acetate).
-
Reagent Addition: Add this compound tetrahydrate (1.5 - 2.5 eq) to the solution. If the reagent does not fully dissolve, the reaction should be stirred vigorously to maintain a uniform slurry.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) and monitor the reaction progress using TLC.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate and stir for 15-20 minutes until the color of elemental iodine (if present) disappears.
-
Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Protocol 2: Preparation of this compound Tetrahydrate
-
Reaction: Prepare a suspension of magnesium hydroxide (B78521) (Mg(OH)₂) in distilled water.[1][6]
-
Addition: Slowly add a stoichiometric amount of iodic acid (HIO₃) (2 equivalents) to the suspension with constant stirring.[1][6] The reaction is: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O.[1][6]
-
Crystallization: The relatively insoluble this compound tetrahydrate will precipitate from the solution.[1][6]
-
Isolation: Collect the white crystalline solid by filtration.
-
Purification: The product can be further purified by recrystallization from hot water.[1][5]
Visualizations
Caption: A workflow diagram for troubleshooting common issues during oxidation reactions.
References
- 1. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 2. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Magnesium iodate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 9. Magnesium iodate( \mathrm{V}), \mathrm{Mg}\left(\mathrm{IO}_3\right)_2, d.. [askfilo.com]
- 10. americanelements.com [americanelements.com]
Technical Support Center: Managing the Hygroscopic Nature of Anhydrous Magnesium Diiodate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of anhydrous magnesium diiodate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for anhydrous this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For anhydrous this compound, this is a critical concern as the absorption of water can lead to changes in its physical and chemical properties. This can affect experimental accuracy, sample integrity, and the stability of the compound. Undesired hydration can alter the material's mass, leading to errors in concentration calculations, and potentially impact its reactivity and solubility.
Q2: How can I tell if my anhydrous this compound has absorbed moisture?
A2: Visual inspection can often provide initial clues. Anhydrous this compound that has absorbed moisture may appear clumpy, cake together, or in severe cases, become a deliquescent puddle. For more precise determination, analytical methods such as Karl Fischer titration or Thermogravimetric Analysis (TGA) are recommended to quantify the water content.
Q3: What are the best practices for storing anhydrous this compound?
A3: To minimize moisture absorption, anhydrous this compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, store the primary container inside a desiccator containing a suitable desiccant, such as silica (B1680970) gel or molecular sieves.[2] It is also advisable to store it in a cool, dry place. For highly sensitive experiments, storage in an inert atmosphere, such as in a glove box, is recommended.
Q4: Can I regenerate anhydrous this compound that has absorbed moisture?
A4: Yes, it is often possible to regenerate the anhydrous form by heating the hydrated material to drive off the water. The specific temperature and duration of heating required would depend on the extent of hydration. Thermal analysis techniques like TGA can help determine the optimal temperature for dehydration without causing decomposition of the compound. A general approach would be to heat the compound at a temperature above 100°C under vacuum or in a stream of dry, inert gas.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with anhydrous this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent weighing results | The sample is absorbing atmospheric moisture during weighing. | Weigh the sample in a low-humidity environment, such as a glove box with a controlled atmosphere. If a glove box is not available, weigh the sample quickly in a tared, sealed container. |
| Poor solubility or unexpected reaction outcomes | The presence of water in the anhydrous this compound is altering its chemical properties and reactivity. | Confirm the anhydrous state of your material using Karl Fischer titration or TGA. If moisture is present, dry the material before use by heating it in a vacuum oven. |
| Caking or clumping of the powder | The material has been exposed to ambient air and has absorbed moisture. | Break up clumps with a spatula before use, but be aware that the material is no longer fully anhydrous. For sensitive applications, the material should be dried before use. |
| Difficulty in preparing solutions of a specific concentration | The mass of the anhydrous salt is artificially high due to absorbed water, leading to concentration errors. | Determine the water content of your this compound sample before preparing solutions. Adjust the mass of the salt used to account for the water content to achieve the desired final concentration. |
Experimental Protocols
Protocol 1: Determination of Critical Relative Humidity (CRH)
The Critical Relative Humidity is the atmospheric humidity at which a material begins to absorb moisture.
Methodology:
-
Prepare Saturated Salt Solutions: Prepare a series of saturated salt solutions in sealed chambers (e.g., desiccators) to create environments of known, constant relative humidity (RH).
-
Sample Preparation: Place a small, accurately weighed amount of anhydrous this compound in a shallow dish.
-
Exposure: Place the sample dishes in each of the controlled humidity chambers.
-
Gravimetric Analysis: Periodically remove the samples and re-weigh them.
-
Equilibrium Determination: Continue monitoring the weight until it stabilizes, which is defined as two consecutive weighings (at least 3 hours apart) that do not differ by more than a specified amount (e.g., 0.1% of the initial weight).
-
Data Analysis: Plot the percentage weight gain against the relative humidity. The CRH is the RH value at which a significant increase in weight is observed.
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Lithium Chloride (LiCl) | 11.3 |
| Magnesium Chloride (MgCl₂) | 32.8 |
| Potassium Carbonate (K₂CO₃) | 43.2 |
| Sodium Bromide (NaBr) | 57.7 |
| Sodium Chloride (NaCl) | 75.3 |
| Potassium Chloride (KCl) | 84.3 |
| Potassium Nitrate (KNO₃) | 93.6 |
Protocol 2: Generating a Moisture Sorption Isotherm
A moisture sorption isotherm provides detailed information about how a material's water content changes with varying relative humidity at a constant temperature.
Methodology:
-
Instrumentation: Use a dynamic vapor sorption (DVS) analyzer or a gravimetric sorption analyzer.
-
Sample Preparation: Place a known mass of anhydrous this compound in the instrument's sample pan.
-
Drying: Dry the sample in the instrument at a specified temperature (e.g., 60°C) under a stream of dry nitrogen (0% RH) until a constant weight is achieved.
-
Sorption Analysis: Expose the sample to a series of increasing relative humidity steps (e.g., from 0% to 90% RH in 10% increments). At each step, the instrument will monitor the weight change until equilibrium is reached.
-
Desorption Analysis: Following the sorption phase, expose the sample to a series of decreasing relative humidity steps (e.g., from 90% to 0% RH) to assess hysteresis.
-
Data Plotting: Plot the equilibrium water content (as a percentage of the dry mass) against the relative humidity for both the sorption and desorption phases.
Protocol 3: Quantitative Determination of Water Content by Karl Fischer Titration
This is a highly accurate method for determining the water content of a substance.
Methodology:
-
Titrator Setup: Prepare the Karl Fischer titrator with an appropriate solvent. For salts that are not readily soluble in methanol, a co-solvent like formamide (B127407) may be necessary.
-
Titration of the Solvent: Titrate the solvent to a dry endpoint to eliminate any background moisture.
-
Sample Introduction: Quickly and accurately weigh a sample of anhydrous this compound and introduce it into the titration vessel.
-
Titration: Start the titration. The instrument will add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.
Visualizations
Caption: Experimental workflow for assessing the hygroscopic properties of anhydrous this compound.
Caption: A logical flowchart for troubleshooting experimental issues related to the hygroscopicity of anhydrous this compound.
References
Technical Support Center: Dehydration of Magnesium Diiodate Tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydration process of magnesium diiodate tetrahydrate (Mg(IO₃)₂·4H₂O).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal analysis of this compound tetrahydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Weight Loss Steps in TGA | 1. Inhomogeneous sample (presence of other hydrates, e.g., decahydrate). 2. Sample contamination. 3. Instrument malfunction (e.g., balance instability). | 1. Ensure the purity of the starting material. The decahydrate (B1171855) transforms to the tetrahydrate around 308 K (35 °C). Pre-conditioning the sample at a slightly elevated temperature might ensure a homogenous tetrahydrate starting material. 2. Handle the sample in a clean, dry environment to prevent contamination. 3. Perform a blank run and calibrate the instrument according to the manufacturer's specifications. |
| Inconsistent DTA/DSC Peak Temperatures | 1. Variation in heating rate.[1] 2. Different sample mass or packing.[1] 3. Change in atmosphere (e.g., presence of moisture). | 1. Maintain a consistent heating rate across all experiments for comparable results.[1] 2. Use a consistent sample mass and packing method. Loosely packing the sample is often recommended.[1] 3. Ensure a consistent and controlled purge gas (e.g., dry nitrogen) is used. |
| Weight Loss Exceeds Theoretical Value for Dehydration | 1. Presence of adsorbed surface moisture. 2. Decomposition of the iodate (B108269) anion at lower than expected temperatures due to impurities. | 1. Gently dry the sample under vacuum at room temperature before analysis to remove surface moisture. 2. Use high-purity this compound tetrahydrate. |
| Broad or Overlapping TGA/DTA Peaks | 1. High heating rate. 2. Large sample size. | 1. Reduce the heating rate to improve the resolution of thermal events. 2. Use a smaller sample mass. |
| Sample Expulsion from Crucible | 1. Rapid heating rate causing vigorous water evolution. 2. Large particle size trapping water vapor. | 1. Decrease the heating rate. 2. Gently grind the sample to a fine, uniform powder. |
| Baseline Drift in TGA/DTA Signal | 1. Instrument not thermally equilibrated. 2. Contamination in the furnace or on the sample holder. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature. 2. Clean the furnace and sample holder as per the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected dehydration pathway for this compound tetrahydrate?
A1: The dehydration of this compound tetrahydrate (Mg(IO₃)₂·4H₂O) occurs in a single step to form anhydrous this compound (Mg(IO₃)₂).[2]
Q2: At what temperature does the dehydration of this compound tetrahydrate occur?
A2: The dehydration to the anhydrous salt occurs at approximately 428 K (155 °C).[3]
Q3: What is the theoretical weight loss for the complete dehydration of Mg(IO₃)₂·4H₂O?
A3: The theoretical weight loss is approximately 16.14%. This is calculated based on the molar masses of water and the hydrated salt.
Q4: What happens to the anhydrous this compound upon further heating?
A4: Anhydrous this compound (Mg(IO₃)₂) decomposes in a two-step process. First, it forms an unstable intermediate, magnesium orthoperiodate (Mg₅(IO₆)₂), between 520-580°C. This intermediate then immediately decomposes to magnesium oxide (MgO) at temperatures above 500°C.[4][5]
Q5: What are the final decomposition products of this compound tetrahydrate?
A5: The final decomposition products are magnesium oxide (MgO), iodine (I₂), and oxygen (O₂).
Data Presentation
The following table summarizes the quantitative data for the thermal decomposition of this compound tetrahydrate.
| Process | Compound | Temperature Range | Theoretical Weight Loss (%) | Final Product(s) |
| Dehydration | Mg(IO₃)₂·4H₂O | ~155 °C (428 K) | 16.14% | Mg(IO₃)₂ |
| Decomposition Step 1 | Mg(IO₃)₂ | 520 - 580 °C | - | Mg₅(IO₆)₂ (unstable) |
| Decomposition Step 2 | Mg₅(IO₆)₂ | > 500 °C | - | MgO |
Note: The weight loss for the decomposition steps is complex due to the evolution of gaseous iodine and oxygen and is best determined experimentally.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature and weight change associated with the dehydration and decomposition of this compound tetrahydrate.
Instrumentation: A simultaneous TGA-DTA or TGA-DSC instrument.
Experimental Parameters:
-
Sample Mass: 5-10 mg
-
Crucible: Alumina or platinum crucible
-
Heating Rate: 10 °C/min (a lower rate of 5 °C/min can be used for better resolution)
-
Temperature Range: 25 °C to 700 °C
-
Purge Gas: Dry Nitrogen
-
Flow Rate: 20-50 mL/min
Procedure:
-
Tare the empty sample crucible.
-
Accurately weigh 5-10 mg of finely ground this compound tetrahydrate into the crucible.
-
Place the crucible in the TGA instrument.
-
Purge the system with dry nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Start the heating program with the specified parameters.
-
Record the weight change (TGA) and the temperature difference (DTA) or heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset and peak temperatures of thermal events and the corresponding percentage weight loss.
Visualizations
The following diagrams illustrate the dehydration and decomposition pathways of this compound tetrahydrate.
Caption: Dehydration of this compound Tetrahydrate.
Caption: Decomposition of Anhydrous this compound.
References
Investigating the impact of pH on magnesium diiodate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of magnesium diiodate.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The solubility of this compound in water is temperature-dependent. At 25°C, its solubility is 8.55 g per 100 g of solution, and at 90°C, it increases to 13.5 g per 100 g of solution. The solid phase at 25°C is the tetrahydrate (Mg(IO₃)₂ · 4H₂O), while at 90°C it is the anhydrous form (Mg(IO₃)₂)[1][2].
Q2: How does pH affect the stability of this compound?
A2: The stability of the iodate (B108269) ion (IO₃⁻), and consequently this compound, is significantly influenced by pH.
-
Neutral to slightly alkaline conditions (pH ~7-9): Iodate is generally most stable in this pH range.
-
Acidic conditions (pH < 7): In the presence of a reducing agent, iodate can be reduced to iodide (I⁻) or iodine (I₂). This reaction is catalyzed by acidic conditions[3][4]. For example, iodate reacts with iodide in acidic solutions to form iodine[5].
-
Strongly alkaline conditions (pH > 9): While generally stable, under certain conditions, especially with heating or in the presence of specific catalysts, iodate can undergo disproportionation reactions, though this is less common than for other halogen oxyanions[5][6].
Q3: What are the potential degradation pathways for this compound in solution?
A3: The primary degradation pathway for the iodate ion in this compound solutions is reduction, particularly in acidic environments. If iodide ions are present, they can react with iodate in acidic conditions to form elemental iodine. In strongly alkaline solutions, disproportionation into iodide and periodate (B1199274) is a theoretical possibility but is not a major concern under typical experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected precipitation in a this compound solution.
-
Possible Cause: Change in pH leading to the formation of less soluble species. In highly alkaline solutions, magnesium hydroxide (B78521) (Mg(OH)₂), which has low solubility, may precipitate.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is highly alkaline, adjust it to a neutral or slightly acidic range using a suitable buffer.
-
Analyze the precipitate to confirm its identity.
-
Issue 2: Loss of iodate concentration over time in an acidic solution.
-
Possible Cause: Reduction of iodate to iodide or iodine, which is accelerated in acidic conditions, especially in the presence of reducing agents or contaminants[3][7].
-
Troubleshooting Steps:
-
Measure the pH of the solution and adjust to a neutral or slightly alkaline range if possible for storage.
-
Ensure all glassware is thoroughly cleaned to remove any potential reducing contaminants.
-
Store the solution in a dark place, as light can sometimes catalyze redox reactions[8].
-
Analyze the solution for the presence of iodide or iodine to confirm the degradation pathway.
-
Issue 3: Inconsistent results in iodometric titration of this compound.
-
Possible Cause 1: Atmospheric oxidation of iodide to iodine in acidic solution, leading to an overestimation of the iodate concentration[7].
-
Solution: Titrate the liberated iodine promptly after the addition of acid and potassium iodide[7].
-
-
Possible Cause 2: Loss of iodine due to its volatility.
-
Possible Cause 3: Starch indicator solution is old or improperly prepared.
-
Solution: Use a freshly prepared starch solution for each set of titrations[10].
-
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 g solution) | Solid Phase |
| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |
| 90 | 13.5 | Mg(IO₃)₂ |
Data sourced from ChemicalBook[1][2].
Table 2: Illustrative pH-Dependent Stability of Iodate Ion
| pH Range | Predominant Iodine Species | Stability of Iodate | Potential Reactions |
| < 4 (Acidic) | I₂, HIO, IO₃⁻ | Low | Reduction to I⁻ or I₂ in the presence of reducing agents.[3][11] |
| 4 - 6 (Weakly Acidic) | IO₃⁻, HIO | Moderate | Slow reduction may occur. |
| 6 - 9 (Neutral/Slightly Alkaline) | IO₃⁻ | High | Most stable range.[12] |
| > 9 (Alkaline) | IO₃⁻ | High | Disproportionation is possible under specific conditions.[6] |
This table provides a qualitative summary of iodate stability based on general chemical principles of iodine species[5][11][12].
Experimental Protocols
Protocol 1: Determination of this compound Solubility at a Specific pH
This protocol is adapted from standard methods for determining the solubility of sparingly soluble salts[13][14][15][16].
-
Preparation of Buffered Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9).
-
Equilibration: Add an excess of solid this compound to each buffer solution in separate sealed flasks.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer until equilibrium is reached. This may take 24-48 hours.
-
Phase Separation: Allow the solutions to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pore filter may be necessary.
-
Analysis: Determine the concentration of iodate in the supernatant using one of the analytical methods described below (Protocol 2 or 3).
-
Calculation: Calculate the solubility of this compound in g/100 mL or mol/L for each pH value.
Protocol 2: Iodometric Titration for Iodate Concentration
This method is a standard procedure for the quantitative analysis of iodate[7].
-
Sample Preparation: Accurately pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Acidification and Iodide Addition: Add an excess of potassium iodide (KI) solution and a small amount of strong acid (e.g., sulfuric acid or hydrochloric acid). The iodate will oxidize the iodide to iodine, resulting in a yellow-brown solution. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
Titration with Sodium Thiosulfate (B1220275): Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes a pale yellow color. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.
-
Endpoint Determination: Continue the titration with sodium thiosulfate dropwise until the blue color disappears completely. This is the endpoint.
-
Calculation: Calculate the concentration of iodate in the original sample based on the volume and concentration of the sodium thiosulfate solution used.
Protocol 3: UV-Vis Spectrophotometry for Iodate Concentration
This method is based on the reaction of iodate with iodide in an acidic medium to form the triiodide ion (I₃⁻), which has strong UV absorbance[17][18][19].
-
Reagent Preparation: Prepare a solution containing an excess of potassium iodide (KI) and an acid (e.g., phosphoric acid).
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of this compound. React each standard with the KI/acid solution to form I₃⁻.
-
Sample Preparation: React a known volume of the sample solution with the KI/acid solution.
-
Spectrophotometric Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance for I₃⁻ (typically around 288 nm and 352 nm)[17][18].
-
Concentration Determination: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its iodate concentration from the standard curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for stability issues with this compound solutions.
Caption: Chemical stability of the iodate ion at different pH ranges.
References
- 1. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 2. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]
- 3. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 4. erpublication.org [erpublication.org]
- 5. Iodate - Wikipedia [en.wikipedia.org]
- 6. vedantu.com [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Iodometry - Wikipedia [en.wikipedia.org]
- 9. prezi.com [prezi.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. [The formation of iodate as a reason for the decrease of efficiency of iodine containing disinfectants (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. scielo.br [scielo.br]
- 19. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Magnesium Diiodate as a Primary Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of experimental data. This guide provides a comparative overview of two distinct analytical methods validated using magnesium diiodate as a primary standard for the quantification of iodate (B108269). The methods compared are a classical volumetric technique, Iodometric Titration, and a modern instrumental method, Ion Chromatography.
The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline for the validation of analytical procedures.[1][2][3][4] A primary standard, such as this compound, is a substance of high purity and stability used to standardize solutions and calibrate analytical instruments.
Experimental Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method, from the initial definition of the method's purpose to the final documentation of the validation results.
Comparison of Analytical Methods
This guide compares two analytical methods for the quantification of iodate, with this compound serving as the primary standard for validation.
-
Method A: Iodometric Titration: A classic, cost-effective titrimetric method.
-
Method B: Ion Chromatography: A modern, instrumental separation technique.
The following diagram illustrates the logical relationship of how this compound is utilized as a primary standard to validate both analytical methods.
Experimental Protocols
Detailed methodologies for the validation of both analytical methods are provided below.
Preparation of this compound Standard Stock Solution
A primary standard stock solution of this compound is prepared as the basis for all validation experiments.
-
Accurately weigh approximately 374.11 mg of this compound (Mg(IO₃)₂) into a 100 mL volumetric flask.
-
Dissolve the this compound in deionized water and dilute to the mark. This yields a stock solution with a known concentration of diiodate.
Method A: Iodometric Titration Validation Protocol
1. Specificity:
-
Analyze a blank sample (matrix without iodate) to ensure no interference from excipients.
-
Analyze the this compound standard solution.
-
Analyze a sample of a known related substance (e.g., iodide) to demonstrate that the method does not respond to it.
2. Linearity:
-
Prepare a series of five concentrations of iodate from the this compound stock solution, ranging from 50% to 150% of the target concentration.
-
Titrate each concentration in triplicate.
-
Plot the volume of titrant consumed against the concentration of iodate and perform a linear regression analysis.
3. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of this compound stock solution.
-
Analyze each concentration in triplicate.
-
Calculate the percent recovery for each sample.
4. Precision:
-
Repeatability: Analyze six independent samples of the this compound standard at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
5. Limit of Quantitation (LOQ):
-
Determine the lowest concentration of iodate that can be quantified with acceptable precision and accuracy.
Method B: Ion Chromatography Validation Protocol
1. Specificity:
-
Inject a blank solution (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the iodate peak.
-
Inject the this compound standard solution to determine the retention time of iodate.
-
Inject a solution containing potential impurities to demonstrate resolution.
2. Linearity:
-
Prepare a series of at least five concentrations of iodate from the this compound stock solution.
-
Inject each concentration in triplicate.
-
Plot the peak area against the concentration of iodate and perform a linear regression analysis.
3. Accuracy:
-
Prepare spiked placebo samples at three concentration levels (80%, 100%, and 120%).
-
Analyze each concentration in triplicate.
-
Calculate the percent recovery.
4. Precision:
-
Repeatability: Inject six independent preparations of the this compound standard at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different instrument and/or with a different analyst.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.
Data Presentation: Validation Summary
The following tables summarize hypothetical validation data for the two analytical methods.
Table 1: Linearity Data
| Parameter | Method A: Iodometric Titration | Method B: Ion Chromatography | Acceptance Criteria |
| Range | 10 - 30 mg/L | 1 - 50 mg/L | As per method |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 0.05 | 150 | Report |
Table 2: Accuracy (Percent Recovery)
| Concentration Level | Method A: Iodometric Titration | Method B: Ion Chromatography | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.3% | 100.1% | 98.0% - 102.0% |
| 120% | 101.2% | 99.8% | 98.0% - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Precision Type | Method A: Iodometric Titration | Method B: Ion Chromatography | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.5% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 0.9% | ≤ 2.0% |
Table 4: Limits of Detection and Quantitation
| Parameter | Method A: Iodometric Titration | Method B: Ion Chromatography |
| LOD | 1.5 mg/L | 0.1 mg/L |
| LOQ | 5.0 mg/L | 0.3 mg/L |
Conclusion
Both Iodometric Titration and Ion Chromatography can be effectively validated for the quantification of iodate using this compound as a primary standard.
-
Iodometric Titration is a reliable and cost-effective method suitable for quality control environments where high sample throughput is not a primary concern. Its specificity may be lower if other oxidizing or reducing agents are present in the sample matrix.
-
Ion Chromatography offers superior sensitivity, specificity, and a wider linear range. It is the preferred method for analyzing low levels of iodate and for complex sample matrices where specificity is critical. The initial investment in instrumentation is higher, but the method can be automated for high-throughput analysis.
The choice of method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available resources. This guide provides the foundational information to assist in making an informed decision based on robust validation data.
References
A Comparative Guide to Iodate Titrants: Potassium Iodate vs. Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of redox titrations, the choice of a titrant is paramount to achieving accurate and reproducible results. Potassium iodate (B108269) has long been a staple in analytical laboratories, valued for its stability and strong oxidizing properties. This guide provides a comprehensive comparison of potassium iodate with a potential alternative, magnesium diiodate, as a titrant. While potassium iodate is a well-established primary standard, the use of this compound as a titrant is not documented in readily available scientific literature. Therefore, this comparison is based on the established performance of potassium iodate and the known chemical properties of this compound to evaluate its theoretical potential as a titrant.
Physicochemical Properties: A Head-to-Head Comparison
A titrant's efficacy is largely dictated by its physical and chemical properties. The following table summarizes the key characteristics of potassium iodate and this compound relevant to their application in titration.
| Property | Potassium Iodate (KIO₃) | This compound (Mg(IO₃)₂) | Significance in Titration |
| Molar Mass | 214.00 g/mol | 374.11 g/mol | A higher molar mass can reduce weighing errors when preparing standard solutions. |
| Solubility in Water | 9.2 g/100 mL at 25°C | 8.55 g/100g solution at 25°C[1] | Higher solubility allows for the preparation of more concentrated titrant solutions. |
| Form | White, crystalline solid | White, crystalline powder[2] | Both are available in solid form, suitable for preparing standard solutions. |
| Nature | Primary Standard | Not established as a primary standard | A primary standard can be used to directly prepare a standard solution of known concentration. |
| Oxidizing Agent | Strong oxidizing agent[3] | Oxidizing agent[4][5] | The iodate ion (IO₃⁻) is the active oxidizing species in both compounds. |
| Stability of Solution | Aqueous solutions are highly stable[6][7] | Stability of aqueous solutions not well-documented | A stable titrant solution is crucial for reliable and reproducible titration results. |
Performance as a Titrant: The Established vs. The Theoretical
Potassium Iodate: The Proven Standard
Potassium iodate is a versatile and powerful oxidizing agent used in a variety of redox titrations, a process known as iodatometry. Its primary advantages lie in its high purity, stability, and the sharp, easily detectable endpoints it produces in titrations.[3] It can be used to determine the concentration of a wide range of reducing agents. The titration reaction's stoichiometry depends on the reaction conditions, particularly the acidity.
This compound: A Theoretical Perspective
While this compound also contains the iodate ion and is an oxidizing agent, its use as a titrant is not described in scientific literature.[4][5] Several factors may contribute to its lack of application in this context. Its slightly lower solubility compared to potassium iodate could limit the concentration of titrant solutions that can be prepared.[1] Furthermore, the presence of magnesium ions (Mg²⁺) in the solution could potentially interfere with certain titrations, either by forming precipitates with other ions in the analyte solution or by complexing with indicators. The stability of its aqueous solutions has not been extensively studied, which is a critical factor for a reliable titrant.
Experimental Protocols
A detailed experimental protocol for the preparation and standardization of a potassium iodate solution is provided below. Due to the lack of documented use, a corresponding protocol for this compound cannot be provided.
Preparation and Standardization of 0.1 M Potassium Iodate Solution
This protocol outlines the standard procedure for preparing a potassium iodate titrant and standardizing it against a sodium thiosulfate (B1220275) solution.
Materials:
-
Potassium iodate (KIO₃), analytical reagent grade
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium thiosulfate (Na₂S₂O₃·5H₂O)
-
Starch indicator solution
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks (1000 mL, 250 mL)
-
Pipettes (25 mL)
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Preparation of 0.1 M Potassium Iodate Solution:
-
Accurately weigh approximately 21.4 g of dry, analytical grade potassium iodate.
-
Dissolve the weighed potassium iodate in a 1000 mL volumetric flask with distilled water.
-
Ensure the solid is completely dissolved before making up the volume to the mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Standardization of the Potassium Iodate Solution:
-
Prepare a 0.1 M sodium thiosulfate solution by dissolving approximately 25 g of Na₂S₂O₃·5H₂O in 1000 mL of distilled water. This solution needs to be standardized.
-
To an Erlenmeyer flask, add 25.00 mL of the prepared potassium iodate solution.
-
Add approximately 2 g of potassium iodide and 5 mL of 1 M sulfuric acid to the flask. The solution will turn a dark brown due to the liberation of iodine.
-
Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
-
Titrate the liberated iodine with the sodium thiosulfate solution from the burette until the solution turns a pale yellow.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, adding it dropwise until the blue color disappears, indicating the endpoint.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the exact molarity of the sodium thiosulfate solution. This standardized solution can then be used to determine the concentration of other analytes.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the key processes involved in using potassium iodate as a titrant.
References
- 1. 7790-32-1 CAS MSDS (MAGNESIUM IODATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. Ricca Chemical - Potassium Iodate [riccachemical.com]
- 4. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 5. Magnesium iodate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Potassium iodate - Wikipedia [en.wikipedia.org]
- 7. Potassium iodate and its comparison to potassium iodide as a blocker of 131I uptake by the thyroid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Magnesium Diiodate and Other Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an oxidizing agent is critical to the success of a reaction, influencing yield, selectivity, and environmental impact. This guide provides an objective comparison of the efficacy of magnesium diiodate against other commonly employed oxidizing agents, namely potassium permanganate (B83412) and hydrogen peroxide. Due to a lack of extensive experimental data specifically for this compound, this guide will utilize data for potassium iodate (B108269) as a proxy to evaluate the reactivity of the iodate anion. This substitution is based on the shared reactive species and serves as a close approximation for comparative purposes.
Comparative Analysis of Oxidizing Agents
The efficacy of an oxidizing agent is best assessed through its performance in specific chemical transformations. This guide will focus on two key oxidation reactions: the conversion of a primary alcohol to an aldehyde and the oxidation of a hydroquinone (B1673460) to a quinone.
Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental transformation in organic synthesis. The following table summarizes the performance of potassium iodate (as a proxy for this compound), potassium permanganate, and hydrogen peroxide in the oxidation of benzyl alcohol to benzaldehyde.
| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Iodate | Sulfuric Acid | Chloroform (B151607)/Water (biphasic) | Room Temp. | Not Specified | 97 | [1] |
| Potassium Permanganate | Phase Transfer Catalyst | Toluene | Room Temp. | 0.5 | >90 | |
| Hydrogen Peroxide | Sodium Molybdate | Water | Reflux | 1 | Not Specified | [2] |
Key Observations:
-
Potassium iodate, in a biphasic electrochemical system, demonstrates high efficacy, achieving a 97% yield of benzaldehyde.[1]
-
Potassium permanganate, under phase-transfer catalysis, provides a rapid and high-yielding conversion.
-
Hydrogen peroxide, often considered a "green" oxidant, requires a catalyst (sodium molybdate) and elevated temperatures to facilitate the oxidation.[2]
Oxidation of Hydroquinone to Benzoquinone
The oxidation of hydroquinones to quinones is a crucial reaction in the synthesis of various biologically active molecules and materials. The table below compares the performance of different oxidizing systems for the conversion of hydroquinone to p-benzoquinone.
| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Iodate | Not specified in direct comparison | - | - | - | - | |
| Potassium Permanganate | Not typically used for this transformation | - | - | - | - | |
| Hydrogen Peroxide | Potassium Iodide | Isopropyl Alcohol/Water | 30-35 | 3 | Not Specified | [3] |
Key Observations:
-
While direct comparative data for iodates in this specific transformation is limited, periodates, which are more powerful oxidizing agents than iodates, are known to oxidize hydroquinones.
-
Hydrogen peroxide, in the presence of a catalyst like potassium iodide, can effectively oxidize hydroquinone.[3] The reaction proceeds under mild temperature conditions.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following are representative experimental protocols for the oxidation reactions discussed.
Oxidation of Benzyl Alcohol to Benzaldehyde using Potassium Iodate
This protocol is based on an electrochemical method which provides high yields.[1]
Materials:
-
Benzyl alcohol (10 mmol)
-
Potassium iodate (10 mmol)
-
Sulfuric acid
-
Chloroform (20 ml)
-
Water (80 ml)
-
Platinum sheet electrodes (15 cm²)
-
120 ml undivided glass cell
-
Magnetic stirrer
-
DC power source
Procedure:
-
In the undivided glass cell, a solution of benzyl alcohol in chloroform is prepared.
-
An aqueous solution of potassium iodate and sulfuric acid is added to the cell, creating a biphasic system.
-
The platinum electrodes are introduced into the solution.
-
The mixture is stirred, and a constant current is passed through the cell.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated to yield benzaldehyde.
Oxidation of Benzaldehyde to Benzoic Acid using Potassium Permanganate
This protocol describes a standard laboratory procedure for the oxidation of an aldehyde to a carboxylic acid.
Materials:
-
Benzaldehyde
-
Potassium permanganate
-
Sodium carbonate
-
Sulfuric acid
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
A mixture of benzaldehyde, sodium carbonate, and water is placed in a round bottom flask.
-
A solution of potassium permanganate in water is added portion-wise to the flask.
-
The mixture is heated under reflux for a specified time until the purple color of the permanganate disappears.
-
The reaction mixture is cooled, and the manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with sulfuric acid to precipitate the benzoic acid.
-
The benzoic acid is collected by filtration, washed with cold water, and dried.
Oxidation of Hydroquinone to p-Benzoquinone using Hydrogen Peroxide
This protocol utilizes a catalytic amount of potassium iodide to facilitate the oxidation with hydrogen peroxide.[3]
Materials:
-
Hydroquinone (55 g)
-
Isopropyl alcohol (115 g)
-
Potassium iodide (2 g in 5 g of water)
-
35% Hydrogen peroxide solution (58 g)
-
Reaction vessel with stirrer, dropping funnel, and thermometer
Procedure:
-
Hydroquinone, isopropyl alcohol, and the potassium iodide solution are placed in the reaction vessel.
-
The mixture is stirred, and the hydrogen peroxide solution is added dropwise over approximately 3 hours, maintaining the temperature between 30-35°C.
-
After the addition is complete, the temperature is raised to and maintained at about 45°C for approximately 3 hours to complete the reaction.
-
The product, p-benzoquinone, is then isolated from the reaction mixture.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a general experimental workflow and a conceptual representation of the relative oxidizing strengths.
References
A Comparative Guide to the Cross-Validation of Magnesium Diiodate as a Primary Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of magnesium diiodate with established primary standards, particularly calcium carbonate, for the standardization of ethylenediaminetetraacetic acid (EDTA) solutions used in complexometric titrations. This analysis is supported by a review of physicochemical properties, detailed experimental protocols, and relevant biological signaling pathways.
Section 1: Comparison of Physicochemical Properties
An ideal primary standard should possess several key characteristics: high purity and stability, low hygroscopicity, a high molecular weight to minimize weighing errors, and known reactivity.[1][2][3][4][5] The following table summarizes the properties of this compound tetrahydrate and calcium carbonate in the context of these ideal characteristics.
| Property | This compound Tetrahydrate (Mg(IO₃)₂·4H₂O) | Calcium Carbonate (CaCO₃) | Ideal Primary Standard Characteristics |
| Purity | Available in up to 99.0% purity.[6] | Available as a reference material with ≥99.5% purity. | High purity is essential to avoid skewed results.[1][2] |
| Stability | Stable under normal conditions, but decomposes upon heating.[7] It is also light and air-sensitive.[8] | Stable under normal conditions.[9][10] | Should not react with or absorb components from the atmosphere.[3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[8] | Not significantly hygroscopic. | Low hygroscopicity is crucial to prevent changes in mass.[2][5] |
| Molecular Weight | 446.17 g/mol .[11][12] | 100.09 g/mol .[13] | A high molecular weight minimizes weighing errors.[1][3] |
| Solubility in Water | Soluble in water.[14][15] | Insoluble in water, but soluble in dilute acids.[10][13] | Should be soluble in the titration solvent.[3] |
| Reactivity with EDTA | Forms a 1:1 complex with EDTA in a buffered solution. | Reacts with EDTA in a 1:1 stoichiometric ratio after dissolution in acid.[16] | Reaction should be stoichiometric and rapid. |
| Toxicity & Safety | Strong oxidizer, may cause skin and eye irritation.[6][17] | May cause skin and eye irritation.[18][19] | Should be non-toxic and environmentally friendly.[2][3] |
Section 2: Experimental Protocols
Detailed methodologies for the standardization of EDTA solutions are crucial for reproducible and accurate results. Below are the established protocols for using calcium carbonate and a proposed protocol for this compound.
Standardization of EDTA with Calcium Carbonate (Primary Standard)
This is a widely accepted method for the accurate determination of EDTA concentration.
Materials:
-
Calcium Carbonate (CaCO₃), dried at 110°C
-
~0.05M EDTA solution (to be standardized)
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Calcon (B606457) mixture or other suitable indicator
-
Distilled water
-
Standard laboratory glassware (burette, pipette, conical flasks, weighing bottle)
Procedure:
-
Accurately weigh approximately 0.1 g of dried calcium carbonate into a 250 mL conical flask.[20]
-
Carefully add 3 mL of dilute hydrochloric acid and 10 mL of water to dissolve the calcium carbonate.[20]
-
Boil the solution for about 10 minutes to expel any dissolved carbon dioxide, then cool to room temperature.[20]
-
Dilute the solution to approximately 50 mL with distilled water.[20]
-
Add 8 mL of sodium hydroxide solution to raise the pH.[20]
-
Add a small amount (approximately 0.1 g) of calcon mixture as an indicator.[20]
-
Titrate the solution with the ~0.05M EDTA solution from a burette until the color changes from pink to a clear blue.[20]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least twice more and calculate the average molarity of the EDTA solution.
Proposed Protocol for Standardization of EDTA with this compound Tetrahydrate
This proposed protocol is based on the principles of complexometric titration.
Materials:
-
This compound Tetrahydrate (Mg(IO₃)₂·4H₂O)
-
~0.01M EDTA solution (to be standardized)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
Accurately weigh an appropriate amount of this compound tetrahydrate to react with the EDTA solution.
-
Dissolve the weighed this compound in a known volume of distilled water in a volumetric flask to prepare a standard solution.
-
Pipette a known aliquot of the standard this compound solution into a conical flask.
-
Add approximately 2 mL of the pH 10 ammonia (B1221849) buffer solution.[21]
-
Add a small amount of Eriochrome Black T indicator.[21]
-
Titrate with the ~0.01M EDTA solution until the color changes from wine-red to blue.[21]
-
Record the volume of EDTA solution used.
-
Repeat the titration for consistency and calculate the molarity of the EDTA solution.
Section 3: Mandatory Visualizations
Experimental Workflow for EDTA Standardization
The following diagram illustrates the general workflow for the standardization of an EDTA solution using a primary standard.
Iodine in Biological Signaling
While no direct signaling pathway for this compound has been identified, the iodate (B108269) component is a source of iodine, a crucial element in thyroid hormone synthesis. The following diagram illustrates a simplified pathway of thyroid hormone signaling. It is important to note this represents the action of iodide, not this compound directly.
References
- 1. education.seattlepi.com [education.seattlepi.com]
- 2. Primary Standards in Chemistry [thoughtco.com]
- 3. homework.study.com [homework.study.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. quora.com [quora.com]
- 6. Magnesium iodate 99.0 7790-32-1 [sigmaaldrich.com]
- 7. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Calcium carbonate | 471-34-1 [chemicalbook.com]
- 11. Magnesium iodate 4-hydrate | H8I2MgO10 | CID 57348022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanelements.com [americanelements.com]
- 13. byjus.com [byjus.com]
- 14. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]
- 15. guidechem.com [guidechem.com]
- 16. uclmail.net [uclmail.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. westliberty.edu [westliberty.edu]
- 19. glcminerals.com [glcminerals.com]
- 20. Assay of Calcium Carbonate | Pharmaguideline [pharmaguideline.com]
- 21. titrations.info [titrations.info]
A Comparative Study: Anhydrous vs. Hydrated Magnesium Diiodate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and potential biological relevance of anhydrous magnesium diiodate (Mg(IO₃)₂) and its hydrated form, this compound tetrahydrate (Mg(IO₃)₂·4H₂O). The information presented is supported by available experimental data to aid in the selection and application of the appropriate compound for research and development purposes.
Data Presentation: Physicochemical Properties
A summary of the key quantitative data for both forms of this compound is presented below for easy comparison.
| Property | Anhydrous this compound (Mg(IO₃)₂) | Hydrated this compound (Mg(IO₃)₂·4H₂O) |
| Molar Mass | 374.11 g/mol | 446.17 g/mol [1] |
| Appearance | White crystalline solid[2] | Colorless monoclinic crystals[3] |
| Crystal System | Hexagonal (α-form) | Monoclinic |
| Solubility in Water | Data not readily available | 8.55 g/100g solution at 25°C |
| Thermal Decomposition | Decomposes at high temperatures to form magnesium oxide, iodine, and oxygen. | Dehydration occurs prior to decomposition of the anhydrous salt. One study suggests a single-stage dehydration, while another indicates a two-stage water loss at 510°C and 620°C.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of anhydrous and hydrated this compound are outlined below. These protocols are based on general principles of inorganic synthesis and analysis.
Synthesis of this compound Tetrahydrate (Mg(IO₃)₂·4H₂O)
Principle: This method involves the reaction of a soluble magnesium salt with iodic acid, leading to the precipitation of the less soluble this compound tetrahydrate.
Materials:
-
Magnesium carbonate (MgCO₃) or Magnesium hydroxide (B78521) (Mg(OH)₂)
-
Iodic acid (HIO₃)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a beaker, prepare a slurry of magnesium carbonate or magnesium hydroxide in a minimal amount of distilled water.
-
Slowly add a stoichiometric amount of iodic acid solution to the stirred slurry. The reaction is as follows: MgCO₃ + 2HIO₃ → Mg(IO₃)₂ + H₂O + CO₂ or Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with small portions of cold distilled water to remove any unreacted starting materials.
-
Dry the collected crystals in a drying oven at a temperature below the decomposition temperature of the hydrate, typically around 40-50°C, until a constant weight is achieved.
Synthesis of Anhydrous this compound (Mg(IO₃)₂)
Principle: Anhydrous this compound can be prepared by the careful thermal dehydration of the hydrated salt.
Materials:
-
This compound tetrahydrate (Mg(IO₃)₂·4H₂O)
-
Crucible
-
Furnace
-
Desiccator
Procedure:
-
Place a known amount of finely ground this compound tetrahydrate in a clean, dry crucible.
-
Heat the crucible in a furnace at a controlled rate. Based on thermal analysis data, a temperature of approximately 250-300°C should be sufficient to drive off the water of hydration without causing decomposition of the iodate (B108269).
-
Hold the sample at this temperature for several hours to ensure complete dehydration.
-
Cool the crucible and its contents in a desiccator to prevent rehydration from atmospheric moisture.
-
The resulting white powder is anhydrous this compound.
Characterization Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal stability and decomposition profile of the compounds.
-
Procedure: A small, accurately weighed sample (5-10 mg) is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.
Powder X-Ray Diffraction (PXRD):
-
Purpose: To identify the crystalline phases and determine the crystal structure.
-
Procedure: A finely ground powder sample is packed into a sample holder and analyzed using a powder X-ray diffractometer. The diffraction pattern is recorded over a specific 2θ range. The resulting diffractogram is compared with standard diffraction patterns from databases like the ICDD-PDF2 for phase identification.[4][5][6]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
-
Purpose: To identify functional groups and characterize the vibrational modes of the compounds.
-
Procedure: For FTIR, a small amount of the sample is typically mixed with KBr and pressed into a pellet, or analyzed using an ATR accessory. For Raman spectroscopy, a small amount of the powder is placed on a microscope slide and analyzed directly. The spectra are recorded over a specific wavenumber range.[2][7][8][9][10]
Mandatory Visualization
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of hydrated and anhydrous this compound.
Hypothetical Cellular Interaction Pathway
Given the lack of direct evidence for this compound's role in specific signaling pathways, the following diagram illustrates a hypothetical pathway based on the known biological activities of its constituent ions, magnesium (Mg²⁺) and iodate (IO₃⁻). Upon cellular uptake, this compound would dissociate. Iodate is readily reduced to iodide (I⁻) in the body.[11][12]
Caption: Hypothetical cellular fate and action of this compound's constituent ions.
Concluding Remarks
The choice between anhydrous and hydrated this compound will depend on the specific application. The hydrated form is more readily synthesized and has characterized solubility, making it suitable for solution-based studies. The anhydrous form, being more concentrated with respect to magnesium and iodate, may be preferred for solid-state reactions or applications where the presence of water is undesirable. It is crucial for researchers to consider the hygroscopic nature of the anhydrous form and take appropriate handling and storage precautions. Further research is warranted to fully elucidate the comparative properties of these two compounds and to explore their potential in drug development and other scientific fields.
References
- 1. Magnesium iodate 4-hydrate | H8I2MgO10 | CID 57348022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FTIR and Raman studies of structure and bonding in mineral and organic-mineral composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]
- 6. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. physicsopenlab.org [physicsopenlab.org]
- 10. researchgate.net [researchgate.net]
- 11. The toxicology of iodate: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Purity Analysis of Magnesium Diiodate: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reagents like magnesium diiodate, Mg(IO₃)₂, is critical. Spectroscopic methods offer rapid and sensitive means to assess purity, providing both qualitative and quantitative data. This guide compares key spectroscopic techniques for the analysis of this compound purity, supported by experimental principles and data.
Comparison of Analytical Methods
While traditional methods like titrimetry provide accurate quantification of the iodate (B108269) ion, spectroscopic methods offer advantages in terms of speed, sensitivity, and the ability to detect a wider range of impurities. The primary spectroscopic methods applicable to this compound analysis are UV-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Feature | UV-Visible Spectroscopy | Infrared (IR) Spectroscopy | Raman Spectroscopy | Titrimetry |
| Principle | Electronic transitions | Molecular vibrations (absorption) | Molecular vibrations (scattering) | Redox reaction |
| Primary Use | Quantitative analysis of iodate | Identification of functional groups, detection of water of hydration | Fingerprinting of compounds, polymorphism | Accurate quantification of iodate |
| Sensitivity | High (mg/L to µg/mL range)[1][2] | Moderate to high | Moderate to high | Moderate (depends on titrant concentration) |
| Selectivity | Moderate (indirect method)[1][3] | High (for specific functional groups) | High (characteristic spectral fingerprint) | High for iodate |
| Speed | Fast | Fast | Fast | Slow |
| Sample Prep. | Dissolution, reaction with iodide[1][3] | Solid sample (e.g., KBr pellet)[4] | Minimal (solid or solution) | Dissolution |
| Cost (Instrument) | Low | Moderate | High | Low |
| Common Impurities Detected | Other oxidizing/reducing agents | Water, organic residues, other salts with distinct IR spectra | Different crystal forms, other inorganic salts | Other redox-active species |
Experimental Protocols
UV-Visible Spectrophotometry for Iodate Quantification
This method is an indirect but highly sensitive way to determine the concentration of iodate. It relies on the reaction of iodate with excess iodide in an acidic medium to form the triiodide ion (I₃⁻), which has strong absorbance in the UV region.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume.
-
Reaction: Take an aliquot of the sample solution and add a solution of potassium iodide (KI) and a suitable acid (e.g., sulfuric or phosphoric acid).[1][3] This reaction quantitatively converts iodate to triiodide: IO₃⁻ + 8I⁻ + 6H⁺ → 3I₃⁻ + 3H₂O.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λ_max) for the triiodide ion, which is typically around 288 nm and 352 nm.[3]
-
Quantification: Use a calibration curve prepared from standard potassium iodate solutions to determine the concentration of iodate in the original sample. The linear range is typically between 0.04 and 0.83 mg/L.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the iodate group and water of hydration, as well as potential organic or other inorganic impurities. The IR spectrum of this compound tetrahydrate is available in spectral databases.[4]
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a transparent disk.
-
Measurement: Record the IR spectrum of the pellet, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for characteristic bands of the iodate group (typically in the 700-850 cm⁻¹ region) and the O-H stretching and bending vibrations of water of hydration (broad band around 3400 cm⁻¹ and a peak around 1600 cm⁻¹).[5] The absence of unexpected peaks indicates high purity with respect to IR-active impurities.
Raman Spectroscopy
Raman spectroscopy provides a characteristic "fingerprint" of a compound and is highly specific. It is particularly useful for identifying different polymorphic forms and for detecting impurities with distinct Raman signals.
Protocol:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the sample holder of the Raman spectrometer. Analysis can also be performed on solutions.
-
Measurement: Acquire the Raman spectrum using a laser of appropriate wavelength.
-
Analysis: The Raman spectrum of this compound will show characteristic peaks corresponding to the vibrations of the I-O bonds in the iodate ion. Compare the sample spectrum to a reference spectrum of pure this compound. The presence of additional peaks would indicate impurities. For instance, magnesium oxide, a potential impurity, shows characteristic Raman peaks.[6][7][8]
Visualizing the Analytical Processes
To better understand the workflow and comparative aspects of these spectroscopic methods, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. Magnesium iodate 4-hydrate | H8I2MgO10 | CID 57348022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Raman spectroscopy investigation of magnesium oxide nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Raman spectroscopy investigation of magnesium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Verifying the Concentration of Magnesium Diiodate Solutions
For researchers, scientists, and professionals in drug development, accurately determining the concentration of active pharmaceutical ingredients and key reagents is paramount. This guide provides a detailed comparison of established analytical methods for verifying the concentration of magnesium diiodate (Mg(IO₃)₂) solutions, offering insights into their principles, performance, and ideal applications.
Two primary chemical methods are highlighted: Iodometric Titration for the determination of the iodate (B108269) ion (IO₃⁻) and Complexometric EDTA Titration for the quantification of the magnesium ion (Mg²⁺). Additionally, modern instrumental techniques are presented as viable alternatives.
Comparison of Analytical Methods
The choice of method depends on the required accuracy, precision, available equipment, and sample throughput. While classic titrations are cost-effective and accurate, instrumental methods offer higher sensitivity and speed.
| Method | Analyte | Principle | Typical Accuracy | Typical Precision (%RSD) | Throughput | Key Advantages | Key Disadvantages |
| Iodometric Titration | Iodate (IO₃⁻) | Redox Titration | >99% | <1% | Low to Medium | High accuracy, low cost, uses basic lab equipment. | Slower, susceptible to interferences from other oxidizing/reducing agents.[1] |
| Complexometric EDTA Titration | Magnesium (Mg²⁺) | Chelation Titration | >99% | <1-2% | Low to Medium | Well-established, cost-effective, specific for metal ions.[2][3] | Requires careful pH control, potential interference from other metal ions.[3] |
| Atomic Absorption Spectrophotometry (AAS) | Magnesium (Mg²⁺) | Light absorption by free atoms | >98% | <2% | Medium to High | High specificity and sensitivity for metals. | Requires expensive, specialized equipment and hollow cathode lamps.[4] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Magnesium (Mg²⁺) | Atomic emission in plasma | >99% | <2% | High | Excellent sensitivity, multi-element analysis capability. | High capital and operational cost, complex instrumentation.[4] |
| Colorimetric Method | Magnesium (Mg²⁺) | Color formation with a dye | ~95-97% | <5% | High | Simple, fast for semi-quantitative screening. | Lower accuracy, susceptible to interferences, limited range.[5] |
Experimental Protocols & Workflows
Detailed methodologies for the two primary titration techniques are provided below. These protocols are fundamental for any laboratory aiming to perform accurate concentration verification of this compound.
Iodometric Titration for Iodate (IO₃⁻)
This method relies on the quantitative reaction of iodate with an excess of iodide in an acidic medium to liberate free iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.[1][6]
Reaction Principle:
-
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Experimental Protocol:
-
Sample Preparation: Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add approximately 2 grams of potassium iodide (KI) and 10 mL of 1 M sulfuric acid (H₂SO₄) to the flask. Swirl gently to dissolve the KI. The solution should turn a deep yellow-brown due to the formation of iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution (e.g., 0.1 M Na₂S₂O₃) until the solution becomes a pale straw color.
-
Indicator Addition: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[1]
-
Endpoint Determination: Continue the titration dropwise with the sodium thiosulfate solution, swirling constantly, until the blue color completely disappears. This is the endpoint.
-
Calculation: Record the volume of titrant used and calculate the molarity of the iodate based on the stoichiometry of the reactions.
Workflow Diagram:
References
- 1. usptechnologies.com [usptechnologies.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. titrations.info [titrations.info]
- 4. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. titrations.info [titrations.info]
A Comparative Guide to the Synthesis of Magnesium Diiodate for Researchers
For researchers, scientists, and professionals in drug development, the selection of a synthesis route for a compound is a critical decision, balancing factors of yield, purity, cost, and scalability. This guide provides a comparative analysis of three distinct synthesis methodologies for magnesium diiodate, a compound with applications in various chemical processes.
This publication details the experimental protocols for three primary synthesis routes: neutralization, precipitation, and mechanochemical synthesis. Each method is evaluated based on quantitative performance metrics, offering a clear comparison to inform your laboratory and development work.
Performance Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on the specific requirements of the application, such as desired purity, acceptable yield, and available equipment. The following table summarizes the key quantitative data for the three synthesis methods detailed in this guide.
| Parameter | Neutralization Reaction | Precipitation Reaction | Mechanochemical Synthesis |
| Starting Materials | Magnesium Hydroxide (B78521), Iodic Acid | Magnesium Nitrate (B79036), Potassium Iodate (B108269) | Magnesium Nitrate, Potassium Iodate |
| Typical Yield | High (~90-95%) | Moderate to High (~85-95%) | High (>95%) |
| Product Purity | High | High | Very High |
| Reaction Time | 1-2 hours | 30-60 minutes | 15-30 minutes |
| Solvent Usage | Aqueous | Aqueous | Minimal to None |
| Equipment | Standard laboratory glassware | Standard laboratory glassware | Ball mill |
| Scalability | Good | Good | Excellent |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below, enabling replication and adaptation for specific research needs.
Neutralization Reaction
This method involves the direct reaction of a magnesium base with iodic acid to form this compound and water.
Materials:
-
Magnesium Hydroxide (Mg(OH)₂)
-
Iodic Acid (HIO₃)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beaker
-
Burette
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
A suspension of a known quantity of magnesium hydroxide in deionized water is prepared in a beaker with continuous stirring.
-
A standardized solution of iodic acid is added dropwise from a burette to the magnesium hydroxide suspension.
-
The pH of the reaction mixture is monitored continuously. The addition of iodic acid is continued until the pH of the solution reaches a neutral value (pH 7), indicating the completion of the neutralization reaction.
-
The resulting solution is then gently heated to concentrate the solution and encourage crystallization of this compound tetrahydrate upon cooling.
-
The crystallized product is collected by vacuum filtration and washed with a small amount of cold deionized water to remove any soluble impurities.
-
The purified this compound tetrahydrate is dried in an oven at a controlled temperature (e.g., 60-80°C) to a constant weight.
Precipitation Reaction
This route relies on the low solubility of this compound in water, which allows it to precipitate from a solution containing magnesium and iodate ions.
Materials:
-
Magnesium Nitrate (Mg(NO₃)₂)
-
Potassium Iodate (KIO₃)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beakers
-
Filtration apparatus
-
Drying oven
Procedure:
-
A stoichiometric amount of magnesium nitrate is dissolved in deionized water in a beaker to prepare a clear solution.
-
In a separate beaker, a stoichiometric amount of potassium iodate is dissolved in deionized water.
-
The potassium iodate solution is slowly added to the magnesium nitrate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
The mixture is stirred for a predetermined time (e.g., 30 minutes) to ensure complete precipitation.
-
The precipitate is collected by vacuum filtration and washed several times with deionized water to remove the soluble potassium nitrate byproduct.
-
The collected this compound is dried in an oven at a controlled temperature to a constant weight.
Mechanochemical Synthesis
This solvent-free or minimal-solvent method utilizes mechanical energy to drive the chemical reaction between solid reactants.
Materials:
-
Magnesium Nitrate (Mg(NO₃)₂)
-
Potassium Iodate (KIO₃)
-
Ball mill with milling jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Stoichiometric amounts of magnesium nitrate and potassium iodate powders are placed into a milling jar.
-
The milling balls are added to the jar.
-
The jar is sealed and placed in the ball mill.
-
The milling process is carried out at a specific frequency (e.g., 20-30 Hz) for a set duration (e.g., 15-30 minutes).
-
After milling, the resulting powder is a mixture of this compound and potassium nitrate.
-
The potassium nitrate can be removed by washing the powder with a minimal amount of a solvent in which potassium nitrate is soluble but this compound is not, followed by filtration and drying.
Visualization of Synthesis Comparison
To aid in the conceptual understanding of the decision-making process for selecting a synthesis route, the following diagram illustrates the logical workflow.
Caption: A flowchart illustrating the decision-making process for selecting a this compound synthesis route based on key experimental parameters.
A Comparative Analysis of Magnesium Diiodate and Other Metal Iodates for Scientific and Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving desired experimental outcomes. This guide provides a comparative overview of the performance of magnesium diiodate against other common metal iodates, focusing on their thermal stability, catalytic activity in organic synthesis, and biocidal efficacy. The information is supported by experimental data to facilitate informed decision-making in a laboratory setting.
Thermal Stability: A Key Parameter for Reactivity and Storage
The thermal decomposition profile of a metal iodate (B108269) is a critical indicator of its stability and potential reactivity. Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are commonly employed to determine the decomposition temperatures and pathways of these compounds.
A study on the thermal decomposition of this compound revealed a two-step decomposition process. The first step occurs in the range of 520-580°C, forming an intermediate, Mg₅(IO₆)₂, along with the release of iodine and oxygen gas. The second step, occurring at temperatures above 500°C, involves the decomposition of the intermediate to magnesium oxide, with further release of iodine and oxygen.[1] Complete conversion to magnesium oxide is observed above 630°C.[1]
While direct comparative studies are limited, data for other metal iodates can be contextualized. For instance, the thermal decomposition of bismuth(III) iodate, copper(II) iodate, and iron(III) iodate has been studied in the context of energetic materials, where decomposition precedes the primary thermite reaction.[2] The synthesis of various metal iodates, including those of bismuth, copper, and iron, has been achieved through mechanochemical processes, indicating their relative stability under mechanical stress.[3]
Table 1: Thermal Decomposition Data for Selected Metal Iodates
| Metal Iodate | Decomposition Onset/Range (°C) | Final Product | Reference |
| This compound (Mg(IO₃)₂) | 520 - 580 | MgO | [1] |
| Bismuth(III) Iodate (Bi(IO₃)₃) | ~400 | Bi₂O₃ | [4] |
| Copper(II) Iodate (Cu(IO₃)₂) | Not specified | CuO | [4] |
| Iron(III) Iodate (Fe(IO₃)₃) | Not specified | Fe₂O₃ | [4] |
Experimental Protocol: Thermal Decomposition Analysis of this compound
The thermal decomposition of this compound was investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
-
Apparatus: A simultaneous TGA/DTA instrument.
-
Sample Preparation: A known weight of powdered this compound is placed in an alumina (B75360) crucible.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent unwanted side reactions.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to a final temperature (e.g., 1000°C).
-
Data Acquisition: The weight loss of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
-
Analysis: The onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss are determined from the TGA curve. The DTA curve indicates whether the decomposition is endothermic or exothermic. The solid residues are analyzed by X-ray diffraction to identify the final products.[1]
Catalytic Performance in Organic Synthesis
Metal compounds are widely used as catalysts in organic synthesis, particularly in oxidation reactions. The oxidation of alcohols to carbonyl compounds is a fundamental transformation in the synthesis of fine chemicals and pharmaceuticals. While direct catalytic performance data for this compound is scarce, the broader class of metal oxides and related compounds offers insights into potential applications.
Magnesium oxide, the decomposition product of this compound, is known to be an active catalyst in various organic reactions, including the transfer hydrogenation of acrolein to allyl alcohol.[5] The modification of magnesium oxide with iodine has been shown to significantly increase its catalytic activity.[5] This suggests that this compound, as a precursor to catalytically active species, holds potential in this area.
Comparative studies on other metal-based catalysts for alcohol oxidation are abundant. For instance, copper(I)/TEMPO systems are highly effective for the chemoselective aerobic oxidation of primary alcohols.[6][7] Transition metal-based catalysts, in general, are widely used for oxidizing various types of alcohols.[8][9]
Logical Workflow for Evaluating Metal Iodates as Oxidation Catalysts
Caption: Workflow for comparing metal iodate catalytic performance.
Biocidal Efficacy
A study on phosphorus-containing compounds of alkaline-earth metals, including magnesium, investigated their antimicrobial activity against various strains of bacteria and fungi. The study found that magnesium compounds exhibited the lowest antimicrobial activity compared to strontium and calcium compounds.[10] However, it is important to note that this study did not specifically investigate iodates.
The biocidal performance of metal iodates such as bismuth(III) iodate, copper(II) iodate, and iron(III) iodate has been demonstrated in energetic composites, where they contribute to the neutralization of spores through a combination of thermal and chemical mechanisms.[2] This highlights the potential of metal iodates in applications requiring biocidal action.
Table 2: Antimicrobial Activity of Alkaline-Earth Metal Phosphorus-Containing Compounds
| Metal Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans | Reference |
| Magnesium | Lowest activity | Lowest activity | Lowest activity | [10] |
| Calcium | Effective | Effective | Effective | [10] |
| Strontium | Highest activity | Highest activity | Highest activity | [10] |
Note: This table is for phosphorus-containing compounds and may not be directly representative of the performance of the corresponding iodates.
Experimental Protocol: Evaluation of Antimicrobial Activity
The antimicrobial activity of metal iodates can be assessed using standard microbiological techniques such as the agar (B569324) well diffusion method or by determining the minimum inhibitory concentration (MIC).
-
Microorganisms: A panel of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is selected.
-
Culture Preparation: The microorganisms are cultured in appropriate liquid media to a specific cell density.
-
Agar Well Diffusion Assay:
-
A lawn of the microbial culture is spread onto an agar plate.
-
Wells are created in the agar, and solutions of the metal iodates at known concentrations are added to the wells.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured. A larger zone indicates greater antimicrobial activity.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Serial dilutions of the metal iodate solutions are prepared in a liquid growth medium in a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plate is incubated, and the lowest concentration of the metal iodate that visibly inhibits microbial growth is determined as the MIC.
-
Signaling Pathway for Metal-Based Antimicrobial Action
Caption: Metal iodate antimicrobial action pathway.
Conclusion
Based on the available data, this compound exhibits high thermal stability, decomposing at temperatures significantly higher than some other metal iodates. This property could be advantageous in applications requiring a stable oxidizing agent at elevated temperatures. However, there is a notable lack of direct comparative data on its catalytic and biocidal performance against other metal iodates.
This guide highlights the need for more direct comparative studies to fully elucidate the performance of this compound relative to other metal iodates in various scientific and pharmaceutical applications. Researchers are encouraged to consider the thermal stability data presented and to conduct application-specific testing to determine the most suitable metal iodate for their needs.
References
- 1. Thermal decomposition of magnesium iodate [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 4. researchgate.net [researchgate.net]
- 5. MgO Modified by X2, HX, or Alkyl Halide (X = Cl, Br, or I) Catalytic Systems and Their Activity in Chemoselective Transfer Hydrogenation of Acrolein into Allyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Quantitative Analysis: Accuracy and Precision of Magnesium Diiodate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, the choice of reagents is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of magnesium diiodate with other commonly used titrants—potassium permanganate (B83412) and ethylenediaminetetraacetic acid (EDTA)—offering insights into their performance, supported by experimental data and detailed protocols. While specific experimental data for this compound is not extensively available, its performance can be inferred from the well-documented characteristics of other iodates, such as potassium iodate (B108269), due to their similar chemical properties as stable, oxidizing agents.[1]
Core Principles of Quantitative Analysis Techniques
Two primary methods of quantitative analysis are discussed in this guide: redox titration and complexometric titration.
Redox Titration: This method is founded on oxidation-reduction reactions between the analyte and the titrant. The endpoint of the titration is identified when the analyte has been completely oxidized or reduced by the titrant. Both this compound (inferred from potassium iodate) and potassium permanganate are powerful oxidizing agents used in redox titrations.[2]
Complexometric Titration: This technique involves the formation of a colored complex between the analyte and the titrant, which is typically a chelating agent like EDTA. The endpoint is observed when all the analyte ions have formed a complex with the titrant, often indicated by a color change.[3][4][5] This method is particularly useful for the determination of metal ions, including magnesium.
Performance Comparison of Titrants
The selection of a suitable titrant is crucial for the accuracy and precision of analytical measurements. The following table summarizes the performance of this compound (inferred from potassium iodate), potassium permanganate, and EDTA in quantitative analysis.
| Titrant | Analytical Method | Typical Accuracy (% Recovery) | Typical Precision (Relative Standard Deviation - RSD) | Key Advantages | Key Disadvantages |
| This compound (inferred from Potassium Iodate) | Redox Titration | High (close to 100%) | Very Low (< 0.1%)[6] | High purity and stability, can be used as a primary standard. | Limited direct experimental data available. |
| Potassium Permanganate | Redox Titration | 99.5% - 100.5% | Low (typically < 0.5%) | Strong oxidizing agent, acts as its own indicator.[2] | Can be unstable, requires standardization, can be affected by interfering substances.[7] |
| EDTA | Complexometric Titration | 98% - 102% | Low (typically < 1%) | Forms stable complexes with most metal ions, highly selective with pH control.[3][4] | Endpoint detection can be challenging, may require masking agents for complex samples.[3][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their analytical work.
Standardization of Sodium Thiosulfate (B1220275) using Potassium Iodate (as a proxy for this compound)
This protocol details the standardization of a sodium thiosulfate solution, a common procedure in iodometric titrations where an iodate is used as the primary standard.
Principle: Potassium iodate reacts with excess potassium iodide in an acidic solution to liberate a stoichiometric amount of iodine. This liberated iodine is then titrated with the sodium thiosulfate solution.
Reagents:
-
Potassium Iodate (KIO₃), primary standard grade
-
Potassium Iodide (KI)
-
Sulfuric Acid (H₂SO₄), 2M
-
Sodium Thiosulfate (Na₂S₂O₃·5H₂O)
-
Starch indicator solution
Procedure:
-
Preparation of 0.1 M Potassium Iodate Solution: Accurately weigh approximately 3.567 g of dried potassium iodate and dissolve it in distilled water in a 1000 mL volumetric flask. Make up to the mark with distilled water and mix thoroughly.
-
Preparation of ~0.1 M Sodium Thiosulfate Solution: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled and cooled distilled water.
-
Titration: a. Pipette 25.00 mL of the standard potassium iodate solution into a 250 mL Erlenmeyer flask. b. Add 2 g of potassium iodide and 10 mL of 2M sulfuric acid to the flask. c. Immediately titrate the liberated iodine with the sodium thiosulfate solution until the solution becomes a pale yellow color. d. Add 2 mL of starch indicator solution. The solution will turn a deep blue-black. e. Continue the titration dropwise until the blue color disappears completely. f. Repeat the titration at least two more times to ensure concordant results.
Calculation: The molarity of the sodium thiosulfate solution can be calculated using the stoichiometry of the reaction (1 mole of IO₃⁻ reacts to produce 3 moles of I₂, which in turn reacts with 6 moles of S₂O₃²⁻).
Determination of Iron(II) using Potassium Permanganate
This protocol describes the use of potassium permanganate to determine the concentration of an iron(II) solution.
Principle: In an acidic medium, permanganate ions (MnO₄⁻) oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The intensely purple permanganate ion is reduced to the colorless manganese(II) ion (Mn²⁺), acting as its own indicator.
Reagents:
-
Potassium Permanganate (KMnO₄) solution (~0.02 M)
-
Iron(II) solution of unknown concentration
-
Sulfuric Acid (H₂SO₄), 1 M
Procedure:
-
Standardization of Potassium Permanganate Solution: Standardize the KMnO₄ solution against a primary standard such as sodium oxalate.
-
Preparation of the Analyte: Pipette 25.00 mL of the unknown iron(II) solution into a 250 mL Erlenmeyer flask.
-
Add 25 mL of 1 M sulfuric acid to the flask.
-
Titration: a. Titrate the iron(II) solution with the standardized potassium permanganate solution. b. The endpoint is reached when the first persistent pink color appears in the solution, indicating an excess of permanganate ions.[2] c. Repeat the titration to obtain concordant readings.
Calculation: The concentration of the iron(II) solution is determined from the volume of potassium permanganate solution used and the stoichiometry of the reaction (1 mole of MnO₄⁻ reacts with 5 moles of Fe²⁺).
Complexometric Titration of Magnesium with EDTA
This protocol outlines the determination of magnesium ion concentration using EDTA.
Principle: EDTA forms a stable, colorless 1:1 complex with magnesium ions. An indicator, such as Eriochrome Black T, which forms a wine-red complex with magnesium, is used. At the endpoint, EDTA displaces the indicator from the magnesium-indicator complex, resulting in a color change from wine-red to blue.[3]
Reagents:
-
EDTA solution, standardized (~0.01 M)
-
Magnesium solution of unknown concentration
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
Procedure:
-
Preparation of the Analyte: Pipette 25.00 mL of the unknown magnesium solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water and 2 mL of the pH 10 buffer solution.
-
Add a small amount of Eriochrome Black T indicator to produce a wine-red color.
-
Titration: a. Titrate the magnesium solution with the standardized EDTA solution. b. The endpoint is indicated by a sharp color change from wine-red to blue. c. Repeat the titration for concordant results.
Calculation: The concentration of the magnesium solution is calculated based on the 1:1 stoichiometry of the Mg²⁺-EDTA reaction.[3]
Visualization of Key Processes
To aid in the understanding of the selection process for a primary standard in titrimetric analysis, the following diagram illustrates the critical criteria.
Caption: Key criteria for selecting a primary standard.
The following diagram illustrates a typical workflow for a redox titration experiment.
Caption: Workflow for a typical redox titration.
References
- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]
- 2. Permanganate Titrations [staff.buffalostate.edu]
- 3. titrations.info [titrations.info]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. prezi.com [prezi.com]
- 6. Potassium iodate purity determination by high precision coulometric titration: New measurement procedure implementation | Semantic Scholar [semanticscholar.org]
- 7. studymind.co.uk [studymind.co.uk]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Inter-laboratory comparison of magnesium diiodate standards
Data Presentation: A Comparative Analysis
An effective inter-laboratory comparison relies on the clear and concise presentation of quantitative data. The following table is a template summarizing the key analytical parameters that should be assessed for magnesium diiodate standards from different laboratories or suppliers. The data presented here is illustrative and serves as a guide for how to structure results from an actual study.
Table 1: Illustrative Inter-laboratory Comparison Data for this compound Standards
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean Value | Standard Deviation | Acceptance Criteria |
| Purity (by Iodometric Titration, % w/w) | 99.8% | 99.5% | 99.9% | 99.7% | 0.21 | ≥ 99.5% |
| Magnesium Content (by AAS, % w/w) | 7.50% | 7.45% | 7.55% | 7.50% | 0.05 | 7.48% ± 0.2% |
| Water Content (Karl Fischer, % w/w) | 0.15% | 0.25% | 0.12% | 0.17% | 0.07 | ≤ 0.5% |
| Solubility in Water ( g/100g at 25°C) | 8.5 | 8.6 | 8.4 | 8.5 | 0.10 | Report Value |
| pH of 5% Solution | 6.8 | 6.9 | 6.7 | 6.8 | 0.10 | 6.0 - 7.5 |
Note: The data in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.
Experimental Protocols
Detailed and standardized experimental protocols are essential to ensure that any observed differences between standards are due to the materials themselves and not variations in analytical methodology.
Determination of Purity by Iodometric Titration
This method determines the concentration of the iodate (B108269) ion (IO₃⁻) and is a primary measure of the purity of the this compound salt.
-
Principle: In an acidic solution, iodate ions react with an excess of iodide ions to produce iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
Reagents:
-
Potassium iodide (KI), analytical grade
-
Sulfuric acid (H₂SO₄), 1 M
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N
-
Starch indicator solution (1%)
-
This compound sample
-
-
Procedure:
-
Accurately weigh approximately 200-250 mg of the this compound standard and dissolve it in 100 mL of deionized water.
-
Add 2 g of potassium iodide and 10 mL of 1 M sulfuric acid to the solution.
-
Allow the reaction to proceed for 5 minutes in a dark place.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of titrant used and calculate the purity of the this compound.
-
Determination of Magnesium Content by Atomic Absorption Spectroscopy (AAS)
This instrumental method provides an accurate measurement of the magnesium content in the standard.
-
Principle: The sample is atomized, and the amount of light absorbed by the ground-state magnesium atoms at a specific wavelength (typically 285.2 nm) is measured. The absorbance is proportional to the concentration of magnesium.
-
Reagents and Equipment:
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp
-
Nitric acid (HNO₃), trace metal grade
-
Magnesium standard solutions for calibration (e.g., 0.5, 1.0, 2.0, 5.0 ppm)
-
Lanthanum chloride solution (to suppress interferences)
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound standard, dissolve it in a 100 mL volumetric flask with deionized water, and add 1 mL of nitric acid.
-
Prepare a series of dilutions of this stock solution to fall within the linear range of the instrument. Add lanthanum chloride solution to all samples and standards.
-
Prepare a calibration curve using the standard magnesium solutions.
-
Aspirate the prepared sample solutions into the AAS and record the absorbance readings.
-
Calculate the concentration of magnesium in the original sample based on the calibration curve and dilution factors.
-
Determination of Water Content by Karl Fischer Titration
This is a standard method for quantifying trace amounts of water in a solid sample.
-
Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically.
-
Equipment and Reagents:
-
Karl Fischer titrator (coulometric or volumetric)
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or other suitable solvent
-
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the this compound standard and introduce it into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will automatically calculate the water content, typically expressed as a weight/weight percentage.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the key processes in this comparison guide.
Evaluating the Cost-Effectiveness of Magnesium Diiodate in Research: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, efficacy, and ease of use. This guide provides a comprehensive comparison of magnesium diiodate with other common iodine-providing compounds used in research, supported by available data on their performance and cost.
Data Presentation: A Comparative Cost Analysis
The cost-effectiveness of an iodine source is not solely determined by its price per gram but also by the efficiency of iodine delivery in a given reaction. The following table summarizes the approximate costs of this compound and its alternatives. Prices are based on research-grade compounds from various suppliers and are subject to change.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Price (USD/g) | Cost per mole of Iodine (USD/mol I) |
| This compound | Mg(IO₃)₂ | 374.11 | ~44.00 - 63.00 | ~8.27 - 11.84 |
| Potassium Iodate (B108269) | KIO₃ | 214.00 | ~0.46 - 0.75 | ~98.44 - 160.50 |
| Sodium Iodide | NaI | 149.89 | ~1.16 - 4.33 | ~173.87 - 648.98 |
| Elemental Iodine | I₂ | 253.81 | ~0.69 | ~87.56 |
Note: The "Cost per mole of Iodine" is a calculated metric to standardize the comparison, assuming 100% utilization of the iodine atoms in the compound. The actual cost-effectiveness will depend on the reaction stoichiometry and efficiency.
Performance Comparison of Iodine-Providing Reagents
While this compound is commercially available, its direct application as an iodinating agent in published research is not as widespread as that of other compounds. However, its properties as an iodate salt allow for an informed comparison with more commonly used reagents.
This compound (Mg(IO₃)₂):
-
Potential Advantages: As an iodate, this compound can act as an oxidizing agent, potentially participating in in-situ generation of electrophilic iodine species, similar to the potassium iodide/potassium iodate system. Its magnesium cation might influence solubility and reactivity in certain organic solvents.
-
Potential Disadvantages: The lack of extensive literature on its use as an iodinating agent means that reaction conditions would need to be optimized. Its solubility in common organic solvents is not well-documented, which could be a limiting factor.
Potassium Iodate (KIO₃):
-
Advantages: Potassium iodate is a stable, non-hygroscopic solid that is easy to handle.[1][2][3] It is often used in combination with an iodide source (like potassium iodide) in acidic conditions to generate iodine in situ for electrophilic iodination of aromatic compounds.[4] This method is considered environmentally friendly.[4]
-
Disadvantages: On its own, it is a weaker iodinating agent compared to systems that generate a more electrophilic iodine species.
Sodium Iodide (NaI):
-
Advantages: Sodium iodide is a good source of nucleophilic iodide. It is commonly used in the Finkelstein reaction to convert alkyl chlorides or bromides to alkyl iodides.[5] Its solubility in acetone (B3395972) is a key factor in driving this equilibrium-based reaction.[5]
-
Disadvantages: As a direct iodinating agent for electrophilic substitution, it requires an oxidizing agent to convert the iodide to a more reactive species. It is also hygroscopic, making it more difficult to handle and store than potassium iodate.
Elemental Iodine (I₂):
-
Advantages: Elemental iodine is a direct source of iodine and is used in a variety of iodination reactions.[6] It is relatively inexpensive and readily available.
-
Disadvantages: Reactions with elemental iodine can be slow and may require an oxidizing agent or a catalyst to proceed at a reasonable rate, especially for less reactive substrates.[4][7] It can also be hazardous to handle due to its corrosive nature and toxicity.
Experimental Protocols
Hypothetical Protocol for Aromatic Iodination using this compound:
This hypothetical protocol is based on the known reactivity of iodate/iodide systems in acidic media for the iodination of electron-rich aromatic compounds.
Materials:
-
Aromatic substrate (e.g., anisole)
-
This compound (Mg(IO₃)₂)
-
Potassium Iodide (KI)
-
Hydrochloric Acid (HCl)
-
Water
-
Sodium thiosulfate (B1220275) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Magnesium sulfate (B86663) (for drying)
Procedure:
-
Dissolve the aromatic substrate in a mixture of methanol and water.
-
Add potassium iodide to the solution and stir until dissolved.
-
In a separate flask, prepare a solution of this compound in water.
-
Slowly add the this compound solution to the reaction mixture.
-
Acidify the mixture by the dropwise addition of hydrochloric acid. The solution is expected to turn brown, indicating the formation of iodine.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams illustrate a key reaction pathway and a decision-making workflow for selecting an appropriate iodinating agent.
References
- 1. Potassium iodate and its comparison to potassium iodide as a blocker of 131I uptake by the thyroid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium Iodide vs Potassium Iodate in Salt | Health & Safety Insights [njchm.com]
- 3. Potassium iodide, but not potassium iodate, as a potential protective agent against oxidative damage to membrane lipids in porcine thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. rockchemicalsinc.com [rockchemicalsinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Iodate Salts
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of iodate (B108269) salts is a critical parameter in various applications, including as oxidizing agents in chemical synthesis, components in pyrotechnic compositions, and as sources of iodine in nutritional supplements. Understanding the decomposition behavior of these salts under thermal stress is essential for ensuring safety, efficacy, and stability in their respective applications. This guide provides a comparative analysis of the thermal stability of different iodate salts, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The thermal decomposition of various iodate salts has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The onset and peak decomposition temperatures provide a quantitative measure of their relative thermal stabilities. The data presented in Table 1 summarizes the decomposition temperatures for a range of alkali metal, alkaline earth metal, and transition metal iodates.
| Cation | Iodate Salt Formula | Decomposition Onset/Peak Temperature (°C) | Decomposition Products |
| Alkali Metals | |||
| Lithium | LiIO₃ | ~420 - 450 | LiI + O₂ |
| Sodium | NaIO₃ | ~425 - 500 | NaI + O₂ |
| Potassium | KIO₃ | ~525 - 560 | KI + O₂ |
| Rubidium | RbIO₃ | Not clearly defined | RbI + O₂ (presumed) |
| Cesium | CsIO₃ | Stable up to 414 (for Cs₂Ce(IO₃)₆) | CsI + O₂ (presumed for simple salt) |
| Alkaline Earth Metals | |||
| Magnesium | Mg(IO₃)₂ | ~520 - 580 | MgO + I₂ + O₂ (via Mg₅(IO₆)₂ intermediate)[1] |
| Calcium | Ca(IO₃)₂ | ~540 | CaO + I₂ + O₂ (presumed) |
| Strontium | Sr(IO₃)₂ | Dehydration at 180-210 (for monohydrate) | SrO + I₂ + O₂ (presumed after dehydration) |
| Barium | Ba(IO₃)₂ | ~476 - 580 | Ba₅(IO₆)₂ + I₂ + O₂[2] |
| Transition Metals | |||
| Silver | AgIO₃ | ~405 | AgI + O₂ |
| Lead(II) | Pb(IO₃)₂ | ~300 | PbO + I₂ + O₂ |
| Copper(II) | Cu(IO₃)₂ | Decomposes upon heating | CuO + I₂ + O₂ (presumed) |
Note: Decomposition temperatures can vary depending on experimental conditions such as heating rate and atmosphere. The products shown are the primary substances formed upon complete decomposition.
Experimental Protocols
The determination of thermal stability for the iodate salts listed above is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques measure the change in mass and heat flow, respectively, as a function of temperature.
General Protocol for TGA/DSC Analysis
1. Instrument Preparation:
-
Ensure the TGA/DSC instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Select an appropriate sample pan (e.g., alumina, platinum) that is inert to the iodate salt and its decomposition products.
-
Run a baseline experiment with an empty sample pan to correct for any instrumental drift.
2. Sample Preparation:
-
Weigh a small, representative sample of the iodate salt (typically 5-10 mg) directly into the tared sample pan.
-
Record the exact mass of the sample.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
3. Experimental Parameters:
-
Place the sample pan into the TGA/DSC furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Set the temperature program. A typical program involves an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature that is sufficiently high to ensure complete decomposition.
4. Data Acquisition and Analysis:
-
Initiate the temperature program and record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
The TGA curve will show a mass loss corresponding to the release of volatile decomposition products (e.g., O₂, I₂). The onset temperature of this mass loss is a key indicator of thermal stability.
-
The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition events. The peak temperature of the decomposition endotherm or exotherm provides further information on the thermal stability.
-
Analyze the resulting TGA and DSC curves to determine the onset and peak decomposition temperatures. The percentage of mass loss can be used to verify the stoichiometry of the decomposition reaction.
Visualizing the Experimental Workflow
The logical flow of determining and comparing the thermal stability of iodate salts can be visualized as follows:
Caption: A flowchart of the experimental workflow for comparing iodate salt thermal stability.
Decomposition Pathways
The thermal decomposition of iodate salts generally proceeds via the reduction of the iodate anion (IO₃⁻) to iodide (I⁻) or elemental iodine (I₂), with the concurrent release of oxygen gas. The specific products can depend on the cation and the decomposition temperature.
-
Alkali Metal Iodates: These salts typically decompose to the corresponding metal iodide and oxygen gas. For example, the decomposition of potassium iodate is represented by the following equation[3][4][5]: 2KIO₃(s) → 2KI(s) + 3O₂(g)
-
Alkaline Earth Metal Iodates: The decomposition of these salts is often more complex. For instance, magnesium iodate decomposes in a two-step process, first forming a magnesium periodate (B1199274) intermediate before yielding magnesium oxide, iodine, and oxygen[1]: 5Mg(IO₃)₂(s) → Mg₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g) Mg₅(IO₆)₂(s) → 5MgO(s) + I₂(g) + 3.5O₂(g)
Barium iodate also undergoes a complex decomposition, forming a barium periodate-like compound[2]: 5Ba(IO₃)₂(s) → Ba₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)
-
Transition Metal Iodates: These salts generally decompose to the metal oxide, iodine, and oxygen, although the exact stoichiometry can vary. For example, lead(II) iodate decomposes to lead(II) oxide, iodine, and oxygen.
The general trend observed is that the thermal stability of alkali metal iodates increases down the group, consistent with the increasing ionic character of the metal-iodate bond. For alkaline earth metal iodates, the trend is less straightforward due to the more complex decomposition pathways. The transition metal iodates included in this guide generally exhibit lower thermal stability compared to the alkali and alkaline earth metal iodates.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 4. Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Assessing the Environmental Impact of Magnesium Diiodate and Its Alternatives as Oxidizing Agents
In various industrial applications, from textile manufacturing to chemical synthesis, oxidizing agents play a crucial role. Among these, iodates such as magnesium diiodate, potassium iodate (B108269), and sodium iodate are frequently utilized. However, growing environmental concerns necessitate a thorough evaluation of their impact compared to alternative oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide. This guide provides a comparative analysis of these substances, focusing on their environmental fate and ecotoxicity, supported by available data and experimental methodologies.
Quantitative Environmental Impact Data
The following table summarizes key environmental impact parameters for this compound and its alternatives. It is important to note that specific data for this compound is limited, and therefore, data for sodium and potassium iodate are used as a proxy for the iodate ion.
| Substance | Chemical Formula | Aquatic Toxicity | Biodegradability & Persistence | Bioaccumulation Potential | Primary Environmental Byproducts |
| This compound | Mg(IO₃)₂ | Data not available for the salt. For iodate ion, can be toxic to some aquatic organisms. | Iodate can be reduced by microorganisms to iodide.[1] The persistence of iodate depends on environmental redox conditions. | The log Kow for sodium iodide is -1.301, suggesting a low potential for bioaccumulation.[2] | Iodide ions (I⁻), potentially iodinated organic compounds in the presence of organic matter.[3] |
| Potassium Iodate | KIO₃ | LC50 (Rainbow Trout, 96h): 220 mg/L (for sodium iodate).[4] Considered harmful to aquatic life. | Similar to other iodates, can be reduced to iodide.[1] | Low potential for bioaccumulation.[2] | Iodide ions (I⁻), potentially iodinated organic compounds.[3] |
| Sodium Iodate | NaIO₃ | LC50 (Rainbow Trout, 96h): 220 mg/L.[4] | Can be reduced to iodide in the environment.[1] | Low potential for bioaccumulation.[2] | Iodide ions (I⁻), potentially iodinated organic compounds.[3] |
| Potassium Permanganate | KMnO₄ | Very toxic to aquatic life. Can lead to the death of aquatic organisms.[5] | Not biodegradable. Manganese, a heavy metal, is persistent in the environment.[6] | Potential for accumulation of manganese in food chains.[5] | Manganese dioxide (MnO₂), water, carbon dioxide (depending on the oxidized substance and pH).[7][8][9] |
| Hydrogen Peroxide | H₂O₂ | Toxic to aquatic organisms at high concentrations.[10] | Readily biodegradable; rapidly decomposes into water and oxygen.[11][12][13] | Does not accumulate in the food chain.[11] | Water (H₂O) and Oxygen (O₂).[12][14] |
Detailed Experimental Protocols
To ensure the reliability and reproducibility of the environmental impact data, standardized experimental protocols are essential. Below are examples of methodologies commonly employed in ecotoxicology studies.
1. Aquatic Toxicity Testing (Fish, Acute Toxicity Test - OECD Guideline 203)
This protocol is designed to assess the acute toxicity of a substance to fish in freshwater.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.
-
Procedure:
-
Healthy, acclimated fish are randomly distributed into test chambers containing the test substance at various concentrations and a control group with no test substance.
-
The test is typically conducted as a static, semi-static, or flow-through test for a duration of 96 hours.
-
Observations of mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test.
-
-
Data Analysis: The concentration of the test substance that is lethal to 50% of the test organisms (LC50) is calculated at the end of the 96-hour period.
2. Biodegradability Testing (Ready Biodegradability - OECD Guideline 301)
This set of guidelines provides methods for determining the ready biodegradability of a chemical substance in an aerobic aqueous medium.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like sewage treatment plant effluent, and aerated.
-
Procedure (e.g., Closed Bottle Test - OECD 301 D):
-
A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms.
-
The solution is kept in a filled, closed bottle in the dark at a constant temperature.
-
The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period.
-
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of oxygen consumed by the microorganisms to the theoretical amount of oxygen required for the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe (e.g., >60% in a 10-day window within the 28-day period).
Mandatory Visualizations
Experimental Workflow for Aquatic Toxicity Testing
Caption: Workflow for a standard aquatic toxicity test (OECD 203).
Logical Relationship of Environmental Impact Assessment
Caption: Key factors in assessing the environmental impact of an oxidizing agent.
Discussion and Conclusion
Based on the available data, a clear hierarchy of environmental impact emerges among the compared oxidizing agents.
-
Hydrogen Peroxide (H₂O₂) stands out as the most environmentally benign alternative. Its primary degradation products are non-toxic water and oxygen, and it does not bioaccumulate.[11][12][13] While it can be toxic to aquatic life at high concentrations, its rapid decomposition mitigates long-term risks.[10]
-
Iodates (Magnesium, Potassium, and Sodium) present a more complex environmental profile. While they have a low potential for bioaccumulation, their aquatic toxicity is a concern.[2][4] A significant consideration is the potential for the formation of iodinated organic compounds when they react with natural organic matter in the environment, which could lead to unforeseen toxicological effects.[3] The environmental fate of iodates is heavily dependent on local conditions, particularly the presence of microorganisms that can reduce them to iodide.[1]
-
Potassium Permanganate (KMnO₄) appears to have the most significant negative environmental impact among the compared substances. It is highly toxic to aquatic organisms and introduces a persistent heavy metal, manganese, into the environment.[6][5] While it is an effective oxidizing agent, its use raises concerns about long-term contamination of water and soil.[5]
References
- 1. Microbial reduction of iodate [pubs.usgs.gov]
- 2. One moment, please... [santos.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. 16 09 01* Permanganates, eg potassium permanganate [utilvtorprom.com]
- 6. temizgiysi.org [temizgiysi.org]
- 7. Fact sheet: Chemical oxidation with permanganate—in situ — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 8. pnnl.gov [pnnl.gov]
- 9. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 10. arkema.com [arkema.com]
- 11. Hydrogen Peroxide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 12. redox.com [redox.com]
- 13. The Eco-Friendliness of Hydrogen Peroxide - Barnhardt [barnhardt.net]
- 14. What is the mechanism of Hydrogen Peroxide? [synapse.patsnap.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
